8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Description
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Propriétés
Formule moléculaire |
C18H20O6 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O6/c1-4-23-18(2,3)13(19)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)24-16(11)17/h5-9,13,19H,4,10H2,1-3H3 |
Clé InChI |
ZQAHVKVXUSYIBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Origine du produit |
United States |
Foundational & Exploratory
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen synthesis pathway
An In-Depth Technical Guide to the Synthesis of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Abstract
Psoralens are a class of naturally occurring furocoumarins renowned for their photosensitizing capabilities, which are leveraged in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1] The therapeutic mechanism often involves the intercalation of the planar psoralen molecule into DNA, followed by UVA-induced formation of covalent cross-links with pyrimidine bases, inhibiting cell proliferation.[2] Modification of the psoralen scaffold, particularly at the 8-position, has been a key strategy to modulate photosensitizing activity, DNA binding affinity, and overall pharmacological profile.[3] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for a novel 8-alkoxy derivative, this compound. We will elucidate the strategic retrosynthetic analysis, detail the preparation of the crucial precursor xanthotoxol, and provide a validated, step-by-step protocol for the final base-catalyzed etherification via epoxide ring-opening. The causality behind experimental choices, mechanistic insights, and methods for purification and characterization are discussed to ensure scientific integrity and reproducibility.
Introduction: The Rationale for 8-Position Alkoxy Functionalization
The psoralen core is a planar, tricyclic heterocyclic system.[4] While the parent compound is biologically active, its derivatives often exhibit enhanced or more specific properties. The 8-position of the psoralen ring system is a frequent target for synthetic modification. Introducing alkoxy groups at this position can significantly alter the molecule's lipophilicity, steric profile, and electronic properties. These changes, in turn, influence its pharmacokinetic behavior and its interaction with biological targets like DNA and cytochrome P450 enzymes.[5][6] For instance, 8-methoxypsoralen (8-MOP, Xanthotoxin) is a clinically approved drug, demonstrating the therapeutic value of such modifications.[7][8]
The target molecule of this guide, this compound, introduces a more complex side chain containing both hydroxyl and ether functionalities. The presence of a hydroxyl group can introduce new hydrogen bonding capabilities, potentially altering receptor binding or aqueous solubility, while the overall chain length and branching affect lipophilicity. The synthesis of this specific analogue serves as an exemplary case for the generation of a diverse library of 8-alkoxypsoralens for drug discovery and molecular biology research.
Retrosynthetic Analysis and Strategic Pathway Design
A logical synthesis design begins with a retrosynthetic analysis to identify key bond disconnections and strategically viable precursors. The target molecule's most synthetically accessible disconnection is the ether linkage at the C8 position of the psoralen core.
This disconnection reveals two primary synthons:
-
The Nucleophile: The phenoxide anion of Xanthotoxol (8-hydroxypsoralen) , the core scaffold.[9][10]
-
The Electrophile: A four-carbon chain with a suitable leaving group. A highly efficient and stereocontrolled approach utilizes an epoxide, specifically 2-(1-ethoxy-1-methylethyl)oxirane , as the electrophilic precursor. The base-catalyzed nucleophilic attack of the xanthotoxol phenoxide on the sterically unhindered carbon of the oxirane ring directly yields the desired secondary alcohol functionality after workup.
The overall synthetic strategy is therefore a convergent two-part process:
-
Part A: Preparation of the key intermediate, Xanthotoxol.
-
Part B: Base-catalyzed coupling of Xanthotoxol with the functionalized epoxide.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Core Intermediate: Xanthotoxol (8-Hydroxypsoralen)
Xanthotoxol is the pivotal precursor for the synthesis.[11][12] While multi-step syntheses from simpler coumarins exist[13], a more direct and efficient method is the demethylation of the commercially available and naturally abundant 8-methoxypsoralen (Xanthotoxin).
Mechanistic Insight: O-Demethylation
The ether linkage in 8-MOP is robust. Its cleavage requires a potent Lewis acid, such as boron tribromide (BBr₃), or harsh conditions like heating with pyridine hydrochloride. BBr₃ is highly effective; the boron atom coordinates to the methoxy oxygen, activating the methyl group for nucleophilic attack by the bromide ion, proceeding via an Sₙ2 mechanism. The resulting borate ester is subsequently hydrolyzed during aqueous workup to yield the free phenol, Xanthotoxol.
Experimental Protocol: Demethylation of 8-Methoxypsoralen
Warning: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-methoxypsoralen (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane).
-
Quenching: Once the starting material is consumed, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel. Add additional DCM and wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield pure Xanthotoxol as a crystalline solid.
The Core Synthesis Pathway: Base-Catalyzed Epoxide Ring-Opening
This final step assembles the target molecule through the formation of the key ether bond. The choice of base and solvent is critical for achieving a high yield and preventing side reactions.
Mechanistic Considerations and Causality
The reaction proceeds via a Williamson ether synthesis variant.
-
Deprotonation: A moderately strong base is required to deprotonate the phenolic hydroxyl of Xanthotoxol (pKa ≈ 8-9) to form the more nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation. Potassium carbonate (K₂CO₃) can also be used as a milder, safer alternative, though it may require higher temperatures or longer reaction times.
-
Nucleophilic Attack: The generated phenoxide anion attacks the terminal, least sterically hindered carbon of the 2-(1-ethoxy-1-methylethyl)oxirane. This Sₙ2 attack follows Baldwin's rules for ring-opening, resulting in the formation of the C-O bond at the primary carbon and opening the epoxide to form a secondary alkoxide.
-
Protonation: The alkoxide is protonated during the aqueous workup step to yield the final product with its characteristic secondary hydroxyl group.
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) without interfering with the nucleophilicity of the phenoxide anion, thus accelerating the Sₙ2 reaction.
Caption: Experimental workflow for the final etherification step.
Detailed Experimental Protocol: Etherification
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Xanthotoxol (1.0 eq) and dissolve it in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.
-
Electrophile Addition: Add a solution of 2-(1-ethoxy-1-methylethyl)oxirane (1.2 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 70 °C. Stir at this temperature for 6-12 hours, monitoring the reaction's completion by TLC.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue using silica gel flash column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) to isolate the pure this compound.
Data Summary and Product Validation
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
Table of Reagents
| Reagent | Formula | Mol. Wt. ( g/mol ) | Role | Stoichiometry |
| Xanthotoxol | C₁₁H₆O₄ | 202.16 | Nucleophile | 1.0 eq |
| Sodium Hydride (60%) | NaH | 24.00 | Base | 1.5 eq |
| 2-(1-ethoxy-1-methylethyl)oxirane | C₇H₁₄O₂ | 130.18 | Electrophile | 1.2 eq |
| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | - |
| Hexane | C₆H₁₄ | 86.18 | Eluent | - |
Expected Analytical Data
The final product should be characterized using standard spectroscopic methods to confirm its identity.
-
¹H NMR (in CDCl₃, 400 MHz): Expect characteristic signals for the psoralen core protons, as well as new signals corresponding to the side chain: a triplet for the ethoxy CH₃, a quartet for the ethoxy CH₂, singlets for the gem-dimethyl protons, and multiplets for the CH₂-CH(OH) protons. The new hydroxyl proton will appear as a broad singlet.
-
¹³C NMR (in CDCl₃, 100 MHz): Expect to see the psoralen carbon signals plus new aliphatic signals corresponding to the carbons of the side chain.
-
High-Resolution Mass Spectrometry (HRMS): The measured m/z value for the molecular ion [M+H]⁺ should match the calculated exact mass for C₁₈H₂₀O₆ within a narrow tolerance (e.g., ± 5 ppm). Calculated Exact Mass: 332.1259.
Conclusion
This guide has detailed a robust and chemically sound synthetic pathway for this compound. The strategy relies on the reliable preparation of the key intermediate, Xanthotoxol, followed by a highly efficient, base-catalyzed etherification using a functionalized epoxide. By explaining the mechanistic rationale behind the chosen reagents and conditions, this document provides researchers with a comprehensive framework for synthesizing not only the title compound but also a wide array of novel 8-alkoxypsoralen derivatives. Such derivatives are valuable tools for probing structure-activity relationships and developing next-generation photochemotherapeutic agents.[4]
References
- 1. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US9440940B2 - Methods for synthesis of psoralen derivatives - Google Patents [patents.google.com]
- 8. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Xanthotoxol - Wikipedia [en.wikipedia.org]
- 10. Xanthotoxol | C11H6O4 | CID 65090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Applications of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Executive Summary
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a synthetic furanocoumarin, a derivative of the naturally occurring compound psoralen.[1] This guide provides a comprehensive technical overview of its core chemical properties, established synthesis protocols, analytical methodologies, and mechanisms of action. With a molecular formula of C₁₈H₂₀O₆ and a molecular weight of approximately 332.35 g/mol , this compound is distinguished by a substituted butyloxy side chain at the 8-position of the psoralen core, which imparts unique physicochemical characteristics.[1][2] Its primary biological significance lies in its photoreactive nature; upon activation by ultraviolet A (UVA) radiation, it forms covalent adducts with DNA, a mechanism that underpins its therapeutic potential in photochemotherapy, oncology, and microbiology.[1][3] This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the experimental causality and validation required for rigorous scientific investigation.
Core Chemical and Physical Properties
The compound's structure is based on the tricyclic aromatic system of psoralen, functionalized with a complex ether linkage. This substitution significantly influences its solubility, lipophilicity, and interaction with biological targets.
Nomenclature and Structural Identifiers
A clear identification of the molecule is paramount for reproducible research and regulatory documentation. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | [2] |
| Molecular Formula | C₁₈H₂₀O₆ | [1][2] |
| Molecular Weight | 332.35 g/mol | [1][2] |
| CAS Number | 55481-87-3 | [2] |
| Canonical SMILES | CCOC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | [2] |
| InChI Key | ZQAHVKVXUSYIBF-UHFFFAOYSA-N | [2] |
Physicochemical Parameters
These parameters are critical for predicting the compound's behavior in biological systems and for designing formulation and delivery strategies.
| Parameter | Value | Significance | Source |
| LogP (Octanol/Water) | 2.1 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. | [2] |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can participate in hydrogen bonding, influencing solubility and receptor interactions. | [2] |
| Hydrogen Bond Acceptors | 6 | Multiple oxygen atoms act as H-bond acceptors, contributing to its interaction profile in aqueous and biological environments. | [2] |
| Natural Occurrence | Found in Heracleum pyrenaicum Lam. | [2][4] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this psoralen derivative is most commonly achieved via a nucleophilic substitution reaction, a robust and well-characterized method in organic chemistry.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This method is favored due to the high availability of the starting materials and the reliability of the reaction. The core principle involves the deprotonation of a hydroxyl group to form a potent nucleophile (an alkoxide), which then attacks an alkyl halide.
Expertise & Causality: The choice of a moderately strong base like potassium carbonate is critical. A stronger base (e.g., NaH) could potentially deprotonate other less acidic protons or lead to side reactions, while a weaker base would not efficiently form the required nucleophile, resulting in low yields. The solvent, typically acetone or DMF, is chosen for its ability to dissolve both the polar salt and the nonpolar psoralen, facilitating the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 8-hydroxypsoralen (xanthotoxol) in anhydrous acetone.
-
Base Addition: Add 1.5 equivalents of powdered potassium carbonate (K₂CO₃). The excess base ensures complete deprotonation of the phenol.
-
Alkyl Halide Addition: Add 1.2 equivalents of the appropriate alkyl halide precursor, 1-bromo-3-ethoxy-3-methylbutan-2-ol, to the stirring suspension.
-
Reaction: Reflux the mixture at 60-70°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine to remove any remaining salts and polar impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient.[1]
Synthesis and Purification Workflow
References
An In-Depth Technical Guide to the DNA Crosslinking Mechanism of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Psoralens, a class of naturally occurring and synthetic furocoumarins, are renowned for their potent biological activity when photoactivated by ultraviolet A (UVA) radiation. This activity is primarily driven by their ability to form covalent adducts with DNA, leading to the formation of monoadducts and ultimately interstrand crosslinks (ICLs). These ICLs are formidable lesions that block DNA replication and transcription, inducing cellular responses ranging from cell cycle arrest to apoptosis.[1][2] Such properties have cemented the role of psoralen-based photochemotherapy (PUVA) in the treatment of hyperproliferative skin disorders like psoriasis and vitiligo.[3][4] This technical guide provides a detailed examination of the DNA crosslinking mechanism of a specific synthetic derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. While direct experimental data for this compound is limited, its mechanism can be confidently inferred from the extensive body of research on analogous 8-alkoxypsoralens, such as the widely studied 8-methoxypsoralen (8-MOP). We will dissect the multi-stage process from initial non-covalent intercalation into the DNA duplex to the UVA-mediated formation of covalent ICLs. Furthermore, this guide will present a comprehensive, field-proven protocol for the detection and quantification of these DNA lesions using the modified alkaline comet assay, a sensitive and reliable method for assessing DNA damage in individual cells.
Introduction: The Furocoumarin Core and the Significance of the 8-Position Substituent
Psoralens are planar, tricyclic heterocyclic compounds composed of a furan ring fused with a coumarin moiety.[5] This planarity is crucial for the initial and requisite step in their mechanism of action: intercalation into the DNA double helix. The psoralen molecule inserts itself between adjacent base pairs, a non-covalent interaction often referred to as "dark binding."[6] The affinity and geometry of this intercalation are influenced by substituents on the psoralen core.
The compound at the heart of this guide, this compound, is characterized by a relatively bulky and hydrophilic side chain at the 8-position of the psoralen ring. Research on various 8-substituted psoralen derivatives has demonstrated that this position is critical in modulating the compound's interaction with DNA. Studies have shown that 8-substituted psoralens, much like the benchmark 8-MOP, effectively bind to DNA via intercalation.[7] This positioning within the DNA helix is a prerequisite for the subsequent photochemical reactions. The nature of the substituent at the 8-position can influence the efficiency of both DNA binding and the subsequent photo-induced crosslinking.[7] The ethoxy, hydroxy, and methyl groups within the side chain of this compound likely affect its solubility and interaction with the DNA backbone and surrounding water molecules, potentially fine-tuning its biological activity.
The Multi-Step Mechanism of DNA Interstrand Crosslink Formation
The formation of a DNA interstrand crosslink by this compound is a sequential process that requires the absorption of two photons of UVA light (typically in the 320-400 nm range).[3][6] The process can be broken down into three key stages:
Stage 1: Intercalation (Dark Binding)
As previously mentioned, the planar structure of the psoralen core allows it to slip between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and is not dependent on UVA light. Psoralens show a preference for intercalating at 5'-TpA sequences. This sequence-specific preference positions the reactive double bonds of the psoralen molecule in close proximity to the 5,6-double bonds of the pyrimidine bases, particularly thymine.
Stage 2: Photoactivation and Monoadduct Formation (First Photon Absorption)
Upon exposure to UVA radiation, the intercalated this compound molecule absorbs a photon, transitioning to an excited electronic state.[3] This photoactivation enables a [2+2] cycloaddition reaction between one of the psoralen's two reactive sites—the 3,4-pyrone-side double bond or the 4',5'-furan-side double bond—and the 5,6-double bond of an adjacent thymine base. This reaction forms a covalent cyclobutane ring, creating a monoadduct.
-
Furan-side Monoadducts: The reaction involving the 4',5'-double bond of the furan ring is generally favored. These monoadducts are photochemically active and can absorb a second photon of UVA light.
-
Pyrone-side Monoadducts: The reaction with the 3,4-double bond of the pyrone ring also occurs, but these monoadducts are generally not photoactive in the UVA range and thus represent a terminal step in the reaction pathway.
Stage 3: Conversion to Interstrand Crosslink (Second Photon Absorption)
A furan-side monoadduct, still positioned within the DNA helix, can absorb a second UVA photon. This second photoactivation event excites the psoralen moiety again, allowing its remaining reactive site (the 3,4-pyrone-side double bond) to undergo another [2+2] cycloaddition with a thymine base on the opposite DNA strand.[6] This second covalent linkage creates the interstrand crosslink, physically tethering the two strands of the DNA molecule. These ICLs are highly cytotoxic lesions as they present a complete block to DNA strand separation, which is necessary for both replication and transcription.[1][2]
Diagrammatic Representation of the DNA Crosslinking Mechanism
References
- 1. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of 8-methoxypsoralen (8-MOP) plus UVA (PUVA) on human melanocytes in vitiligo vulgaris and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Photochemical Properties of Psoralen Derivatives: A Case Study of 8-Methoxypsoralen (8-MOP)
Introduction: The Dual Nature of Psoralens - Therapeutic Agents and Molecular Probes
Psoralens are a class of naturally occurring linear furanocoumarins found in various plants.[1][2][3] For centuries, plant extracts containing psoralens have been utilized in traditional medicine to treat skin disorders.[1][3] In modern medicine, psoralens, in combination with ultraviolet A (UVA) radiation, form the basis of PUVA (Psoralen + UVA) therapy. This therapeutic strategy is employed to manage hyperproliferative skin diseases such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2][4][5][6]
The biological activity of psoralens is intrinsically linked to their photochemical properties. These molecules are relatively inert in the dark but become potent biological agents upon photoactivation with UVA light.[7] This light-induced reactivity allows for spatial and temporal control over their effects, a highly desirable feature in drug development. Beyond their therapeutic applications, the unique photochemical reactivity of psoralens has established them as invaluable tools in molecular biology for probing nucleic acid structure and function.[8][9]
This technical guide provides a comprehensive overview of the photochemical properties of 8-methoxypsoralen (8-MOP), a widely used psoralen derivative. We will delve into its spectroscopic characteristics, the mechanism of its photoreactions with DNA, and the experimental methodologies used to study these processes.
Spectroscopic Properties of 8-Methoxypsoralen (8-MOP)
The photochemical behavior of any molecule is dictated by its ability to absorb light and the subsequent fate of the absorbed energy. Understanding the spectroscopic properties of 8-MOP is, therefore, fundamental to comprehending its mechanism of action.
UV-Vis Absorption Spectroscopy
Psoralen derivatives, including 8-MOP, exhibit strong absorption in the UVA range (320-400 nm) of the electromagnetic spectrum.[4] This characteristic is crucial for their therapeutic efficacy, as UVA light can penetrate the skin. The absorption spectrum of 8-MOP typically shows multiple bands, with a prominent peak around 300 nm and significant absorption extending into the UVA region. For instance, the extinction coefficient of 8-MOP in the UVB region (at 300 nm) is significantly higher than in the UVA region (at 365 nm), suggesting a greater potential for adduct formation with UVB activation.[10]
Table 1: Spectroscopic Properties of 8-Methoxypsoralen (8-MOP)
| Property | Value | Reference |
| Absorption Maximum (λmax) | ~300 nm | [10] |
| Extinction Coefficient at 300 nm | 11,800 cm⁻¹ M⁻¹ | [10] |
| Extinction Coefficient at 365 nm | 2,016 cm⁻¹ M⁻¹ | [10] |
| Fluorescence Excitation Maximum | ~315 nm | [11] |
Fluorescence Spectroscopy
Upon absorption of a photon, an 8-MOP molecule is promoted to an excited singlet state. From this state, it can return to the ground state via several pathways, including the emission of a photon, a process known as fluorescence. Fluorescence spectroscopy is a sensitive technique that can be used to study the interaction of psoralens with biomolecules like DNA. Changes in the fluorescence spectrum, such as shifts in the emission maximum or changes in fluorescence intensity, can provide information about the binding of 8-MOP to DNA.[11] For example, the formation of a monoadduct with DNA can lead to a shift in the fluorescence spectrum.[11]
The Photochemical Reaction of 8-MOP with DNA: A Stepwise Mechanism
The therapeutic and biological effects of 8-MOP are primarily mediated by its photochemical reactions with DNA.[4][7] This process can be broken down into three key steps: intercalation, mono-adduct formation, and interstrand cross-link formation.
Intercalation into the DNA Double Helix
The first step in the photo-reaction cascade is the non-covalent insertion of the planar 8-MOP molecule between the base pairs of the DNA double helix, a process known as intercalation.[2][4] This places the psoralen molecule in close proximity to the pyrimidine bases, particularly thymine, which are the primary targets for photo-addition.[4] The affinity of a psoralen derivative for DNA intercalation is a critical determinant of its photoreactivity.[4]
Photo-induced Mono-adduct Formation
Upon absorption of a UVA photon, the intercalated 8-MOP molecule is excited to its triplet state, which is the reactive species in the photo-addition reaction.[4][12][13] The excited 8-MOP then undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent thymine base.[4] This results in the formation of a covalent bond, creating a furan-side monoadduct.[14] This reaction is thought to proceed through a biradical intermediate.[4][13]
Interstrand Cross-link (ICL) Formation
If the furan-side monoadduct is formed at a thymine residue in a 5'-TpA sequence, the pyrone side of the psoralen molecule is positioned to react with a thymine on the complementary DNA strand.[15] Absorption of a second UVA photon by the monoadduct can then trigger another [2+2] cycloaddition reaction, forming a diadduct and resulting in an interstrand cross-link (ICL).[14][15] These ICLs are highly cytotoxic lesions as they covalently link the two strands of the DNA, preventing essential cellular processes like replication and transcription.[7][15]
Caption: Mechanism of 8-MOP photoaddition to DNA.
Experimental Methodologies for Studying Psoralen-DNA Photoreactions
A variety of experimental techniques are employed to investigate the photochemical properties of psoralens and their interactions with DNA.
Protocol 1: Monitoring Psoralen-DNA Photoreaction using UV-Vis Spectroscopy
This protocol describes a method to follow the course of the photoreaction between a psoralen derivative and DNA by observing changes in the UV-Vis absorption spectrum.
Materials:
-
8-Methoxypsoralen (8-MOP) stock solution (e.g., in ethanol)
-
Calf thymus DNA solution in a suitable buffer (e.g., PBS)
-
Quartz cuvettes
-
UVA light source (e.g., 365 nm lamp)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution containing 8-MOP and calf thymus DNA in a quartz cuvette. A typical concentration might be 10 µM 8-MOP.[11]
-
Record the initial UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiate the sample with UVA light (e.g., 365 nm) for a defined period.
-
Record the UV-Vis absorption spectrum again.
-
Repeat steps 3 and 4 for increasing irradiation times.
-
Analyze the spectral changes. The formation of photoadducts will lead to a decrease in the characteristic psoralen absorption bands and the appearance of new spectral features.
Causality: The covalent attachment of the psoralen to the DNA bases alters its chromophore, resulting in a change in its absorption spectrum. By monitoring these changes over time, the kinetics of the photoreaction can be determined.
Protocol 2: Analysis of Psoralen-DNA Photoadducts by Gel Electrophoresis
This protocol outlines a method to detect the formation of monoadducts and interstrand cross-links in DNA using gel electrophoresis.
Materials:
-
Plasmid DNA or a specific DNA oligonucleotide
-
8-MOP
-
UVA light source
-
Agarose gel electrophoresis system
-
Denaturing agent (e.g., formamide or alkali)
-
DNA staining dye (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Incubate the DNA with 8-MOP in a suitable buffer.
-
Irradiate the mixture with UVA light for varying amounts of time.
-
For the analysis of interstrand cross-links, denature the DNA samples by heating in the presence of a denaturing agent.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments based on their size and conformation.
-
Stain the gel with a DNA dye and visualize the bands under UV light.
Interpretation of Results:
-
Monoadducts: The formation of monoadducts will cause a slight retardation in the migration of the DNA through the gel.
-
Interstrand Cross-links: Under denaturing conditions, non-cross-linked DNA will separate into single strands, while cross-linked DNA will remain as a double-stranded molecule and migrate much slower.
References
- 1. Shedding light on the reaction mechanism of PUVA light therapy for skin diseases | EurekAlert! [eurekalert.org]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. Psoralen photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing RNA-Protein Interactions by Psoralen Photocrosslinking | Springer Nature Experiments [experiments.springernature.com]
- 10. UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 12. The Photoaddition of a Psoralen to DNA Proceeds via the Triplet State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Topic: Characterizing the UVA Activation Wavelength of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Psoralens are a class of photoactive compounds that, upon activation by Ultraviolet A (UVA) radiation, form covalent adducts with DNA, leading to therapeutic effects in hyperproliferative skin disorders. While the general mechanism is well-understood, the efficacy and safety of novel psoralen derivatives are critically dependent on their specific photochemical properties, most notably their optimal activation wavelength. This guide provides a comprehensive framework for researchers and drug development professionals to characterize the UVA activation spectrum for the novel derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. By leveraging established principles from the study of benchmark compounds like 8-methoxypsoralen (8-MOP) and outlining a rigorous, multi-pillar experimental approach, this document serves as a technical roadmap from fundamental spectroscopic analysis to cell-based validation. We will explore the causality behind experimental design, provide detailed, self-validating protocols, and present a clear methodology for determining the precise wavelength that maximizes therapeutic potential while minimizing off-target effects.
The Fundamental Photochemistry of Psoralens
Psoralens, or furocoumarins, are planar, tricyclic heterocyclic compounds renowned for their photosensitizing capabilities.[1] Their therapeutic action, particularly in PUVA (Psoralen + UVA) therapy, is rooted in a light-dependent molecular mechanism that targets cellular DNA.[2][3]
1.1. The Mechanism: Intercalation, Photoactivation, and Covalent Adduct Formation
The process begins with the passive intercalation of the planar psoralen molecule into the DNA double helix, where it positions itself between adjacent base pairs, preferentially at 5'-TpA sites.[2][4] This initial, non-covalent "dark" binding is a prerequisite for the photochemical reaction.[5]
Upon irradiation with long-wave UVA light (typically 320-400 nm), the intercalated psoralen absorbs a photon, transitioning to an excited triplet state.[6][7][8] In this highly reactive state, it undergoes a [2+2] photocycloaddition with the 5,6-double bond of an adjacent pyrimidine base (preferentially thymine). This reaction can occur at either the 3,4- (pyrone side) or 4',5'- (furan side) double bond of the psoralen molecule, forming a stable cyclobutane monoadduct.[2][6]
If a 4',5'-monoadduct has formed and a second UVA photon is absorbed, the psoralen can react with a pyrimidine on the opposing DNA strand, creating a highly cytotoxic interstrand cross-link (ICL).[2][5][7] It is this ICL formation that is considered the primary event responsible for the therapeutic efficacy in treating hyperproliferative diseases like psoriasis.[9]
Focus Molecule: this compound
The subject of this guide, this compound, is a synthetic derivative of the psoralen core.[4]
-
Molecular Formula: C₁₈H₂₀O₆
-
Molecular Weight: ~332.35 g/mol
The key structural feature is the bulky, hydrophilic side chain at the 8-position. This modification is significant because substitutions on the psoralen ring can profoundly influence the compound's:
-
Solubility and Bioavailability: Affecting its ability to reach target cells and intercalate into DNA.
-
DNA Binding Affinity (KD): Altering the equilibrium constant for intercalation, which is a critical parameter for photochemical kinetics.[10]
-
Absorption Spectrum (λmax): Shifting the wavelength of maximum photon absorption, thereby influencing the optimal activation wavelength.
While its precise activation spectrum is not yet defined in the literature, it is hypothesized to follow the general psoralen mechanism, including intercalation and the formation of photoadducts upon UVA irradiation.[4] The central task for any research or development program is to experimentally determine this spectrum.
The Psoralen Activation Spectrum: Lessons from 8-MOP
To determine the optimal wavelength for a new derivative, we must first understand the action spectrum of its closest, most-studied analog: 8-methoxypsoralen (8-MOP). An action spectrum plots biological or chemical effectiveness against wavelength, providing a direct measure of which photons are most efficient at driving the desired reaction.
Clinical and preclinical studies have shown that not all UVA light is equally effective. Research on 8-MOP has revealed that the effectiveness for clearing psoriasis decreases exponentially as the wavelength increases through the UVA range.[11] The most effective photons are found at the lower end of the UVA spectrum.
| Parameter | Wavelength(s) | Key Finding | Source |
| Peak Therapeutic Efficacy | 325 nm | Lamps with peak emission at 325 nm were significantly superior to those at 352 nm or 370 nm for psoriasis clearance. | [11] |
| Maximum Adduct Activity | 325 nm | The wavelength for maximum psoralen-DNA photo-adduct formation. | [12] |
| Relative Efficacy | 320 nm vs. 360 nm | Radiation at 320 nm was found to be an order of magnitude more effective than at 360 nm. | [11] |
| General PUVA Range | 320-400 nm | The standard UVA range used in clinical PUVA therapy. | [7][8] |
| Experimental Range | 335-400 nm | A UVA range used successfully to induce oxidative DNA damage with 8-MOP in an experimental setting. | [13][14] |
This data establishes a critical principle: the optimal activation wavelength for psoralens is likely not broad, but concentrated in the 320-340 nm range. Using higher wavelengths may require a significantly larger dose of light to achieve the same biological effect, potentially increasing the risk of side effects associated with broad UVA exposure.
Experimental Protocol: Determining the Action Spectrum
A rigorous, self-validating protocol for determining the activation wavelength of this compound is built on three pillars: spectroscopic analysis, in vitro quantification of DNA adducts, and cell-based functional validation.
Pillar 1: Spectroscopic Analysis
-
Objective: To determine the absorption properties of the compound.
-
Causality: The compound must absorb photons to initiate a photochemical reaction. The wavelength of maximum absorbance (λmax) is often, but not always, the most effective activation wavelength. A shift in λmax upon binding to DNA (a bathochromic or "red" shift) is strong evidence of intercalation and can indicate the most relevant absorption profile for the bound state.
Protocol:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and a buffered aqueous solution (e.g., PBS, pH 7.4). Prepare a solution of high-purity DNA (e.g., calf thymus DNA) in the same buffer.
-
Spectrum of Compound Alone: Dilute the psoralen derivative in the aqueous buffer to a final concentration suitable for UV-Vis spectroscopy (typically 10-50 µM). Scan the absorbance from 250 nm to 450 nm using a spectrophotometer.
-
Spectrum of Compound with DNA: Prepare a sample containing the psoralen derivative at the same concentration as in step 2, but also include an excess of DNA (e.g., 1 mM base pairs). Incubate for 30 minutes at room temperature to allow for intercalation equilibrium.
-
Analysis: Scan the absorbance of the DNA-bound sample. Compare the two spectra. Note the λmax for both conditions and quantify any observed shift.
Pillar 2: In Vitro Action Spectrum Determination
-
Objective: To directly measure the efficiency of DNA adduct formation as a function of UVA wavelength.
-
Causality: This is the most direct measure of photochemical efficacy. By keeping the number of photons constant across all wavelengths (an isoquantic approach), any difference in adduct formation can be directly attributed to the efficiency of the photons at that specific wavelength. This generates a true action spectrum.
Protocol:
-
Sample Preparation: Prepare multiple identical samples containing the psoralen derivative (e.g., 50 µM) and DNA (e.g., 1 mM) in a buffered solution in quartz cuvettes or microplates.
-
Irradiation Setup: Use a monochromatic UVA source with a tuneable wavelength output (e.g., a xenon lamp with a monochromator). The output power at each wavelength must be measured with a calibrated radiometer.
-
Isoquantic Irradiation: Irradiate each sample with a different, narrow band of UVA light (e.g., at 10 nm intervals from 320 nm to 400 nm). Critically, adjust the irradiation time at each wavelength to ensure that every sample receives the exact same total number of photons.
-
Quantification of Interstrand Cross-Links (ICLs):
-
Denature the DNA by heating (e.g., 95°C for 5 minutes) and then rapidly cool on ice.
-
Cross-linked DNA will instantly re-anneal, while non-cross-linked DNA will remain single-stranded.
-
Analyze the samples on an agarose gel using a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green). Double-stranded (cross-linked) DNA will migrate slower than single-stranded DNA.
-
Quantify the band intensity corresponding to dsDNA at each wavelength using densitometry.
-
-
Data Analysis: Plot the percentage of cross-linked DNA against the irradiation wavelength. The peak of this curve represents the optimal activation wavelength for ICL formation.
Pillar 3: Cell-Based Validation
-
Objective: To confirm that the optimal wavelength for in vitro adduct formation translates to maximal biological effect (phototoxicity) in a cellular context.
-
Causality: This step validates the biochemical findings in a complex biological system, accounting for factors like cell uptake, intracellular localization, and cellular repair mechanisms.
Protocol:
-
Cell Culture: Plate a relevant cell line (e.g., HaCaT keratinocytes or A431 squamous cell carcinoma) in 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of the psoralen derivative for a defined period (e.g., 1-2 hours) to determine a non-toxic concentration in the dark.
-
Irradiation: Using the optimal concentration from step 2, irradiate the plates with the most effective wavelengths identified in Pillar 2 (e.g., the peak wavelength and two adjacent wavelengths), as well as a less effective wavelength (e.g., 380 nm) as a control. Use an isoquantic approach as before. Include "dark" (no light) and "light only" (no compound) controls.
-
Cell Viability Assay: 24-48 hours post-irradiation, assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay.
-
Data Analysis: Calculate the percentage of cell death for each wavelength. A plot of cell viability versus wavelength should correlate with the action spectrum determined in Pillar 2.
Conclusion and Future Directions
The therapeutic success of any new photosensitizer hinges on a precise understanding of its activation parameters. For this compound, it is insufficient to assume its activation profile will mirror that of 8-MOP. The addition of its unique side-chain necessitates a rigorous, empirical determination of its optimal UVA activation wavelength.
The three-pillar methodology outlined in this guide—combining fundamental spectroscopy, direct quantification of DNA cross-linking, and functional cell-based assays—provides a robust framework for this characterization. The results of these experiments will define the action spectrum, enabling the selection of a specific and narrow wavelength band for therapeutic application. This data-driven approach is essential for maximizing the compound's efficacy, ensuring consistent clinical outcomes, and minimizing the dose of UVA radiation, thereby enhancing the safety profile for future clinical development.
References
- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Buy this compound [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phototherapy and photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen-Ultraviolet Light A Therapy | Plastic Surgery Key [plasticsurgerykey.com]
- 9. Cutaneous photosensitization by 8-methoxypsoralen: order-dependent synergism between radiation less than 380 nm and broadband UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoralen photochemistry and nucleic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The action spectrum between 320 and 400 nm for clearance of psoriasis by psoralen photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. PUVA (8-methoxy-psoralen plus ultraviolet A) induces the formation of 8-hydroxy-2'-deoxyguanosine and DNA fragmentation in calf thymus DNA and human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
An In-depth Technical Guide on the Biological Activity of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Foreword: Navigating the Frontiers of Psoralen Chemistry
Psoralens, a class of naturally occurring furocoumarins, have long captured the attention of researchers due to their potent photoactivated biological activities.[1][2][3] The core tricyclic structure of psoralen serves as a versatile scaffold for chemical modifications, leading to a diverse array of derivatives with unique pharmacological profiles.[1][4][5] This guide focuses on a specific, novel derivative: 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. While direct experimental data for this particular compound is not yet prevalent in published literature, its structural features allow for a robust, science-driven exploration of its potential biological activities. By drawing upon the extensive knowledge base of well-characterized psoralens, particularly 8-methoxypsoralen (8-MOP), and understanding the structure-activity relationships of 8-substituted derivatives, we can construct a detailed predictive profile of this molecule. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental designs to investigate this promising compound.
The Psoralen Core and the Significance of 8-Position Substitution
Psoralens are planar, tricyclic compounds renowned for their ability to intercalate into DNA.[1][6] Upon activation by ultraviolet A (UVA) radiation, they can form covalent bonds with pyrimidine bases, leading to the formation of monoadducts and interstrand cross-links (ICLs).[3][7][8] This mechanism is the cornerstone of PUVA (Psoralen + UVA) therapy, used in the treatment of skin disorders like psoriasis and vitiligo.[3][7][9]
The substitution at the 8-position of the psoralen ring plays a pivotal role in modulating its photobiological and pharmacological properties. The nature of the substituent at this position can influence:
-
DNA Binding Affinity and Intercalation: The size, hydrophobicity, and electronic properties of the 8-substituent can affect how efficiently the molecule inserts itself between DNA base pairs.
-
Photoreactivity: The substituent can alter the excited-state properties of the psoralen molecule, thereby influencing the quantum yield of photoadduct formation.
-
Pharmacokinetics: The lipophilicity and metabolic stability of the molecule can be significantly modified by the 8-substituent, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Biological Activity Spectrum: Beyond phototoxicity, modifications at the 8-position have been shown to influence anti-inflammatory, anticancer, and antimicrobial activities.
The 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy) side chain in our compound of interest is relatively large and possesses both hydrophobic (ethoxy and methyl groups) and hydrophilic (hydroxyl group) characteristics. This complex functionality suggests a nuanced interaction with biological targets.
Predicted Biological Activities and Mechanistic Insights
Photobiological Activity and Cytotoxicity
The primary and most predictable biological activity of a psoralen derivative is its photosensitizing effect. It is highly probable that this compound will exhibit UVA-dependent cytotoxicity.
Mechanism of Action:
-
Intercalation: The planar psoralen core will intercalate into the DNA double helix. The bulky, flexible side chain may influence the preferred intercalation sites and the stability of the DNA-psoralen complex.
-
Photoactivation: Upon exposure to UVA light (320-400 nm), the psoralen molecule absorbs photons and enters an excited triplet state.
-
Covalent Adduct Formation: In its excited state, the psoralen forms covalent bonds with thymine and cytosine residues, creating monoadducts. With continued UVA exposure, a second photoreaction can occur, leading to the formation of an interstrand cross-link, which is highly effective at blocking DNA replication and transcription, ultimately triggering apoptosis.[7][8]
Experimental Workflow: Assessing Photocytotoxicity
Caption: Workflow for determining the photocytotoxicity of a psoralen derivative.
Detailed Protocol: MTT Assay for Photocytotoxicity
-
Cell Seeding: Plate human cancer cells (e.g., HeLa or A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for 2-4 hours to allow for cellular uptake of the compound.
-
UVA Irradiation: Expose the plates to a controlled dose of UVA light from a calibrated source. A parallel plate should be kept in the dark to assess non-photoactivated cytotoxicity.
-
Post-Irradiation Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Anticancer Activity
Beyond its phototoxic effects, psoralen derivatives have demonstrated anticancer activity, even in the absence of light, by inducing apoptosis and cell cycle arrest.[2][10] The bulky and functionalized side chain of this compound may confer novel interactions with cellular targets, potentially leading to significant dark cytotoxicity.
Potential Mechanisms:
-
Induction of Apoptosis: Psoralens can activate intrinsic and extrinsic apoptotic pathways, often involving the p53 tumor suppressor protein and the regulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.
-
Inhibition of Signaling Pathways: Furanocoumarins have been shown to modulate key cancer-related signaling pathways, such as NF-κB, PI3K/AKT, and MAPK.[11][12]
Signaling Pathway: Psoralen-Induced Apoptosis
Caption: A potential pathway for psoralen-induced apoptosis via p53 activation.
Quantitative Data: Cytotoxicity of Psoralen Derivatives in Cancer Cells
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 8-Methoxypsoralen (8-MOP) | Human Melanoma | Melanoma | 10.79 (with UVA) | [8] |
| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | Melanoma | 0.13 (with UVA) | [8] |
| Psoralen | KB | Oral Carcinoma | ~473 (dark) | [2] |
| Isopsoralen | K562 | Leukemia | ~204 (dark) | [2] |
Note: IC₅₀ values are highly dependent on experimental conditions (e.g., UVA dose, incubation time).
Anti-inflammatory Activity
Furanocoumarins, the class of compounds to which psoralens belong, are known to possess significant anti-inflammatory properties.[11][13][14] This activity is often independent of their photosensitizing effects.
Mechanism of Action:
The anti-inflammatory effects of furanocoumarins are frequently attributed to their ability to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][15] By preventing the activation of NF-κB, psoralen derivatives can reduce the expression of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][16]
Signaling Pathway: Inhibition of NF-κB
Caption: Inhibition of the NF-κB inflammatory pathway by a psoralen derivative.
Detailed Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include control wells (untreated, LPS only, compound only).
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
Antimicrobial Activity
Psoralens have been reported to exhibit antibacterial and antifungal properties.[1][17] This activity can be both light-dependent and light-independent. The photoactivated mechanism involves DNA damage in microbial cells, similar to the cytotoxic effect in cancer cells. Light-independent mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain: Use a standard bacterial strain, such as Staphylococcus aureus or Escherichia coli.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant therapeutic potential. Based on the extensive literature on related furanocoumarins, it is predicted to be a potent photosensitizer with applications in photochemotherapy. Furthermore, its unique 8-position substituent may confer significant anticancer, anti-inflammatory, and antimicrobial properties, potentially through mechanisms independent of photoactivation.
The immediate future for this compound lies in rigorous experimental validation of these predicted activities. The protocols outlined in this guide provide a clear roadmap for a comprehensive in vitro evaluation. Subsequent research should focus on in vivo studies to assess efficacy and safety, as well as detailed mechanistic studies to elucidate its molecular targets. The exploration of this compound could lead to the development of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Psoralen - Wikipedia [en.wikipedia.org]
- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ffhdj.com [ffhdj.com]
- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Psoralen photobiology: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. uyoungbiotech.com [uyoungbiotech.com]
An In-Depth Technical Guide to the Solubility and Stability of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation and therapeutic application are built. The molecule of interest, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a derivative of the well-known photosensitizing agent psoralen, presents a unique set of characteristics due to its specific side-chain substitution. This guide is crafted from a field-proven perspective, moving beyond a simple recitation of facts to provide a strategic framework for investigating its solubility and stability. We will delve into the "why" behind the "how," ensuring that the experimental pathways described are not just protocols to be followed, but self-validating systems for generating robust and reliable data.
Introduction to this compound
This compound belongs to the furanocoumarin class of compounds, which are known for their biological activities, most notably their ability to intercalate into DNA and form photoadducts upon exposure to UVA radiation.[1] This property has led to the extensive use of psoralen derivatives in photochemotherapy for skin disorders like psoriasis and vitiligo.[2] The specific derivative, this compound, features a substituted butyloxy chain at the 8-position of the psoralen core. This modification is anticipated to significantly influence its lipophilicity and, consequently, its solubility and interaction with biological membranes.
Chemical Structure and Properties:
-
Molecular Formula: C₁₈H₂₀O₆[3]
-
Molecular Weight: 332.35 g/mol [3]
-
IUPAC Name: 9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one[3]
-
Calculated logP: 2.1[3]
The presence of a hydroxyl group and ether linkages in the side chain introduces polar characteristics, while the bulky, nonpolar psoralen backbone and the ethoxy and methyl groups contribute to its lipophilicity. This amphiphilic nature suggests a nuanced solubility profile.
Caption: Chemical structure of this compound.
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Psoralen and its derivatives are generally characterized by low aqueous solubility.[4]
Predicted Solubility Behavior
Based on the structure and data from analogous psoralen compounds, we can anticipate the following:
-
Aqueous Solubility: Expected to be low, a common trait for psoralens which are classified under the Biopharmaceutical Classification System (BCS) as Class II compounds (low solubility, high permeability).[4] The polar side chain may slightly enhance aqueous solubility compared to the parent psoralen.
-
Organic Solvent Solubility: The compound is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like ethanol.[5] This is consistent with the solubility profile of the parent psoralen.[4][5]
Experimental Determination of Solubility
A systematic approach to experimentally determine the solubility is crucial. The following protocol outlines a robust method for generating a comprehensive solubility profile.
Experimental Workflow for Solubility Determination
References
A Technical Guide for Drug Development Professionals: Natural Psoralen Derivatives as Precursors for Synthesis
Introduction: Psoralens - A Confluence of Botany and Photochemistry
Psoralens, and their derivatives, represent a fascinating class of naturally occurring organic compounds known as furanocoumarins.[1] Structurally, they consist of a coumarin skeleton fused with a furan ring.[2] This unique arrangement confers significant photo-reactivity, a property that has been harnessed for centuries in traditional medicine and is now a cornerstone of modern photochemotherapy.[3][4] Upon activation by ultraviolet A (UVA) radiation, psoralens can intercalate into DNA and form covalent cross-links, primarily with thymine bases, leading to cell apoptosis.[1][4] This mechanism is the basis for PUVA (Psoralen + UVA) therapy, a widely used treatment for hyperproliferative skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][5]
For the researcher and drug development professional, natural sources of psoralens are not merely a historical footnote; they are a vital and cost-effective starting point for the synthesis of novel therapeutic agents. Understanding the botanical origins, biosynthetic pathways, and extraction methodologies of these compounds is critical for leveraging their full potential. This guide provides a comprehensive overview of the principal natural sources of psoralen derivatives, details field-proven extraction and isolation protocols, and contextualizes their role as foundational scaffolds for synthetic chemistry.
Part 1: A Botanical Compendium of Psoralen Sources
Furanocoumarins are not ubiquitous in the plant kingdom; their production is concentrated within a few specific plant families. This chemotaxonomic distribution is a crucial piece of intelligence for any bioprospecting or natural product sourcing effort. The families Apiaceae, Rutaceae, Moraceae, and Fabaceae are the most prolific producers of these compounds.[6][7]
-
Apiaceae (Umbelliferae): This family, which includes common vegetables and herbs, is a rich source of linear furanocoumarins.[8][9] Plants such as parsnip (Pastinaca sativa), parsley (Petroselinum crispum), and celery (Apium graveolens) contain significant levels of psoralens.[1][8] Of particular medicinal importance is Ammi majus (Bishop's Weed), which is cultivated specifically for its high concentration of derivatives like bergapten and xanthotoxin (methoxsalen), the active ingredients in many pharmaceutical PUVA preparations.[10][11][12]
-
Rutaceae: The citrus family is another major source, with furanocoumarins often concentrated in the peel of the fruit.[7] Bergamot orange (Citrus bergamia), the source of bergamot oil, is notable for its high content of bergapten.[1] Limes, lemons, and grapefruits also contain psoralen derivatives, which are responsible for the phytophotodermatitis sometimes associated with handling these fruits in the sun.[5][6]
-
Moraceae: Within this family, the common fig, Ficus carica, is an abundant source of psoralen and bergapten.[1][13] These compounds are found primarily in the milky latex sap of the leaves and shoots, rather than in the fruit itself.[13][14] The concentration of these photoactive compounds tends to be higher in the spring and summer months.[13]
-
Fabaceae (Leguminosae): This family contains one of the most historically significant and commercially utilized sources of psoralen: Psoralea corylifolia, commonly known as Babchi.[15][16] The seeds of this plant are the primary source material and have been used for centuries in Ayurvedic and Chinese medicine to treat skin ailments.[3][15] They are a principal source for the industrial isolation of psoralen itself.[1][17]
Data Presentation: Psoralen Content in Key Botanical Sources
The following table summarizes the primary psoralen derivatives found in some of the most significant plant sources. The concentrations can vary widely based on cultivar, growing conditions, and time of harvest.
| Plant Family | Species | Common Name | Plant Part Used | Major Psoralen Derivatives |
| Fabaceae | Psoralea corylifolia | Babchi | Seeds | Psoralen, Isopsoralen[1][15] |
| Moraceae | Ficus carica | Common Fig | Leaf and Shoot Sap | Psoralen, Bergapten[13][14] |
| Apiaceae | Ammi majus | Bishop's Weed | Seeds/Fruit | Xanthotoxin (8-MOP), Bergapten (5-MOP), Imperatorin[10][12] |
| Rutaceae | Citrus bergamia | Bergamot Orange | Fruit Peel | Bergapten, Bergamottin[1] |
| Apiaceae | Apium graveolens | Celery | Stalks, Leaves | Psoralen, Bergapten[1] |
| Apiaceae | Pastinaca sativa | Parsnip | Root | Xanthotoxin, Bergapten, Isopimpinellin[1] |
Part 2: The Biosynthetic Blueprint of Psoralens
Understanding the natural synthesis of psoralens provides critical insights into their structure and potential for manipulation. The biosynthesis begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[7] This precursor is converted into umbelliferone (7-hydroxycoumarin), the foundational coumarin core for the vast majority of furanocoumarins.[1][7]
The key divergence point in the pathway is the prenylation of umbelliferone, which occurs via the mevalonate pathway.[7] This enzymatic step, catalyzed by a prenyltransferase, attaches a dimethylallyl pyrophosphate (DMAPP) group to the coumarin ring. The subsequent steps are catalyzed by cytochrome P450-dependent monooxygenases, which facilitate the cyclization of the prenyl side chain and subsequent cleavage to form the characteristic furan ring.[1][18] This process results in the parent linear furanocoumarin, psoralen.
References
- 1. Psoralen - Wikipedia [en.wikipedia.org]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralens to Treat Psoriasis [webmd.com]
- 6. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 7. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids and Furanocoumarins Involved in Drug Interactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. botanyjournals.com [botanyjournals.com]
- 11. practicalplants.org [practicalplants.org]
- 12. ijpir.com [ijpir.com]
- 13. Ficus carica; isolation and quantification of the photoactive components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fig - Wikipedia [en.wikipedia.org]
- 15. innspub.net [innspub.net]
- 16. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One moment, please... [himpharm.com]
- 18. Biosynthesis of psoralens. Psoralen 5-monooxygenase activity from elicitor-treated Ammi majus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a derivative of the naturally occurring furocoumarin, psoralen. Psoralens and their derivatives are a well-established class of compounds with significant photosensitizing and pharmacological properties, making their precise structural identification paramount.[1] This document outlines detailed methodologies for acquiring Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data and presents a predictive analysis of the expected spectral features. By combining foundational spectroscopic principles with data from analogous structures, this guide serves as a robust framework for researchers engaged in the synthesis, identification, or quality control of this and related psoralen derivatives.
Introduction: The Compound in Focus
This compound belongs to the psoralen family, which are linear heterocyclic compounds composed of a furan ring fused with a coumarin moiety.[1] The parent compound, psoralen, is known for a wide spectrum of biological activities.[1] The title compound, with the IUPAC name 9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one, features a complex ether-linked side chain at the 8-position of the psoralen core.
Chemical Structure:
Figure 1: Chemical Structure of this compound
The molecular formula is C₁₈H₂₀O₆, corresponding to a molecular weight of 332.35 g/mol .[2] The addition of the bulky, functionalized side chain significantly alters the physicochemical properties compared to the parent psoralen, impacting its solubility, bioavailability, and interaction with biological targets. Therefore, unambiguous confirmation of its structure is a critical step in any research or development endeavor. Spectroscopic methods like MS and NMR are the gold standard for this purpose.
Mass Spectrometry (MS) Analysis: Confirming Molecular Identity
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural clues through fragmentation analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, as it minimizes in-source fragmentation and favors the formation of protonated molecular ions ([M+H]⁺). Coupling ESI with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector allows for highly accurate mass measurements, enabling the confirmation of the elemental composition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min at 180-220 °C
-
-
Mass Analyzer Settings:
-
Acquisition Mode: Full scan
-
Mass Range: m/z 50 - 1000
-
Resolution: >10,000 FWHM (Full Width at Half Maximum)
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecule ([M+H]⁺) and compare it to the theoretical exact mass calculated from the molecular formula (C₁₈H₂₁O₆⁺).
Predicted Mass Spectrum and Fragmentation
The theoretical monoisotopic mass of C₁₈H₂₀O₆ is 332.12599 Da. In positive ion mode ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 333.1332 . An adduct with sodium, [M+Na]⁺, at m/z 355.1151 is also commonly observed.
Fragmentation Pathway: The ether bond connecting the side chain to the psoralen core is a likely site for fragmentation in tandem MS (MS/MS) experiments. The most probable cleavage is a McLafferty-type rearrangement or a simple charge-driven cleavage, leading to the loss of the entire side chain.
| Predicted m/z | Ion Formula | Description |
| 333.1332 | [C₁₈H₂₁O₆]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 187.0317 | [C₁₁H₇O₃]⁺ | Psoralen core fragment after cleavage of the C8-O bond (protonated 8-hydroxypsoralen). |
| 147.1026 | [C₇H₁₅O₃]⁺ | Side-chain fragment after cleavage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
Rationale: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar compounds. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (depending on concentration).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or internal TMS reference.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum can be divided into the aromatic region (psoralen core) and the aliphatic region (side chain).
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | d | 1H | H-4 | Coumarin H-4, adjacent to carbonyl, deshielded. |
| ~7.70 | d (J ≈ 2.2 Hz) | 1H | H-4' | Furan proton, downfield. |
| ~7.35 | s | 1H | H-5 | Singlet due to lack of adjacent protons. |
| ~6.95 | d (J ≈ 2.2 Hz) | 1H | H-5' | Furan proton, coupled to H-4'. |
| ~6.30 | d | 1H | H-3 | Coumarin H-3, coupled to H-4. |
| ~4.30 | m | 2H | -O-CH₂ -CH(OH)- | Methylene protons adjacent to the psoralen oxygen. Diastereotopic. |
| ~4.00 | m | 1H | -CH₂-CH (OH)- | Methine proton bearing the hydroxyl group. |
| ~3.60 | q (J ≈ 7.0 Hz) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group. |
| ~2.5-3.0 | br s | 1H | -OH | Hydroxyl proton, chemical shift is variable. |
| ~1.35 | s | 6H | -C(CH₃ )₂- | Two equivalent methyl groups on the quaternary carbon. |
| ~1.25 | t (J ≈ 7.0 Hz) | 3H | -CH₂-CH₃ | Methyl protons of the ethoxy group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C spectrum will show 18 distinct signals corresponding to the 18 carbon atoms in the molecule.
| Predicted δ (ppm) | Carbon Assignment | Rationale |
| ~161.0 | C-7 | Carbonyl carbon of the lactone. |
| ~158.0 - 140.0 | C-2, C-8a, C-4a, C-8, C-4' | Quaternary aromatic carbons, including those attached to oxygen. |
| ~145.0 | C-4 | Aromatic CH, deshielded by carbonyl. |
| ~125.0 - 105.0 | C-5, C-5a, C-5' | Aromatic CH and quaternary carbons of the psoralen core. |
| ~113.0 | C-3 | Aromatic CH of the coumarin ring. |
| ~79.0 | C (CH₃)₂ | Quaternary carbon of the side chain attached to oxygen. |
| ~75.0 | C H(OH) | Carbon bearing the hydroxyl group. |
| ~70.0 | -O-C H₂- | Methylene carbon attached to the psoralen oxygen. |
| ~65.0 | -O-C H₂-CH₃ | Methylene carbon of the ethoxy group. |
| ~25.0 | -C(C H₃)₂ | Two equivalent methyl carbons. |
| ~15.0 | -CH₂-C H₃ | Methyl carbon of the ethoxy group. |
Conclusion
The structural confirmation of this compound relies on the integrated application of mass spectrometry and NMR spectroscopy. HRMS is expected to confirm the elemental composition with high accuracy, showing a protonated molecular ion at m/z 333.1332. ¹H and ¹³C NMR spectroscopy will provide the definitive structural fingerprint, with predictable chemical shifts and coupling patterns for both the aromatic psoralen core and the unique aliphatic side chain. The methodologies and predictive data presented in this guide offer a comprehensive framework for the unambiguous identification and characterization of this complex furocoumarin derivative, ensuring data integrity for researchers in natural product chemistry, medicinal chemistry, and drug development.
References
Methodological & Application
Application Notes and Protocols for DNA Interstrand Crosslinking using 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Authored by: A Senior Application Scientist
Introduction: The Mechanism and Utility of Psoralen-Mediated DNA Interstrand Crosslinking
Psoralens are a class of naturally occurring tricyclic furocoumarins that have garnered significant interest in molecular biology and drug development due to their ability to form covalent linkages with nucleic acids upon photoactivation.[1] These planar molecules readily intercalate into the DNA double helix, preferentially at 5'-TpA sequences.[2][3] The subsequent absorption of long-wave ultraviolet light (UVA, 320-400 nm) excites the psoralen molecule, enabling it to form a covalent monoadduct with a pyrimidine base, typically thymine.[4] Upon absorption of a second photon, a second covalent bond can form with a pyrimidine on the opposite DNA strand, resulting in a highly cytotoxic DNA interstrand crosslink (ICL).[3][4] This ICL physically prevents the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]
The specific derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, belongs to the 8-alkoxypsoralen family. Modifications at the 8-position of the psoralen ring can influence the compound's solubility, DNA binding affinity, and photochemical properties. While a specific protocol for this novel derivative is not yet widely established, the fundamental principles of psoralen-induced ICL formation provide a robust framework for developing a reliable experimental procedure. This guide offers a comprehensive, step-by-step protocol for utilizing this compound to induce DNA interstrand crosslinks, with an emphasis on the critical parameters that require optimization for this specific compound.
Experimental Workflow for DNA Interstrand Crosslinking
The overall workflow for inducing and analyzing DNA interstrand crosslinks using this compound is a multi-step process that begins with the preparation of the compound and target cells or DNA, followed by photoactivation, and concluding with the detection and quantification of the resulting crosslinks.
Figure 1. A schematic overview of the experimental workflow for psoralen-mediated DNA interstrand crosslinking.
Detailed Protocol for Inducing DNA Interstrand Crosslinks in Cultured Cells
This protocol provides a general framework for using this compound to induce ICLs in a mammalian cell culture system. It is imperative to perform initial optimization experiments to determine the optimal concentration of the psoralen derivative and the UVA dose for your specific cell line and experimental goals.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
UVA light source with a peak emission around 365 nm (e.g., a UV crosslinker)
-
Radiometer to measure UVA dose
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates, etc.)
-
DNA isolation kit
Procedure:
-
Preparation of Psoralen Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Rationale: DMSO is a common solvent for psoralen derivatives. A high-concentration stock allows for minimal solvent addition to the cell culture medium, reducing potential cytotoxicity from the solvent.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
The day before the experiment, seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency on the day of treatment.
-
Rationale: A sub-confluent monolayer ensures that cells are actively dividing, which is often a prerequisite for sensitivity to ICL-inducing agents.[3]
-
-
Psoralen Incubation:
-
On the day of the experiment, dilute the psoralen stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1-100 µM) in your initial optimization experiments.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the psoralen-containing medium to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Rationale: This incubation period allows the psoralen derivative to enter the cells and intercalate into the DNA. The optimal incubation time may need to be determined empirically.
-
-
UVA Irradiation:
-
After incubation, remove the culture vessel lid and place the cells directly under the UVA light source.
-
Expose the cells to a specific dose of UVA radiation (e.g., 0.5-5 J/cm²). The optimal UVA dose is a critical parameter to determine and should be titrated in your initial experiments.[5]
-
Rationale: UVA light provides the energy to photoactivate the psoralen, leading to the formation of monoadducts and interstrand crosslinks. The dose of UVA will directly impact the number of ICLs formed.
-
Immediately after irradiation, wash the cells twice with PBS to remove any remaining psoralen-containing medium.
-
-
Post-Irradiation Incubation and Sample Collection:
-
Add fresh, pre-warmed complete medium to the cells.
-
The cells can be harvested immediately for DNA isolation or incubated for a specific period to study the cellular response to the DNA damage, such as the activation of DNA repair pathways.
-
To harvest, trypsinize the cells, collect them by centrifugation, and proceed with genomic DNA isolation using a commercial kit according to the manufacturer's instructions.
-
Optimization of Critical Experimental Parameters
The efficiency of ICL formation is highly dependent on both the concentration of the psoralen derivative and the dose of UVA irradiation. The following table provides suggested starting ranges for the optimization of these parameters, based on published data for other 8-alkoxypsoralens like 8-methoxypsoralen (8-MOP).[5]
| Parameter | Recommended Starting Range | Rationale & Considerations |
| Psoralen Concentration | 1 - 100 µM | The optimal concentration will depend on the cell type and the specific properties of the psoralen derivative. Higher concentrations may lead to increased ICL formation but also potential cytotoxicity. |
| UVA Dose (365 nm) | 0.5 - 5 J/cm² | The UVA dose should be carefully controlled and measured with a radiometer. Higher doses will increase the number of ICLs but can also cause other forms of DNA damage. |
| Incubation Time | 1 - 2 hours | This allows for sufficient time for the psoralen to enter the cells and intercalate into the DNA. Shorter or longer times may be explored during optimization. |
Methods for the Detection and Quantification of DNA Interstrand Crosslinks
A crucial step in any ICL-focused study is the ability to accurately detect and quantify the level of DNA damage. Several well-established methods can be employed for this purpose.
Modified Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modified version of this assay can be used to quantify ICLs.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." To detect ICLs, the cellular DNA is subjected to a fixed dose of a strand-breaking agent (e.g., gamma radiation) after lysis. ICLs will retard the migration of the DNA, resulting in a smaller comet tail compared to control cells treated with the strand-breaking agent alone. The degree of tail reduction is proportional to the number of ICLs.[5]
Denaturing Gel Electrophoresis
This method is suitable for analyzing ICL formation in smaller DNA fragments, such as plasmids or PCR products.
-
Principle: DNA containing ICLs will not fully denature into single strands when subjected to heat or alkaline conditions. When run on a denaturing polyacrylamide or agarose gel, the crosslinked DNA will migrate slower than the single-stranded, non-crosslinked DNA. The relative intensity of the band corresponding to the crosslinked DNA can be used to quantify the crosslinking efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the absolute quantification of DNA adducts, including ICLs.
-
Principle: After treatment and DNA isolation, the genomic DNA is enzymatically digested into individual nucleosides or short oligonucleotides. The resulting mixture is then separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer can be set to specifically detect the mass-to-charge ratio of the psoralen-DNA adduct, allowing for precise quantification.
Troubleshooting and Considerations
-
Low ICL Yield: If the number of ICLs is lower than expected, consider increasing the concentration of the psoralen derivative or the UVA dose. Ensure that the UVA lamp is emitting at the correct wavelength and that the dose is accurately measured.
-
High Cytotoxicity: If significant cell death is observed, reduce the psoralen concentration and/or the UVA dose. It is also advisable to perform a dark toxicity control (psoralen treatment without UVA irradiation) and a UVA-only control to assess the toxicity of each component individually.
-
Solubility Issues: If the this compound derivative has poor solubility in aqueous media, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.5%).
Conclusion
This compound holds promise as a tool for inducing DNA interstrand crosslinks for research and potential therapeutic applications. The protocol and guidelines presented here provide a solid foundation for researchers to begin their investigations with this novel compound. By carefully optimizing the key experimental parameters and employing robust methods for ICL detection, scientists can effectively utilize this psoralen derivative to explore the intricate cellular responses to this highly cytotoxic form of DNA damage.
References
- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the comet assay for the sensitive detection of PUVA-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Utilizing 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen and Related Derivatives in Cell Culture
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of psoralen derivatives, with a focus on adapting methodologies for novel compounds such as 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, in cell culture experiments. While extensive literature exists for common analogs like 8-methoxypsoralen (8-MOP), the principles outlined herein establish a robust framework for investigating the biological activity of new-generation psoralens.
The core utility of psoralens in a laboratory setting lies in their ability to induce a controlled, photo-activated cytotoxic effect. This process, known as PUVA (Psoralen + UVA), leverages the unique photochemical properties of these compounds to form covalent bonds with cellular DNA upon activation by long-wave ultraviolet light (UVA), ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[1][2] This guide explains the underlying mechanism, provides detailed protocols for key applications, and outlines the critical parameters for experimental success.
The Scientific Foundation: Mechanism of Action
Psoralens are biologically inert in their ground state.[1] Their potent effects are unlocked only upon photoactivation. The mechanism is a well-defined, two-step photochemical reaction that targets cellular DNA.
-
Step 1: Intercalation: The planar, tricyclic structure of the psoralen molecule allows it to slide between the stacked base pairs of the DNA double helix (intercalation) without covalent bonding.[3] This physical insertion is a prerequisite for the photochemical reaction.
-
Step 2: Photoadduct Formation: Upon exposure to UVA radiation (typically 320-400 nm), the intercalated psoralen absorbs a photon. This excites the molecule, enabling it to form a covalent cyclobutane-ring bond with a pyrimidine base (primarily thymine) on one of the DNA strands. This creates a "monoadduct."
-
Step 3: Interstrand Cross-linking (ICL): If the geometry is favorable, the furan ring of the psoralen monoadduct can absorb a second photon, enabling it to react with a pyrimidine on the opposite DNA strand. This forms an interstrand cross-link (ICL), which covalently tethers the two strands of the DNA helix together.[3][4]
These DNA lesions, particularly the ICLs, are highly cytotoxic. They create a formidable physical barrier that blocks the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[4] This disruption triggers cellular stress responses, including activation of the p53 tumor suppressor pathway, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][4]
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in Photochemotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: A New Horizon in Photochemotherapy
Psoralens, a class of naturally occurring and synthetic furocoumarins, have long been the cornerstone of photochemotherapy, particularly in the form of PUVA (Psoralen + UVA) therapy. Their unique ability to intercalate into DNA and, upon photoactivation with UVA light, form covalent cross-links has been harnessed to treat a range of hyperproliferative and autoimmune skin disorders. While classic psoralens like 8-methoxypsoralen (8-MOP) have established clinical efficacy, the quest for derivatives with enhanced potency, improved safety profiles, and novel therapeutic applications is a dynamic area of research.
This document provides a detailed guide to the research applications of a novel synthetic psoralen derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen . With the molecular formula C₁₈H₂₀O₆ and a molecular weight of approximately 332.35 g/mol , this compound presents a unique structural modification at the 8-position of the psoralen core.[1] This guide will delve into its presumed mechanism of action based on the well-understood pharmacology of psoralens, and offer detailed, adaptable protocols for its investigation in photochemotherapy research. While specific experimental data for this compound is emerging, the principles and methodologies outlined herein are grounded in decades of psoralen research and are intended to serve as a robust starting point for its scientific exploration.
Mechanistic Insights: The Action of this compound
The therapeutic effects of psoralens in photochemotherapy are primarily attributed to their interaction with DNA.[2] The planar furocoumarin structure allows these molecules to intercalate between the base pairs of the DNA double helix. Upon exposure to UVA radiation (320-400 nm), a photochemical reaction is initiated, leading to the formation of covalent bonds with pyrimidine bases, particularly thymine. This can result in two types of photoadducts: monofunctional adducts, where the psoralen binds to a single DNA strand, and bifunctional adducts, which create interstrand cross-links (ICLs). These ICLs are critical to the therapeutic effect as they block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[2]
The substituent at the 8-position of the psoralen ring is known to influence the compound's photobiological activity, including its ability to form different types of photoadducts. The novel 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy) side chain in the subject molecule may modulate its lipophilicity, cellular uptake, and DNA-binding affinity, potentially offering a distinct therapeutic window compared to traditional psoralens.
References
Application Notes and Protocols for Inducing DNA Damage with 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Tool for DNA Damage and Repair Studies
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a furocoumarin derivative designed for the controlled induction of DNA damage. As a member of the psoralen family, its mechanism of action is predicated on its ability to intercalate into the DNA double helix.[1] Upon activation by long-wave ultraviolet light (UVA), it forms covalent adducts with pyrimidine bases, primarily thymine.[2] This photochemical reaction can result in the formation of both monoadducts and highly cytotoxic interstrand cross-links (ICLs), which covalently bind the two strands of DNA.[3][4] These ICLs present a formidable challenge to the cell's DNA repair machinery, making this compound a valuable tool for studying the intricate pathways of DNA repair, cell cycle checkpoints, and apoptosis.[3][5] The bulky 8-position side chain of this particular derivative may influence its lipophilicity and interaction with DNA, necessitating empirical determination of optimal experimental conditions.
Mechanism of Action: Light-Induced DNA Lesions
The induction of DNA damage by this compound is a two-step process. First, the planar psoralen molecule non-covalently intercalates into the DNA helix, positioning itself between adjacent base pairs. This initial binding is a prerequisite for the subsequent photochemical reaction.[6] The second step is initiated by the absorption of UVA photons (typically in the 320-400 nm range), which excites the psoralen molecule to a reactive triplet state.[6] This excited state can then react with a thymine residue on one strand of the DNA to form a monoadduct. Absorption of a second photon can lead to the formation of a second covalent bond with a thymine on the complementary strand, resulting in an interstrand cross-link.[7]
Figure 1. Workflow of DNA damage induction.
Quantitative Data Summary
The efficiency of DNA damage induction is dependent on both the concentration of the psoralen derivative and the dose of UVA irradiation. As no specific data for this compound is currently available, the following table provides a summary of quantitative data for the structurally related and well-characterized 8-methoxypsoralen (8-MOP) to serve as a starting point for experimental design.
| Parameter | Value | Context | Reference |
| Compound Properties | |||
| Molecular Weight | 332.3 g/mol | This compound | [8] |
| logP | 2.1 | Indicates moderate lipophilicity, suggesting good cell permeability. | [8] |
| Recommended Starting Concentrations (from 8-MOP data) | |||
| In Vitro (cultured cells) | 1 - 10 µM | A common starting range for inducing detectable DNA damage. | [3] |
| UVA Irradiation Conditions (from 8-MOP data) | |||
| Wavelength | 320 - 400 nm | Optimal range for psoralen photoactivation. | [1] |
| Dose | 0.5 - 10 J/cm² | Dose-dependent increase in both monoadducts and ICLs. | [3][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of cultured cells. Due to the lipophilic nature of psoralens, an organic solvent like DMSO is typically used for the initial solubilization.
Materials:
-
This compound (MW: 332.3 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.323 mg of this compound.
-
Dissolution: Add 1 mL of sterile DMSO to the vial containing the psoralen derivative.
-
Vortex: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.
Protocol 2: Induction of DNA Damage in Cultured Mammalian Cells
Rationale: This protocol outlines the general procedure for treating cultured cells with this compound and UVA light to induce DNA damage. It is crucial to perform a dose-response titration for both the compound concentration and the UVA dose for each new cell line and experimental setup.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS, primary fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
10 mM this compound stock solution
-
UVA light source (with a peak emission around 365 nm)
-
Calibrated radiometer to measure UVA dose
-
Cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Compound Incubation:
-
Dilute the 10 mM stock solution of this compound in pre-warmed complete cell culture medium to the desired final concentration (e.g., for a starting concentration of 10 µM, dilute the stock 1:1000).
-
Remove the old medium from the cells and replace it with the medium containing the psoralen derivative.
-
Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for cellular uptake and DNA intercalation.
-
-
UVA Irradiation:
-
Remove the lid of the cell culture vessel.
-
Place the vessel directly under the UVA light source. Ensure a uniform light distribution across the entire surface.
-
Irradiate the cells with the desired dose of UVA (e.g., starting with 1-5 J/cm²). The irradiation time will depend on the intensity of the UVA source.
-
-
Post-Irradiation Incubation:
-
Immediately after irradiation, replace the psoralen-containing medium with fresh, pre-warmed complete medium.
-
Return the cells to the incubator for the desired time course to allow for the processing of DNA damage and the activation of cellular responses.
-
-
Downstream Analysis: Harvest the cells at the appropriate time points for analysis of DNA damage, cell cycle progression, or apoptosis.
Figure 2. Experimental workflow for DNA damage induction.
Validation and Quantification of DNA Damage
The successful induction of DNA damage should be validated and, if necessary, quantified. Several methods can be employed, each with its own advantages and limitations.
References
- 1. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen as a Precision Tool for Interrogating DNA Repair Pathways
Abstract: The integrity of the cellular genome is under constant threat from both endogenous and exogenous sources, necessitating a robust network of DNA repair mechanisms to prevent mutagenesis and cell death. The study of these intricate pathways requires tools that can induce specific and controllable types of DNA damage. Psoralens, a class of photoactive furocoumarins, have emerged as invaluable reagents for this purpose. Upon activation with long-wave ultraviolet light (UVA), these compounds form covalent monoadducts and highly cytotoxic interstrand cross-links (ICLs) with DNA pyrimidine bases. This document provides a comprehensive guide to using 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a derivative of the well-characterized 8-methoxypsoralen (8-MOP), to investigate DNA damage response and repair. We detail the underlying mechanism of action, provide validated protocols for inducing and quantifying DNA damage, and offer insights into the analysis of cellular repair processes.
Section 1: Foundational Principles and Mechanism of Action
Psoralens are planar, tricyclic compounds that readily intercalate into the DNA double helix, positioning themselves between adjacent base pairs, with a preference for 5'-TpA sites.[1] In this non-covalent state, they are biologically inert.[2] The utility of psoralens as a research tool is unlocked upon photoactivation with UVA light (typically 320-400 nm), which initiates a two-step photochemical reaction.[2][3]
-
Formation of Monoadducts: Absorption of a single photon of UVA light excites the psoralen molecule, enabling it to form a covalent cyclobutane ring with the 5,6-double bond of an adjacent pyrimidine base (primarily thymine).[3][4] This results in a DNA monoadduct, a bulky lesion that can distort the DNA helix.
-
Conversion to Interstrand Cross-links (ICLs): If a monoadduct has formed on a psoralen molecule that is intercalated at a suitable site (i.e., a thymine on the opposite strand is nearby), the absorption of a second UVA photon can drive a second cycloaddition reaction.[5][6] This creates a covalent link between the two strands of the DNA helix, forming a highly toxic ICL.
ICLs are among the most deleterious forms of DNA damage because they create a physical barrier that blocks the progression of both DNA and RNA polymerases, thereby halting DNA replication and transcription.[6][7][8] This potent antiproliferative effect is the basis for the clinical use of psoralens in PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders like psoriasis.[6][9][10]
Section 2: The Cellular Response: DNA Repair and Signaling Cascades
The introduction of psoralen-induced ICLs triggers a complex and coordinated cellular program known as the DNA Damage Response (DDR). The recognition and repair of ICLs are critical for cell survival and are particularly active during the S-phase of the cell cycle, where the replication machinery encounters these lesions.[7][11] In mammalian cells, ICL repair is a sophisticated process involving proteins from multiple DNA repair pathways.
-
Nucleotide Excision Repair (NER): NER proteins are responsible for recognizing the helical distortion caused by the ICL and making dual incisions in one strand on either side of the cross-link.[1][12]
-
Fanconi Anemia (FA) Pathway: The FA pathway is a specialized ICL repair pathway. The core FA complex is activated upon ICL recognition, leading to the monoubiquitination of FANCD2 and FANCI, which then coordinate the recruitment of downstream nucleases and other repair factors.
-
Homologous Recombination (HR): Following the unhooking of the cross-link by nucleases, the resulting DNA double-strand break is typically repaired by the high-fidelity HR pathway, which uses a sister chromatid as a template.[12]
Failure to repair ICLs can lead to stalled replication forks, chromosome breakage, and genomic instability.[7][11] If the damage is too extensive, the cell may activate signaling cascades, such as the ATR-dependent phosphorylation of p53, to induce cell cycle arrest or programmed cell death (apoptosis).[2][6][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA replication is required To elicit cellular responses to psoralen-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. DNA Replication Is Required To Elicit Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA repair - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Studies Using 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
This guide provides a comprehensive overview and detailed protocols for the in vitro application of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a distinct furocoumarin derivative. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, key applications, and step-by-step experimental procedures. The content is structured to provide both foundational knowledge and practical, field-proven insights to ensure methodologically sound and reproducible results.
Introduction: Understanding this compound
This compound is a member of the psoralen family, a class of naturally occurring furocoumarins.[1][2] These compounds are renowned for their photosensitizing properties, which are harnessed in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1][3] The core mechanism of psoralens involves their ability to intercalate into DNA and, upon activation by ultraviolet A (UVA) radiation, form covalent adducts with pyrimidine bases, leading to DNA cross-linking.[3][4] This action can inhibit DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, which is particularly effective against hyperproliferative cells.[1]
The specific compound, this compound (CAS: 55481-87-3), is a derivative with a unique side chain at the 8-position.[5] This modification influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its solubility, cell permeability, and interaction with DNA compared to more commonly studied psoralens like 8-methoxypsoralen (8-MOP).[5]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₆ | [5] |
| Molecular Weight | 332.35 g/mol | [5] |
| logP (Lipophilicity) | 2.1 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
The moderate lipophilicity of this compound suggests it may have different cellular uptake kinetics than other psoralens, a critical consideration for designing in vitro experiments.
Mechanism of Action: A Two-Step Process
The biological activity of this compound, like other psoralens, is primarily contingent on photoactivation. The process can be conceptualized in two main stages: intercalation and photoadduct formation.
Caption: Mechanism of psoralen-induced DNA damage.
Initially, the planar structure of the psoralen molecule allows it to insert itself between the base pairs of the DNA double helix.[2] This is a reversible, non-covalent interaction. Upon exposure to UVA light (typically in the 320-400 nm range), the psoralen molecule becomes photoactivated.[3] This leads to the formation of a covalent bond with a pyrimidine base (thymine or cytosine), creating a monoadduct. With continued UVA exposure, a second covalent bond can form with a pyrimidine on the complementary DNA strand, resulting in an interstrand cross-link (ICL).[4] These ICLs are highly cytotoxic lesions that physically block the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[1]
Core In Vitro Applications & Protocols
The unique properties of this compound make it a valuable tool for various in vitro investigations. The following protocols are foundational and should be optimized for your specific cell lines and experimental conditions.
Assessment of Photocytotoxicity
This protocol determines the concentration-dependent toxicity of the psoralen derivative upon UVA activation. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a standard method.
Protocol: MTT Assay for Photocytotoxicity
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cancer or normal cell line (e.g., HeLa, MDA-MB-231, HaCaT)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
UVA light source with a calibrated output (e.g., 365 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "cells only" (no treatment), "vehicle control" (DMSO), and "UVA only" controls.
-
Incubation (Dark Phase): Incubate the plate for 1 to 4 hours at 37°C in the dark to allow for cellular uptake and DNA intercalation.
-
UVA Irradiation: Expose the designated wells to a specific dose of UVA radiation (e.g., 1-2 J/cm²). The optimal dose should be determined empirically. Keep a duplicate plate wrapped in foil as a "dark toxicity" control.
-
Post-Irradiation Incubation: Following irradiation, return the plates to the incubator for 48-72 hours.
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for both the photo-activated and dark conditions.
DNA Interstrand Cross-linking Assay
This assay visually confirms the formation of DNA interstrand cross-links. The principle is that cross-linked DNA will not fully denature, allowing it to reanneal and migrate slower than denatured, single-stranded DNA on an agarose gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototherapy and photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
Application Notes and Protocols for Probing Nucleic Acid Structure with 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Introduction: A Modern Tool for Unraveling Nucleic Acid Architecture
Psoralens, a class of naturally occurring furocoumarins, have long been indispensable tools in molecular biology for the study of nucleic acid structure and function.[1][2] Their ability to intercalate into double-stranded regions of DNA and RNA and, upon photoactivation with long-wave ultraviolet (UVA) light, form covalent interstrand crosslinks provides a powerful method for "freezing" nucleic acid structures for subsequent analysis.[3][4][5] This unique property has enabled researchers to map secondary and tertiary structures, investigate DNA-protein interactions, and probe the dynamic nature of nucleic acids within living cells.[6]
This guide focuses on a specific derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen , a molecule designed to enhance the utility of psoralen-based nucleic acid probing. The strategic placement of a hydrophilic side chain at the 8-position of the psoralen core is anticipated to improve its aqueous solubility and biocompatibility, making it a superior choice for a range of in vitro and in vivo applications.
Physicochemical Properties and Synthesis
This compound is a furanocoumarin derivative with the molecular formula C₁₈H₂₀O₆ and a molecular weight of 332.35 g/mol .[7] The key feature of this molecule is the 3-ethoxy-2-hydroxy-3-methylbutyloxy side chain at the 8-position, which imparts distinct physicochemical properties. This substitution is expected to increase its hydrophilicity compared to parent psoralens, a desirable characteristic for biological experiments.
The synthesis of this and similar 8-alkoxypsoralen derivatives is typically achieved through a Williamson ether synthesis.[7] This involves the nucleophilic substitution reaction between 8-hydroxypsoralen and a halogenated precursor of the desired side chain in the presence of a base.[7]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀O₆ | [7] |
| Molecular Weight | 332.35 g/mol | [7] |
| IUPAC Name | 9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | [7] |
| Predicted LogP | 2.1 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 6 | [7] |
Mechanism of Action: Light-Induced Covalent Crosslinking
The utility of this compound as a probe for nucleic acid structure is rooted in its photochemical reactivity. The process can be dissected into two key stages:
-
Intercalation (The "Dark" Reaction): The planar, hydrophobic psoralen core readily intercalates into the helical structure of double-stranded DNA or RNA. This non-covalent interaction is a prerequisite for the subsequent photochemical reaction and shows a preference for 5'-AT-3' sequences in DNA and 5'-AU-3' sequences in RNA.
-
Photocrosslinking (The "Light" Reaction): Upon irradiation with UVA light (typically 365 nm), the intercalated psoralen molecule becomes photoactivated. This leads to the formation of covalent cyclobutane adducts with adjacent pyrimidine bases (thymine in DNA, uracil in RNA) on opposite strands of the nucleic acid duplex. This results in an interstrand crosslink, effectively locking the two strands together.
Caption: Mechanism of psoralen-mediated nucleic acid crosslinking.
Application Notes
The ability of this compound to form interstrand crosslinks in a structure-specific and photo-inducible manner makes it a versatile tool for a variety of applications in nucleic acid research.
Probing DNA and RNA Secondary and Tertiary Structure
By selectively crosslinking double-stranded regions, this psoralen derivative can be used to map the secondary structure of RNA molecules and identify regions of duplex formation in DNA. Furthermore, it can capture long-range interactions that bring distant parts of a nucleic acid molecule into close proximity, providing insights into its tertiary structure.
Investigating Nucleic Acid-Protein Interactions
The presence of a bound protein can either shield a region of nucleic acid from psoralen intercalation and crosslinking or, conversely, induce a conformational change that makes a previously inaccessible region available. By comparing the crosslinking pattern of a nucleic acid in the presence and absence of a binding protein, the protein's footprint on the nucleic acid can be determined.
Advantages of the Hydrophilic 8-Position Side Chain
The 3-ethoxy-2-hydroxy-3-methylbutyloxy substituent at the 8-position is expected to confer several advantages over traditional, more hydrophobic psoralens:
-
Improved Aqueous Solubility: The hydroxyl and ether moieties will increase the water solubility of the psoralen, facilitating its use in aqueous buffers without the need for organic co-solvents that could perturb nucleic acid structure.
-
Reduced Non-Specific Binding: The hydrophilic nature of the side chain may reduce non-specific interactions with hydrophobic regions of proteins or other cellular components, leading to cleaner and more specific crosslinking results.
-
Potentially Enhanced Cell Permeability: For in vivo studies, the balance of hydrophilic and hydrophobic character may improve the compound's ability to cross cell membranes.
Experimental Protocols
The following protocols provide a general framework for using this compound to probe nucleic acid structure. Optimization of reaction conditions, such as psoralen concentration and irradiation time, is recommended for each specific application.
Caption: General experimental workflow for psoralen crosslinking.
Protocol 1: Preparation of this compound Working Solution
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol. Store at -20°C in the dark.
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µg/mL) in the appropriate reaction buffer. Due to the enhanced solubility, this derivative may also be directly dissolved in aqueous buffers, though this should be empirically verified.
Protocol 2: In Vitro Photocrosslinking of Nucleic Acids
-
Reaction Setup: In a microcentrifuge tube, combine the nucleic acid sample with the psoralen working solution. The final volume and concentrations will depend on the specific experiment. A typical reaction might contain 1-5 µM nucleic acid and 1-10 µg/mL psoralen.
-
Incubation (Dark Reaction): Incubate the reaction mixture at room temperature or 37°C for 15-30 minutes in the dark to allow for psoralen intercalation.
-
Irradiation (Light Reaction): Place the reaction tube on ice or in a cooling block and irradiate with a 365 nm UVA light source. The irradiation time will need to be optimized but typically ranges from 5 to 60 minutes. The distance from the light source should be kept constant.
-
Quenching and Purification: Stop the reaction by adding a quenching agent such as β-mercaptoethanol to a final concentration of 1%. Purify the nucleic acid from the reaction mixture using standard methods such as ethanol precipitation or a spin column to remove unincorporated psoralen.
Protocol 3: Analysis of Crosslinked Products by Denaturing Gel Electrophoresis
-
Sample Preparation: Resuspend the purified nucleic acid in a denaturing loading buffer (e.g., containing formamide and/or urea).
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide or agarose gel. The choice of gel percentage will depend on the size of the nucleic acid.
-
Visualization: Stain the gel with a fluorescent nucleic acid stain (e.g., ethidium bromide or SYBR Gold) and visualize the bands under UV light. Crosslinked nucleic acids will migrate more slowly than their non-crosslinked counterparts.
Protocol 4: Mapping Crosslink Sites by Primer Extension
-
Primer Annealing: Anneal a radiolabeled or fluorescently labeled primer to the 3' end of the crosslinked RNA or denatured DNA.
-
Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The enzyme will stall or terminate at the site of the psoralen adduct.
-
Analysis: Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primer and a non-crosslinked template. The position of the terminated fragments will indicate the location of the crosslink.
Data Interpretation and Troubleshooting
-
Interpretation of Gel Shifts: A slower migrating band on a denaturing gel is indicative of a crosslinked species. The intensity of this band relative to the uncrosslinked band can be used to estimate the crosslinking efficiency.
-
Primer Extension Analysis: The appearance of a new band or a band of increased intensity in the primer extension products from the crosslinked sample compared to the control indicates the site of a psoralen adduct.
-
Troubleshooting:
-
Low Crosslinking Efficiency: Increase the psoralen concentration, irradiation time, or ensure the UVA light source is functioning correctly. The hydrophilicity of this compound may require a higher concentration to achieve the same level of intercalation as more hydrophobic derivatives.
-
Non-Specific Crosslinking: Decrease the psoralen concentration or irradiation time. Ensure that the incubation step is performed in the dark.
-
Degradation of Nucleic Acid: Reduce the irradiation time or perform the irradiation at a lower temperature (e.g., on ice).
-
Conclusion
This compound represents a valuable addition to the molecular biologist's toolkit for probing nucleic acid structure. Its enhanced hydrophilic properties are anticipated to offer significant advantages in a variety of experimental contexts. By following the protocols and guidelines outlined in this document, researchers can effectively utilize this powerful tool to gain deeper insights into the intricate world of nucleic acid architecture and function.
References
- 1. Psoralens | AAT Bioquest [aatbio.com]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical cross-linking of DNA-RNA helices by psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed psoralen crosslinking of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed psoralen crosslinking of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
Application Notes & Protocols: Cellular Delivery of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
I. Introduction: The Challenge and Opportunity of Psoralen Delivery
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a member of the furanocoumarin family, a class of compounds renowned for their photosensitizing capabilities. Psoralens are biologically inert until activated by ultraviolet A (UVA) radiation.[1] Upon photoactivation, they intercalate into cellular DNA and form covalent mono- and di-adducts with pyrimidine bases, which can trigger apoptosis and modulate immune responses.[1][2][3][4] This mechanism is the foundation of PUVA (Psoralen + UVA) therapy, a well-established treatment for hyperproliferative skin disorders like psoriasis and vitiligo.[2][5][6]
The primary obstacle in harnessing the therapeutic potential of this compound in cellular models is its physicochemical nature. Like most psoralen derivatives, it is a hydrophobic molecule with poor aqueous solubility.[7][8] This property presents a significant challenge for in vitro studies, as direct addition to aqueous cell culture media often leads to precipitation, inaccurate dosing, and unreliable experimental outcomes.
This guide provides a detailed analysis of robust delivery methodologies designed to overcome this solubility barrier. We will move from a standard solvent-based approach to more advanced nanocarrier systems, explaining the causal science behind each protocol to empower researchers to make informed experimental choices.
II. Physicochemical Profile of this compound
A thorough understanding of the compound's properties is critical for designing an effective delivery strategy. The side chain at the 8-position modifies the classic psoralen backbone, influencing its solubility and interaction with delivery vehicles.[9]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₆ | [9] |
| Molecular Weight | 332.3 g/mol | [9] |
| Predicted logP | 2.1 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 6 | [9] |
| Aqueous Solubility | Poor (predicted) | [7][10] |
The positive logP value confirms the compound's lipophilic (hydrophobic) character, which is the root cause of the delivery challenge in aqueous-based cellular assays.
III. Method 1: Optimized Solvent-Based Delivery
The most direct method for solubilizing hydrophobic compounds is the use of an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful-solvating ability and miscibility with water.[11] However, its use is not trivial and requires careful optimization to avoid solvent-induced artifacts.
Expertise & Rationale: The core principle is to create a highly concentrated stock solution in pure DMSO, where the compound is fully soluble. This stock is then diluted into the aqueous culture medium. The critical step is the final dilution, where the compound can precipitate if its thermodynamic solubility limit in the final medium (containing a low percentage of DMSO) is exceeded.[11] Furthermore, DMSO itself can impact cell health, typically by altering membrane fluidity and inducing cellular stress, making it imperative to keep its final concentration minimal and to use appropriate vehicle controls.[12]
Protocol 1: Standard DMSO-Based Delivery
-
Stock Solution Preparation (10-100 mM): a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 30.1 µL of DMSO per 1 mg of compound). c. Vortex vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution.[13] Ensure no visible particulates remain. d. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Working Solution Preparation & Cellular Dosing: a. Thaw a stock solution aliquot. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired treatment concentrations. Crucially, ensure the final concentration of DMSO in the culture well does not exceed 0.5%, with ≤0.1% being ideal to minimize toxicity. [11][12] c. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 1 mL of medium. This results in a final DMSO concentration of 0.1%. d. Immediately after dilution, vortex the working solution gently and add it to the cells. Do not store diluted aqueous solutions, as the compound may precipitate over time.
-
Essential Controls: a. Vehicle Control: Treat a set of cells with culture medium containing the same final concentration of DMSO used for the highest drug concentration. This is critical to distinguish the effects of the compound from the effects of the solvent.[12] b. Untreated Control: Cells incubated with culture medium alone.
Caption: Workflow for solvent-based delivery of hydrophobic psoralen.
Troubleshooting Solvent-Based Delivery
| Issue | Potential Cause | Recommended Solution |
| Precipitate in Well | Compound concentration exceeds its kinetic solubility in the final medium. | Reduce the final compound concentration. If not possible, decrease the final DMSO percentage by making a more concentrated stock (if feasible). Consider alternative delivery methods.[14] |
| High Vehicle Toxicity | Final DMSO concentration is too high. Cell line is particularly sensitive to DMSO. | Keep final DMSO concentration ≤0.1%. Run a DMSO dose-response curve to determine the no-effect level for your specific cell line.[12] |
| Inconsistent Results | Incomplete dissolution of stock. Precipitation during dilution. Stock degradation. | Ensure stock is fully dissolved before use. Add diluted compound to cells immediately. Prepare fresh stock solutions regularly and store properly. |
IV. Method 2: Liposomal Nanocarrier Delivery
For applications requiring higher concentrations, improved stability, or enhanced cellular uptake, nanocarrier systems are superior. Liposomes are spherical vesicles composed of one or more lipid bilayers, capable of encapsulating hydrophobic drugs within their membrane.[15] This formulation effectively masks the drug's hydrophobicity, allowing for stable dispersion in aqueous media and facilitating entry into cells.[16][17]
Expertise & Rationale: The principle of liposomal delivery hinges on the amphipathic nature of phospholipids. When a thin film of lipids (and the dissolved hydrophobic drug) is hydrated with an aqueous buffer, the lipids self-assemble into bilayers to minimize the unfavorable interaction between their hydrophobic tails and water, entrapping the drug in the process.[15] The choice of lipid composition can be tailored to modulate stability, surface charge (e.g., cationic liposomes for enhanced interaction with negatively charged cell membranes), and release characteristics.[16][17]
Protocol 2: Liposome Preparation via Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the well-established thin-film hydration method followed by sonication.
Materials:
-
This compound
-
Phospholipids (e.g., DPPC, DSPC) and Cholesterol
-
Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Rotary Evaporator
-
Probe Sonicator or Bath Sonicator
Procedure:
-
Lipid & Drug Solubilization: a. In a round-bottom flask, dissolve the chosen lipids (e.g., DPPC:Cholesterol at a 2:1 molar ratio) and this compound in the organic solvent. The drug-to-lipid ratio typically ranges from 1:10 to 1:50 by weight.
-
Film Formation: a. Attach the flask to a rotary evaporator. b. Rotate the flask in a water bath set above the lipid transition temperature (e.g., 50-60°C) under reduced pressure. c. Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
-
Film Hydration: a. Add the pre-warmed aqueous hydration buffer (PBS) to the flask. b. Continue to rotate the flask (without vacuum) in the water bath for 30-60 minutes. The lipid film will gradually disperse to form milky-white multilamellar vesicles (MLVs).
-
Vesicle Sizing (Sonication): a. To produce smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized. b. Probe Sonication: Immerse the tip of a probe sonicator into the suspension and sonicate in pulses on ice to prevent overheating and lipid degradation. c. Bath Sonication: Alternatively, place the vial containing the suspension in a bath sonicator. d. Sonication is complete when the suspension becomes clear or translucent.
-
Purification & Sterilization: a. To remove any unencapsulated drug, centrifuge the liposome suspension at high speed. The pellet will contain aggregated unencapsulated drug, while the supernatant contains the liposomal formulation. b. Sterilize the final liposomal preparation by passing it through a 0.22 µm syringe filter. c. Store at 4°C. Characterize for size, zeta potential, and encapsulation efficiency before use.
Caption: Workflow for liposomal encapsulation of psoralen.
V. Method 3: Ethosomal Nanocarrier Delivery
Ethosomes are another class of lipid-based nanocarriers, distinguished by a high concentration of ethanol in their structure. This composition makes them highly deformable and efficient at penetrating biological membranes.[18] Studies have shown that for psoralen delivery, ethosomes can be significantly more effective than conventional liposomes, demonstrating higher transdermal flux and skin deposition.[18][19][20] This enhanced penetration is highly advantageous for cellular delivery in vitro, potentially leading to more rapid and efficient intracellular accumulation.
Expertise & Rationale: The high ethanol content in ethosomes acts as a penetration enhancer. It fluidizes both the vesicle's lipid bilayer and the cell's plasma membrane, allowing the soft, malleable ethosomal vesicles to squeeze through and merge with the cell membrane, releasing their payload directly into the cytoplasm. This mechanism differs from the endocytic pathways often used by more rigid liposomes.[20]
Note: A detailed protocol for ethosome preparation follows similar principles to liposome preparation but involves different solvent systems (high ethanol concentration in the aqueous phase) and is an advanced technique requiring careful optimization.
VI. Summary & Method Comparison
Choosing the appropriate delivery method depends on the experimental goals, the sensitivity of the cell line, and the required compound concentration.
| Method | Principle | Pros | Cons | Best For |
| Solvent (DMSO) | Solubilization in organic solvent, then dilution. | Simple, rapid, inexpensive. | Risk of precipitation, potential for solvent toxicity, limited to low concentrations. | Initial screening, proof-of-concept studies, assays where low µM concentrations are sufficient. |
| Liposomes | Encapsulation in lipid bilayers. | High stability in media, overcomes solubility limits, enhances cellular uptake, low cytotoxicity. | More complex and time-consuming preparation, requires characterization. | High-concentration studies, experiments sensitive to solvents, mimicking in vivo delivery systems. |
| Ethosomes | Encapsulation in ethanol-rich lipid vesicles. | Superior membrane penetration, potentially higher intracellular delivery efficiency than liposomes.[18][20] | Preparation can be complex, final ethanol concentration needs to be controlled. | Advanced studies requiring maximal intracellular delivery, comparison of different nanocarrier efficiencies. |
VII. References
-
Comparison of ethosomes and liposomes for skin delivery of psoralen for psoriasis therapy. (2014). International Journal of Nanomedicine. --INVALID-LINK--
-
Laskin, J. D. (1987). Mechanisms of Psoralen Action in the Skin. Photodermatology. --INVALID-LINK--
-
Doppalapudi, S., et al. (2017). Psoralen loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis. European Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Doppalapudi, S., et al. (2017). Psoralen loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis. PubMed. --INVALID-LINK--
-
Pharmacology of Psoralens and UVA (PUVA) Phototherapy Dermatological Agents ; Mechanism of Action. (2023). YouTube. --INVALID-LINK--
-
Psoralen. (n.d.). Wikipedia. --INVALID-LINK--
-
Psoralen Derivatives with Enhanced Potency. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Al-Abdullah, H., et al. (2024). Psoralen: a narrative review of current and future therapeutic uses. Frontiers in Pharmacology. --INVALID-LINK--
-
Sasaki, M., et al. (1988). Evidence for uptake of 8-methoxypsoralen and 5-methoxypsoralen by cellular nuclei. Mutation Research. --INVALID-LINK--
-
Mourtas, S., et al. (2019). Liposomal and Ethosomal Gels for the Topical Delivery of Anthralin: Preparation, Comparative Evaluation and Clinical Assessment in Psoriatic Patients. Molecules. --INVALID-LINK--
-
Photochemotherapy and Photodynamic Therapy. (2016). Plastic Surgery Key. --INVALID-LINK--
-
Zhang, J., et al. (2014). Evaluation of psoralen ethosomes for topical delivery in rats by using in vivo microdialysis. International Journal of Nanomedicine. --INVALID-LINK--
-
Deng, S., et al. (2021). Advances in the Application of Natural Products and the Novel Drug Delivery Systems for Psoriasis. Frontiers in Pharmacology. --INVALID-LINK--
-
Tackling the various classes of nano-therapeutics employed in topical therapy of psoriasis. (2021). Pharmaceutical Development and Technology. --INVALID-LINK--
-
Nano-enabled topical delivery of anti-psoriatic small molecules. (n.d.). OUCI. --INVALID-LINK--
-
Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light. (2022). International Journal of Molecular Sciences. --INVALID-LINK--
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. --INVALID-LINK--
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. --INVALID-LINK--
-
Targeted Delivery Methods for Anticancer Drugs. (2021). Molecules. --INVALID-LINK--
-
Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study. (2021). International Journal of Molecular Sciences. --INVALID-LINK--
-
Overcoming poor solubility of Furo[3,2-b]pyridin-3-ol in assays. (n.d.). Benchchem. --INVALID-LINK--
-
RNA Nanotechnology to Solubilize Hydrophobic Antitumor Drug for Targeted Delivery. (2019). Advanced Science. --INVALID-LINK--
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2014). PLoS ONE. --INVALID-LINK--
-
Drug Delivery Formulations and Technologies. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Smart Solvents in Drug Delivery Systems. (2023). Allan Chemical Corporation. --INVALID-LINK--
-
This compound. (n.d.). Benchchem. --INVALID-LINK--
-
Drug Delivery System for the Anticancer Drug Paclitaxel Using Lipocalin-Type Prostaglandin D Synthase Conjugated to a Tumor-Targeting Peptide. (2023). ACS Omega. --INVALID-LINK--
-
Distribution of 3H-8-MOP and its metabolites in rat organs after a single oral administration. (1981). Acta Dermato-Venereologica. --INVALID-LINK--
-
Treatment with 8-MOP and UVA enhances MHC class I synthesis in RMA cells. (1995). Journal of Photochemistry and Photobiology B: Biology. --INVALID-LINK--
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. --INVALID-LINK--
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Differential effects of 5-aminolaevulinic acid photodynamic therapy and psoralen + ultraviolet A therapy on p53 phosphorylation in normal human skin in vivo. (2010). British Journal of Dermatology. --INVALID-LINK--
-
Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species. (2022). International Journal of Molecular Sciences. --INVALID-LINK--
-
In cell culture, what is the appropriate solvent for a drug other than DMSo? (2015). ResearchGate. --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. (2012). Cytotechnology. --INVALID-LINK--
-
8-Methylpsoralen. (n.d.). PubChem. --INVALID-LINK--
-
8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells. (2020). International Journal of Molecular Sciences. --INVALID-LINK--
-
Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. (2024). Pharmaceutics. --INVALID-LINK--
-
Psoralen. (n.d.). PubChem. --INVALID-LINK--
-
8-Methoxypsoralen. (n.d.). PubChem. --INVALID-LINK--
-
Simplified view of the pathways of cellular uptake of particles. (n.d.). ResearchGate. --INVALID-LINK--
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Psoralen - Wikipedia [en.wikipedia.org]
- 4. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemotherapy and Photodynamic Therapy | Plastic Surgery Key [plasticsurgerykey.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Benchchem [benchchem.com]
- 10. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Psoralen loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of ethosomes and liposomes for skin delivery of psoralen for psoriasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of psoralen ethosomes for topical delivery in rats by using in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen Concentration for DNA Crosslinking
Introduction: This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for optimizing the concentration of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen for efficient DNA crosslinking. The following information is structured to anticipate and address common challenges encountered during experimental design and execution.
Core Concepts & Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of psoralen-induced DNA crosslinking?
A1: Psoralens are a class of naturally occurring photoactive compounds.[1][2][3] Their planar structure allows them to intercalate into the DNA double helix, primarily at 5'-TA and 5'-AT sequences.[4] Upon activation by long-wave ultraviolet light (UVA, 320-400 nm), psoralens form covalent bonds with pyrimidine bases, particularly thymine.[4][5][6] This process can occur in two steps: the initial formation of a monoadduct, followed by a second photoreaction that creates an interstrand crosslink (ICL), effectively tethering the two DNA strands together.[3][5][6] These ICLs are significant lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][7][8]
Q2: How might the 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy) side chain affect the psoralen's activity compared to 8-methoxypsoralen (8-MOP)?
A2: The substituent at the 8-position of the psoralen core influences its pharmacological properties. While the fundamental mechanism of DNA crosslinking remains the same, the bulkier and more complex 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy) side chain, compared to the simple methoxy group of 8-MOP, can alter several key parameters. These include solubility, cell membrane permeability, and the efficiency of DNA intercalation.[9] Consequently, the optimal concentration, incubation time, and even the ratio of monoadducts to interstrand crosslinks may differ significantly from those established for 8-MOP.[9][10]
Q3: What are the critical prerequisites for a successful concentration optimization experiment?
A3: Before initiating any optimization protocol, it is imperative to have a well-characterized and validated experimental system. This includes:
-
A calibrated UVA light source: The output of the UVA source must be consistent and quantifiable to ensure reproducible results.
-
Healthy and consistent cell cultures: The physiological state of the cells can significantly impact their response to treatment.
-
A reliable method for quantifying DNA crosslinks: The chosen assay should be sensitive enough to detect changes in crosslinking efficiency across the tested concentration range.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Detectable Crosslinking | 1. Suboptimal psoralen concentration. 2. Insufficient UVA dose. 3. Inadequate incubation time. 4. Degradation of the psoralen compound. | 1. Perform a dose-response experiment with a wider concentration range. 2. Calibrate the UVA source and consider increasing the exposure time or intensity. 3. Optimize the incubation period to allow for sufficient DNA intercalation. 4. Use a fresh stock of this compound, ensuring proper storage away from light. |
| High Cellular Toxicity | 1. Psoralen concentration is too high. 2. Excessive UVA exposure. 3. The combination of psoralen and UVA is inducing an overwhelming level of DNA damage. | 1. Reduce the psoralen concentration. 2. Decrease the UVA dose. 3. Conduct a matrix experiment to titrate both psoralen concentration and UVA dose to find a less toxic yet effective combination. |
| Inconsistent Results | 1. Fluctuations in UVA source output. 2. Variations in cell density at the time of treatment. 3. Inconsistent incubation times or incomplete washing steps. | 1. Regularly calibrate the UVA source. 2. Ensure consistent cell seeding and confluence for all experiments. 3. Standardize all experimental procedures and handling steps. |
Systematic Workflow for Optimizing Psoralen Concentration
A systematic approach is crucial for efficiently determining the optimal concentration of this compound.
Caption: A three-phase workflow for psoralen concentration optimization.
Detailed Experimental Protocols
Phase 1: Range-Finding and Cytotoxicity Assessment
-
Objective: To establish the cytotoxic profile of this compound and identify a suitable concentration range for further investigation.
-
Methodology:
-
Plate cells at a consistent density in a 96-well format and allow for overnight attachment.
-
Prepare a broad range of psoralen concentrations (e.g., logarithmic dilutions from 10 nM to 100 µM) in appropriate cell culture media.
-
Treat cells with the various psoralen concentrations for a standardized incubation period (e.g., 60 minutes).
-
Expose one set of plates to a fixed dose of UVA radiation, while keeping a duplicate set in the dark to assess non-photo-induced toxicity.
-
After a suitable post-treatment incubation period (e.g., 24-48 hours), assess cell viability using a standard method like an MTT or resazurin-based assay.
-
Phase 2: Quantitative Analysis of DNA Interstrand Crosslinks
-
Objective: To directly measure the efficiency of ICL formation at different psoralen concentrations.
-
Methodology (Modified Alkaline Comet Assay):
-
Treat cells with a narrower, refined range of psoralen concentrations (informed by the results of Phase 1) and a fixed UVA dose.
-
Embed the treated cells in low-melting-point agarose on microscope slides.
-
Lyse the cells to remove cellular membranes and proteins, leaving the DNA-containing nucleoids.
-
To specifically detect ICLs, it's often necessary to introduce a fixed amount of random DNA strand breaks, for example, through a defined dose of ionizing radiation.[11]
-
Subject the slides to alkaline electrophoresis. The presence of ICLs will impede the migration of the fragmented DNA out of the nucleoid.[11][12][13][14]
-
Stain the DNA with a fluorescent dye and quantify the comet tail moment using appropriate imaging software. A decrease in the tail moment with increasing psoralen concentration (in the presence of induced strand breaks) indicates a higher level of crosslinking.[15][16]
-
Caption: Principle of ICL detection using the modified Comet Assay.
Phase 3: Functional Validation
-
Objective: To confirm that the optimized psoralen concentration elicits the expected biological response.
-
Methodology (Cell Cycle Analysis):
-
Treat cells with the determined optimal concentration of this compound and UVA.
-
At various time points post-treatment (e.g., 12, 24, 48 hours), harvest and fix the cells.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Analyze the cell cycle distribution using flow cytometry. A significant accumulation of cells in the G2/M phase is indicative of a functional DNA damage response to the induced ICLs.
-
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 15. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of the comet assay for the sensitive detection of PUVA-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficiency of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen crosslinking
Welcome to the technical support center for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DNA crosslinking experiments. Here, we address common challenges and provide in-depth, scientifically grounded solutions to enhance the efficiency and reproducibility of your results.
Introduction to this compound and its Mechanism
This compound is a synthetic furocoumarin derivative designed for DNA crosslinking studies. Like other psoralens, its mechanism of action is a two-step, UVA light-dependent process. First, the planar psoralen molecule intercalates into the DNA double helix, primarily at 5'-TA sites. Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), the psoralen becomes photoactivated, leading to the formation of a covalent monoadduct with a pyrimidine base (primarily thymine) on one strand of the DNA. Subsequent absorption of a second UVA photon can lead to a second covalent linkage with a pyrimidine on the complementary strand, resulting in an interstrand crosslink (ICL). This ICL effectively prevents the separation of the DNA strands, thereby blocking replication and transcription.[1][2] The unique side chain of this particular psoralen derivative, with its ethoxy, hydroxy, and methyl groups, influences its solubility and may affect its interaction with DNA.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to address specific problems you might encounter during your experiments, from initial setup to final analysis.
Section 1: Experimental Setup and Reaction Conditions
Question 1: I am observing very low or no crosslinking. What are the primary factors to check?
Answer: Low crosslinking efficiency is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Psoralen Concentration and Solubility:
-
Rationale: Psoralens, including this derivative, often have limited aqueous solubility.[3][4] Insufficient concentration of the psoralen in your reaction buffer will directly lead to low intercalation and, consequently, poor crosslinking. The ethoxy and hydroxy groups in the side chain of this compound are intended to improve solubility compared to parent psoralens, but it can still be a limiting factor.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution (typically in DMSO or ethanol) is fully dissolved and has not precipitated upon storage.
-
Optimize Working Concentration: Perform a concentration titration to find the optimal range for your system. A starting point for many 8-substituted psoralens is in the range of 1-50 µM.[5]
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Enhance Solubility: If solubility in your aqueous buffer is an issue, you can try adding a small percentage of a co-solvent like DMSO or ethanol to your final reaction mixture (typically not exceeding 1-2% to avoid affecting DNA structure and cell viability). The use of cyclodextrins has also been shown to improve the solubility of psoralens.[3]
-
2. UVA Irradiation Dose and Wavelength:
-
Rationale: The formation of both monoadducts and interstrand crosslinks is dependent on the UVA dose (measured in J/cm²).[6][7] Insufficient UVA energy will result in incomplete photoactivation. Conversely, excessive UVA can lead to DNA damage and degradation of the psoralen molecule itself. The optimal UVA wavelength for psoralen activation is in the 320-380 nm range.[7]
-
Troubleshooting Steps:
-
Calibrate Your UVA Source: Ensure your UVA lamp is emitting the correct wavelength and that its intensity has been recently calibrated with a UVA meter.
-
Perform a Dose-Response Curve: Irradiate your samples with a range of UVA doses (e.g., 0.5, 1, 2, 5, 10 J/cm²) to determine the optimal energy for your specific experimental conditions.[6]
-
Check Lamp Age: The output of UVA lamps can decrease over time. If you are using an older lamp, its intensity may be lower than specified.
-
3. Incubation Time:
-
Rationale: Sufficient time must be allowed for the psoralen to intercalate into the DNA before UVA irradiation. This "dark incubation" step is crucial for achieving maximal crosslinking.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Test different incubation times (e.g., 15, 30, 60 minutes) in the dark at room temperature or 37°C before UVA exposure.
-
4. Presence of Oxygen:
-
Rationale: Psoralen photoreactions can be influenced by the presence of molecular oxygen. While the primary crosslinking reaction (Type I) is oxygen-independent, a competing Type II reaction can occur, which generates reactive oxygen species (ROS) that can damage DNA and consume the photoactivated psoralen, thereby reducing crosslinking efficiency.[7]
-
Troubleshooting Steps:
-
Deoxygenate Buffers: For in vitro experiments with purified DNA, deoxygenating your reaction buffer by bubbling with nitrogen or argon gas before adding the psoralen and irradiating can sometimes improve crosslinking yields.
-
| Parameter | Recommended Starting Range | Key Consideration |
| Psoralen Concentration | 1 - 50 µM | Ensure complete solubility in the final reaction buffer. |
| UVA Dose | 0.5 - 10 J/cm² | Calibrate your UVA source and perform a dose-response curve. |
| UVA Wavelength | 320 - 380 nm | Verify the emission spectrum of your lamp. |
| Dark Incubation Time | 15 - 60 minutes | Allow sufficient time for DNA intercalation before irradiation. |
Section 2: Quantification of Crosslinking by Denaturing Gel Electrophoresis
Question 2: I am having trouble interpreting my denaturing gel. What do the different bands represent, and what are common artifacts?
Answer: Denaturing gel electrophoresis (using either polyacrylamide with urea or alkaline agarose) is a common method to visualize and quantify interstrand crosslinks.[8][9] Under denaturing conditions, non-crosslinked DNA will migrate as single strands, while crosslinked DNA will remain double-stranded and migrate more slowly.
Interpretation of Bands:
-
Fastest migrating band: Single-stranded (non-crosslinked) DNA.
-
Slower migrating band: Double-stranded (crosslinked) DNA.
-
Intermediate bands/smears: Can indicate the presence of monoadducts (which can slightly retard migration) or incomplete denaturation.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Solution(s) |
| Smeared Bands | - DNA degradation by nucleases.- Excessive voltage during electrophoresis causing overheating.- High salt concentration in the sample.[10] | - Use nuclease-free reagents and sterile techniques.- Run the gel at a lower voltage for a longer time.- Precipitate and resuspend DNA in a low-salt buffer. |
| Curved or "Smiling" Bands | - Uneven heat distribution across the gel. | - Ensure the gel is uniformly submerged in running buffer.- Run the gel at a lower voltage. |
| Faint or No Bands | - Insufficient DNA loaded.- Poor staining.- DNA ran off the gel.[10][11] | - Quantify DNA before loading.- Ensure the staining solution is fresh and the gel is stained for an adequate time.- Monitor the migration of the loading dye. |
| Extra Bands | - Incomplete denaturation of non-crosslinked DNA.- Presence of different DNA conformations (e.g., supercoiled, nicked plasmid). | - Ensure complete denaturation by heating samples in formamide-containing loading buffer.- Linearize plasmid DNA with a restriction enzyme before the crosslinking reaction. |
Protocol for Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Psoralen Crosslink Analysis: [8]
-
Sample Preparation: Mix the irradiated DNA sample with an equal volume of denaturing loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place on ice to prevent re-annealing.
-
Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel (e.g., 12-20% acrylamide with 7 M urea) in TBE buffer. Run the gel at a constant voltage until the bromophenol blue dye front is near the bottom of the gel.
-
Staining and Visualization: Stain the gel with a sensitive DNA stain (e.g., SYBR Gold) according to the manufacturer's protocol. Visualize the gel using a gel imaging system.
-
Quantification: Measure the intensity of the bands corresponding to the single-stranded (non-crosslinked) and double-stranded (crosslinked) DNA. The crosslinking efficiency can be calculated as: % Crosslinking = (Intensity of crosslinked band) / (Total intensity of all bands in the lane) x 100%
Section 3: Quantification of Psoralen Adducts by HPLC-MS/MS
Question 3: I am struggling to get reproducible results with my HPLC-MS/MS analysis of psoralen adducts. What are the critical parameters to optimize?
Answer: HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of both monoadducts and interstrand crosslinks.[3][9][12] However, it requires careful sample preparation and optimization of chromatographic and mass spectrometric conditions.
Critical Steps and Troubleshooting:
1. DNA Hydrolysis:
-
Rationale: To analyze DNA adducts by HPLC-MS/MS, the DNA must first be enzymatically digested to individual nucleosides or small oligonucleotides. Incomplete digestion will lead to inaccurate quantification.
-
Troubleshooting:
-
Enzyme Choice: A combination of enzymes is often necessary for complete digestion. Nuclease P1 followed by alkaline phosphatase is a common approach.[13]
-
Optimize Digestion Conditions: Ensure optimal buffer conditions, temperature, and incubation time for your chosen enzymes.
-
2. HPLC Separation:
-
Rationale: Proper chromatographic separation is essential to resolve the different psoralen adducts from the unmodified nucleosides and from each other.
-
-
Column Selection: A C18 reversed-phase column is typically used for separating DNA adducts.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is usually required. Optimize the gradient to achieve good separation of your target analytes.
-
Column Temperature: Maintaining a consistent and sometimes elevated column temperature can improve peak shape and reproducibility.
-
3. Mass Spectrometry Detection:
-
Rationale: The mass spectrometer must be tuned to specifically detect and quantify the psoralen adducts of interest.
-
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for psoralen-DNA adducts.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, develop an MRM method using specific precursor-to-product ion transitions for each adduct. This requires infusion of authentic standards to determine the optimal transitions and collision energies.
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as they can correct for variations in sample preparation and instrument response.
-
Common Pitfalls in HPLC Analysis of DNA Adducts: [19]
-
Poor Peak Shape: Can be caused by a variety of factors, including improper mobile phase composition, column degradation, or sample overload.
-
Retention Time Drift: Often due to changes in mobile phase composition, column temperature, or column aging.
-
Low Sensitivity: May result from inefficient ionization, suboptimal MS parameters, or sample loss during preparation.
Concluding Remarks
Successfully troubleshooting low efficiency in this compound crosslinking experiments requires a systematic evaluation of each step in the workflow, from the initial reaction conditions to the final quantification method. By carefully considering the factors outlined in this guide and optimizing the experimental parameters for your specific system, you can significantly improve the reliability and efficiency of your crosslinking studies. For further assistance, please consult the references provided below.
References
- 1. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. gatescientific.com [gatescientific.com]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromtech.com [chromtech.com]
- 16. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pitfalls in the Denaturing High-Performance Liquid Chromatography Analysis of Mitochondrial DNA Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in aqueous buffers
<Technical Support Center >
Introduction
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a furocoumarin derivative with significant potential in photochemical and biological research. Like many psoralens, this compound is characterized by a planar, hydrophobic structure, leading to inherently poor solubility in aqueous buffers.[1][2] This limited aqueous solubility is a critical challenge for researchers, as it can lead to compound precipitation, inaccurate dosing in in vitro and in vivo assays, and ultimately, irreproducible experimental results.[3][4]
This technical guide provides a comprehensive set of frequently asked questions (FAQs), troubleshooting workflows, and detailed protocols designed to help researchers successfully solubilize this compound for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my 8-(...)-psoralen compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
Psoralen and its derivatives are lipophilic molecules.[5] Their molecular structure is largely non-polar, making them energetically unfavorable to dissolve in polar solvents like water or aqueous buffers. For dissolution to occur, the solvent (water) molecules must overcome the strong crystal lattice energy of the solid compound and form a stable solvation shell around the individual psoralen molecules. Due to the hydrophobic nature of the compound, this process is inefficient, leading to very low solubility. The reported aqueous solubility of a similar, well-studied derivative, 8-methoxypsoralen (8-MOP), is only around 23 µg/mL.[1]
Q2: What is the recommended organic solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of psoralen derivatives.[6][7] DMSO is a strong, polar aprotic solvent that is highly effective at disrupting the crystal lattice of hydrophobic compounds. For a similar compound, 8-MOP, solubility in DMSO is high (e.g., 37-50 mg/mL), allowing for the creation of concentrated stocks (e.g., 10-50 mM).[6][7] Ethanol can also be used, but it may not achieve the same high concentrations as DMSO.
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous experimental medium. What is happening and how can I fix it?
This is the most common challenge encountered with hydrophobic compounds and is often called "crashing out."[8] It occurs because you are rapidly changing the solvent environment from a favorable organic one (100% DMSO) to an unfavorable aqueous one.[8] As the DMSO concentration plummets upon dilution, the water in the buffer cannot keep the hydrophobic compound solvated, causing it to precipitate.[8][9]
Troubleshooting Steps:
-
Vigorous Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.[9][10]
-
Pre-warm the Buffer: Warming the aqueous buffer (e.g., to 37°C for cell culture) before adding the compound can sometimes improve solubility.
-
Reduce Final Concentration: The simplest solution may be to lower the final desired concentration of the psoralen derivative in your assay. Determine the maximum achievable concentration without precipitation and work within that limit.
-
Use Formulation Excipients: If the above steps fail, you will need to employ more advanced formulation strategies using co-solvents, surfactants, or cyclodextrins as described below.
Q4: Can I use co-solvents to improve solubility in my final working solution?
Yes, using a co-solvent is a highly effective technique. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent mixture, making it more hospitable to hydrophobic compounds.[11][12][13]
-
Common Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol, and ethanol are frequently used.[3][11][14]
-
Mechanism: They work by reducing the interfacial tension between the compound and the aqueous medium.[11]
-
Application: A common strategy for in vivo studies involves a vehicle containing a mixture of DMSO, PEG400, and a surfactant like Tween® 80.[15] For in vitro work, the concentration of these co-solvents must be carefully controlled to avoid cellular toxicity.
Q5: What are cyclodextrins and can they help with my psoralen compound?
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[16][17] They are powerful solubilizing agents because they can encapsulate the hydrophobic psoralen molecule within their internal cavity, forming an "inclusion complex."[16][18][19] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous buffers.[16][20]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and proven safety profile.[19][21]
-
Benefit: This method can significantly increase the apparent water solubility of psoralens without using organic co-solvents in the final formulation, which is ideal for sensitive biological assays.[21]
Q6: How do surfactants like Tween® 80 or Pluronic® F-68 work?
Surfactants are amphiphilic molecules that contain both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[22] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[22][23][24] The hydrophobic tails form the core of the micelle, creating a perfect microenvironment to entrap the insoluble psoralen derivative, while the hydrophilic heads face outward, allowing the entire micelle to dissolve in water.[3][23] This process is known as micellar solubilization.[3]
Q7: Will changing the pH of my buffer help dissolve this compound?
For this compound, adjusting the pH is unlikely to have a significant effect on its solubility. Psoralen derivatives are generally neutral compounds, lacking acidic or basic functional groups that can be ionized by changing the pH.[25] The solubility of such neutral compounds is largely independent of the solution's pH.[25][26][27] pH adjustment is primarily effective for compounds that are weak acids or weak bases.[26][28][29]
Method Selection and Troubleshooting
Decision-Making Workflow for Solubilization
The choice of solubilization method depends heavily on experimental constraints, particularly the final application (e.g., in vitro cell assay vs. in vivo animal study) and the required final concentration. The following diagram outlines a logical workflow for selecting the appropriate strategy.
Caption: Decision workflow for selecting a psoralen solubilization strategy.
Comparison of Solubilization Methods
| Method | Principle of Action | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., PEG400) | Reduces solvent polarity, decreasing interfacial tension.[11] | Simple, effective for achieving high concentrations, widely used. | Can be toxic to cells at higher concentrations; may have own biological effects.[11] | In vivo formulations, non-sensitive in vitro assays. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in a hydrophilic shell (inclusion complex).[16][17] | High solubilization capacity, low cellular toxicity, can improve drug stability.[20][21] | Can be expensive; may alter drug permeability and bioavailability.[21] | Cell-based assays, parenteral formulations where co-solvents are undesirable. |
| Surfactants (e.g., Tween® 80) | Forms micelles that entrap the hydrophobic drug in their core.[23][24] | Effective at low concentrations, can improve wetting and dispersion.[30] | Potential for cell toxicity; can interfere with certain assays (e.g., membrane-based). | Topical formulations, emulsions, and as a component in co-solvent vehicles. |
| pH Adjustment | Ionizes acidic or basic functional groups on the drug molecule.[28] | Simple and inexpensive. | Ineffective for neutral compounds like psoralens.[25][26] | Weakly acidic or basic drugs. |
Detailed Experimental Protocols
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is recommended for preparing an aqueous solution for sensitive in vitro assays where organic co-solvents must be minimized. The goal is to form a 1:1 molar inclusion complex.[21]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Desired aqueous buffer (e.g., sterile PBS, pH 7.4)
-
Vortex mixer and/or magnetic stirrer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Molar Requirements: Determine the desired final molar concentration of the psoralen derivative (e.g., 1 mM). For a 1:1 complex, you will need an equimolar or slight excess of HP-β-CD. A 1.5 to 2-fold molar excess of HP-β-CD is often a good starting point to ensure efficient complexation.
-
Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous buffer. For example, to make 10 mL of a 2 mM HP-β-CD solution, dissolve the appropriate mass of HP-β-CD in 10 mL of buffer. Gentle warming (37-40°C) can assist dissolution.
-
Add Psoralen Compound: Weigh the required amount of the psoralen derivative powder and add it directly to the HP-β-CD solution.
-
Promote Complexation: Tightly cap the container and mix vigorously for several hours (4-24 hours) at room temperature using a magnetic stirrer or orbital shaker. The solution should gradually become clear as the inclusion complex forms. Sonication in a bath sonicator for 15-30 minute intervals can accelerate the process.
-
Final Sterilization: Once the solution is completely clear with no visible particulate matter, sterile-filter it through a 0.22 µm syringe filter appropriate for aqueous solutions (e.g., PES or PVDF).
-
Verification (Optional): The formation of the inclusion complex can be confirmed using techniques like Phase-Solubility studies, NMR spectroscopy, or Differential Scanning Calorimetry (DSC).[19][21]
Protocol 2: Preparation of a Co-Solvent Vehicle for In Vivo Administration
This protocol describes the preparation of a common vehicle known as "TPT" (Tween/PEG/TRIS) or similar formulations used for administering hydrophobic compounds to animals.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline or PBS
Procedure (Example for a 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline vehicle):
-
Initial Dissolution: Weigh the required amount of the psoralen compound. Dissolve it completely in the DMSO component first. For example, if your final volume is 1 mL, dissolve the drug in 100 µL of DMSO. Vortex until clear.
-
Add Co-solvent: Add the PEG400 component (400 µL) to the DMSO solution. Vortex thoroughly until the solution is homogenous and clear.
-
Add Surfactant: Add the Tween® 80 component (50 µL). Vortex again to ensure complete mixing.
-
Add Aqueous Phase: Slowly add the aqueous component (saline or PBS, 450 µL) to the organic mixture while continuously vortexing . This gradual addition is crucial to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or phase separation before use. This formulation should be prepared fresh before each experiment.
References
- 1. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Methoxsalen-d3 (8-Methoxypsoralen-d3; Xanthotoxin-d3; 8-MOP-d3) | Cytochrome P450 | 80386-99-8 | Invivochem [invivochem.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. fiveable.me [fiveable.me]
- 26. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 27. studysmarter.co.uk [studysmarter.co.uk]
- 28. How does pH affect solubility? - askIITians [askiitians.com]
- 29. youtube.com [youtube.com]
- 30. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen and UVA Experiments
Welcome to the technical support center for the novel psoralen derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (EHMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving EHMP and UVA irradiation. Our goal is to empower you with the knowledge to minimize off-target effects and ensure the scientific integrity of your results.
Introduction to EHMP and UVA Photochemistry
Psoralens are a class of naturally occurring compounds that, when activated by Ultraviolet A (UVA) radiation, can intercalate into DNA and form covalent adducts, primarily with pyrimidine bases.[1][2] This process, known as PUVA (Psoralen + UVA), can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] While this is the basis for its therapeutic applications, off-target effects are a significant concern in experimental settings.
EHMP is a novel synthetic psoralen derivative. The addition of the 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy) side chain is intended to modify the compound's physicochemical properties, potentially influencing its solubility, cellular uptake, and DNA-binding affinity. While specific data on EHMP is emerging, its structural similarity to other 8-alkoxypsoralens, such as 8-methoxypsoralen (8-MOP), suggests a similar primary mechanism of action. However, the unique side chain may alter its photochemistry and off-target profile.
Off-target effects in PUVA experiments can arise from several sources, including the generation of reactive oxygen species (ROS), damage to cellular components other than DNA (such as lipids and proteins), and unintended photochemical reactions.[3][4] Minimizing these effects is crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with EHMP and UVA.
Q1: What is the primary mechanism of action for EHMP and UVA?
Based on the well-established mechanism of other psoralens, EHMP, upon activation by UVA light, is believed to intercalate into DNA and form monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[1][2] This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[3][4] The bulky side chain of EHMP may influence the efficiency of intercalation and cross-link formation compared to smaller psoralens like 8-MOP.
Q2: What are the expected off-target effects of EHMP and UVA?
The primary off-target effects are likely to be:
-
Oxidative Stress: Like other psoralens, photoactivated EHMP can lead to the formation of reactive oxygen species (ROS), particularly singlet oxygen. This can cause damage to lipids, proteins, and other cellular components.[3]
-
Damage to Cellular Membranes: Psoralens can interact with and damage cellular membranes through lipid peroxidation initiated by ROS.[4]
-
Protein Modification: Photoactivated psoralens can also react with proteins, potentially altering their function.[5]
-
Non-specific DNA Damage: Beyond the intended adduct formation, ROS generated during the process can cause oxidative damage to DNA bases.
Q3: How does EHMP differ from other psoralens like 8-MOP or 5-MOP?
While direct comparative studies on EHMP are limited, the key difference lies in its 8-position side chain. This bulky, hydrophilic group may:
-
Alter Solubility and Bioavailability: The ethoxy and hydroxyl groups could increase aqueous solubility compared to the methoxy group of 8-MOP.
-
Influence DNA Intercalation: The size and conformation of the side chain may affect how efficiently EHMP intercalates into the DNA helix.
-
Modify Photochemical Properties: The side chain could influence the energy transfer dynamics upon UVA excitation, potentially altering the quantum yield of DNA adduct formation versus ROS generation. Comparative studies between 8-MOP and 5-MOP have shown differences in efficacy and side-effect profiles, highlighting the importance of the substitution pattern.[6][7]
Q4: What is the optimal UVA wavelength and dose for activating EHMP?
The optimal UVA wavelength for most psoralens is in the range of 320-400 nm.[5] The precise optimal wavelength for EHMP would need to be determined empirically, but starting with a broadband UVA source (320-400 nm) is a reasonable approach. The optimal UVA dose will depend on the EHMP concentration, cell type, and experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal UVA dose that maximizes the desired effect while minimizing off-target toxicity.
Q5: How can I control for off-target effects in my experiments?
Several controls are essential:
-
EHMP alone (no UVA): To assess any dark toxicity of the compound.
-
UVA alone (no EHMP): To determine the effect of UVA radiation on the cells.
-
Vehicle control + UVA: To control for any effects of the solvent used to dissolve EHMP.
-
Positive control (e.g., 8-MOP + UVA): To compare the efficacy and off-target effects of EHMP to a well-characterized psoralen.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with EHMP and UVA.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Cell Death in "EHMP alone" Control (Dark Toxicity) | 1. EHMP concentration is too high.2. Solvent toxicity.3. Contamination of EHMP stock. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration of EHMP in the dark.2. Ensure the final solvent concentration is well below the toxic threshold for your cell type. Consider using a different, less toxic solvent if necessary.3. Verify the purity of your EHMP stock. |
| Inconsistent or No Effect of EHMP + UVA | 1. Suboptimal EHMP concentration.2. Inadequate UVA dose or incorrect wavelength.3. Insufficient incubation time with EHMP.4. Degradation of EHMP stock solution.5. Cellular resistance. | 1. Titrate the EHMP concentration to find the optimal working range.2. Calibrate your UVA source and perform a UVA dose-response experiment. Ensure the lamp emits in the appropriate UVA range (320-400 nm).3. Optimize the pre-incubation time to allow for sufficient cellular uptake of EHMP. A typical starting point is 1-2 hours.4. Prepare fresh EHMP stock solutions regularly and store them protected from light.5. Some cell lines may be inherently resistant to PUVA-induced apoptosis. Consider using a different cell line or a positive control to verify your experimental setup.[8] |
| High Background Signal or Off-Target Effects | 1. Excessive UVA dose.2. High EHMP concentration leading to increased ROS production.3. Presence of photosensitizers in the cell culture medium. | 1. Reduce the UVA dose. The goal is to use the minimum dose required to achieve the desired effect.2. Lower the EHMP concentration.3. Use phenol red-free medium during the experiment, as phenol red can act as a photosensitizer. |
| Variability Between Experiments | 1. Inconsistent UVA lamp output.2. Fluctuations in incubation times or temperatures.3. Inconsistent cell density or passage number. | 1. Regularly check the output of your UVA source with a radiometer.2. Strictly adhere to standardized protocols for all experimental steps.3. Use cells within a consistent passage number range and seed them at the same density for each experiment. |
Experimental Protocols
Here are detailed step-by-step methodologies for key experiments to minimize off-target effects.
Protocol 1: Determining the Optimal Non-Toxic EHMP Concentration
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
EHMP Dilution Series: Prepare a serial dilution of EHMP in your cell culture medium. Include a vehicle-only control.
-
Treatment: Replace the medium in the wells with the EHMP dilutions.
-
Incubation: Incubate the plate in the dark for the desired pre-incubation time (e.g., 2 hours).
-
Wash and Fresh Medium: After incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium.
-
Further Incubation: Incubate the cells for a period equivalent to your planned post-UVA incubation (e.g., 24-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.
-
Analysis: Determine the highest concentration of EHMP that does not significantly reduce cell viability compared to the vehicle control. This will be your maximum concentration for subsequent experiments.
Protocol 2: Optimizing the UVA Dose
-
Cell Seeding: Plate cells as described in Protocol 1.
-
EHMP Treatment: Treat the cells with the predetermined optimal non-toxic concentration of EHMP and incubate in the dark. Include a "no EHMP" control group.
-
UVA Irradiation: Remove the plate lid and irradiate the cells with a range of UVA doses. Ensure the UVA source is calibrated.
-
Post-Irradiation: Add fresh medium and incubate for the desired time.
-
Endpoint Analysis: Measure your desired experimental endpoint (e.g., apoptosis, DNA damage, cell cycle arrest).
-
Analysis: Identify the UVA dose that provides the optimal balance between the desired effect and minimal non-specific cell death (observed in the UVA-only control).
Protocol 3: Mitigating Oxidative Stress with Quenchers
-
Experimental Setup: Design your experiment with the optimized EHMP and UVA parameters.
-
Incorporate Quenchers: Include experimental groups where you co-incubate the cells with EHMP and a known ROS quencher.
-
Sodium Azide: A quencher of singlet oxygen.
-
N-acetylcysteine (NAC): A general antioxidant.
-
-
Controls: Maintain proper controls, including cells treated with the quencher alone.
-
Analysis: Compare the experimental endpoint in the presence and absence of the quencher. A reduction in off-target effects in the presence of the quencher suggests the involvement of ROS.
Visualization of Key Processes
To aid in understanding the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Caption: On-target vs. off-target effects of EHMP + UVA.
Caption: General experimental workflow for EHMP + UVA studies.
By carefully considering the experimental design, incorporating appropriate controls, and systematically troubleshooting any issues that arise, researchers can effectively minimize the off-target effects of EHMP and UVA, leading to more reliable and impactful scientific discoveries.
References
- 1. The effect of UVA light/8-methoxypsoralen exposure used in Extracorporeal Photopheresis treatment on platelets and extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. The mechanisms of action of phototherapy in the treatment of the most common dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of 8-methoxypsoralen vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Cellular Resistance Process in Treated Cells Via Extracorporeal Photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
Optimal UVA dose for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen activation
Guide for Researchers: Optimizing UVA Dose for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen Activation
A Note from the Senior Application Scientist: This guide provides a comprehensive framework for determining the optimal Ultraviolet A (UVA) light dose for the activation of the psoralen derivative this compound. As this specific derivative is novel, robust published data on its photoactivation parameters are scarce. Therefore, this document establishes a foundational methodology based on the well-characterized principles of its close analogue, 8-methoxypsoralen (8-MOP). The protocols and troubleshooting steps provided herein are designed to be adapted to your specific experimental system, ensuring a rigorous and reproducible approach to dose optimization.
Frequently Asked Questions (FAQs)
Fundamental Concepts
Q1: What is the fundamental mechanism of psoralen photoactivation by UVA light?
A1: Psoralen photoactivation is a two-step photochemical process targeting cellular DNA.[1][2]
-
Intercalation (The "Dark" Step): Psoralens, being planar molecules, first insert themselves (intercalate) between the base pairs of the DNA double helix. This is a reversible, non-covalent interaction that occurs in the absence of light.[3]
-
Photo-adduct Formation (The "Light" Step): Upon exposure to UVA radiation (typically 320-400 nm), the intercalated psoralen molecule absorbs a photon, entering an excited triplet state.[3][4] This energized state allows it to form a covalent cyclobutane bond with a pyrimidine base, most commonly thymine. This first covalent bond results in a "monoadduct."[2] If a second UVA photon is absorbed by a monoadduct situated correctly, the other end of the psoralen molecule can react with a pyrimidine on the opposing DNA strand, creating a highly cytotoxic interstrand cross-link (ICL).[2][5]
This process of forming monoadducts and ICLs effectively blocks DNA replication and transcription, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[6]
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phototherapy and photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preserving the Integrity of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Welcome to the technical support hub for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a novel psoralen derivative. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Psoralens are a class of furocoumarins known for their photosensitivity, a property that is key to their therapeutic action but also a significant challenge for experimental reproducibility.[1][2][3] Degradation can lead to loss of potency, formation of unknown impurities, and ultimately, invalid results.
This document provides in-depth, practical guidance in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers the most critical and common questions regarding the handling and stability of this compound.
Q1: What is this compound, and why is it so sensitive?
A: this compound belongs to the psoralen family of compounds. The core of this molecule is a furocoumarin structure, which is inherently photoactive.[3] Psoralens strongly absorb ultraviolet A (UVA) radiation (320-400 nm).[4][5] This absorbed energy excites the molecule to a reactive triplet state, enabling it to form covalent bonds with other molecules, particularly the pyrimidine bases (like thymine) in DNA.[4][6][7] While this photoreactivity is the basis for its use in therapies like PUVA (Psoralen + UVA), it also means the compound can be easily degraded by ambient light, leading to a loss of the active compound and the formation of various photo-oxidation products.[8][9][10]
Q2: What are the primary factors that cause degradation?
A: The degradation of this compound is primarily driven by four factors:
-
Light: Exposure to UV and even high-energy visible light is the most significant cause of degradation.[11][12] Wavelengths in the 300-500 nm range are particularly damaging.[11]
-
Temperature: Elevated temperatures can accelerate oxidation and hydrolysis, especially in solution.[12][13]
-
pH: Psoralens contain a lactone ring which can be susceptible to hydrolysis under strongly alkaline or acidic conditions.[6]
-
Oxidizing Agents: The presence of oxygen and reactive oxygen species (ROS) can lead to oxidative degradation, a process that can be initiated or accelerated by light exposure.[8][14]
Q3: How can I tell if my compound has degraded?
A: While visual cues like a change in color (e.g., yellowing of a solution) or the appearance of precipitation can indicate significant degradation, these are often late-stage signs.[15] Substantial degradation compromising your experiment can occur long before any visible change. The only definitive way to assess purity and degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A well-resolved chromatogram will show a decrease in the area of the main peak and the emergence of new peaks corresponding to degradation products.
Q4: What are the absolute "must-do" precautions for handling this compound?
A:
-
Work in Subdued Light: Always handle the solid compound and its solutions under low-light conditions. Use an amber-lit room, a darkroom, or at minimum, work away from direct overhead lighting and windows.[15][16]
-
Use Protective Containers: Store the solid compound and all solutions in amber glass vials or containers completely wrapped in aluminum foil to block light.[16][17][18]
-
Control Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable, but always allow the solution to come to room temperature before opening to prevent condensation.[15]
-
Use Fresh Solutions: Prepare working solutions fresh for each experiment whenever possible. If you must store them, do so under the protective conditions mentioned above and for a validated period.
Section 2: Troubleshooting Guide - Addressing Specific Issues
This section provides solutions to common problems encountered during experimentation.
Problem 1: My experimental results are inconsistent and not reproducible. Could compound degradation be the cause?
| Probable Cause | Recommended Solution |
| Incremental Degradation: The compound may be degrading slowly during your experimental setup due to ambient lab lighting. Even brief, repeated exposures can accumulate over time.[16] | 1. Implement a Light-Protected Workflow: Shield all vessels containing the compound (e.g., microplates, flasks, tubes) with aluminum foil or use amber-colored labware at every step.[11][15] 2. Run a Control: Include a "degradation control" in your experiment. Intentionally expose an aliquot of your compound solution to UV light for a short period and run it alongside your experimental samples to see if it produces a different result. 3. Analytical Verification: Use HPLC to check the purity of your stock solution before starting and a sample from your experimental plate/vessel after the experiment is complete. This will confirm if degradation occurred during the procedure. |
| Stock Solution Instability: Your master stock solution may have degraded since it was first prepared. | 1. Prepare Fresh Stock: Discard the old stock solution and prepare a new one from the solid compound. 2. Aliquot Strategically: When preparing a new stock, immediately divide it into small, single-use aliquots in amber vials. Store these at -80°C. This prevents repeated freeze-thaw cycles and light exposure to the main stock.[16] 3. Re-validate Storage: Perform a small stability study by testing an aliquot via HPLC at time zero and after one week of storage to confirm stability under your conditions. |
Problem 2: I've noticed a slight color change in my stock solution. Is it still usable?
| Probable Cause | Recommended Solution |
| Significant Photodegradation: A visible color change is a strong indicator that a significant chemical change, likely photo-oxidation, has occurred.[15] The solution now contains an unknown mixture of the parent compound and its degradants. | 1. Discard the Solution: Do not use this solution for any experiment. The presence of impurities can cause unpredictable biological effects or interfere with assays. Using it will compromise the validity of your data.[11][15] 2. Review Handling Procedures: This is a critical sign that your light protection and storage protocols are insufficient. Re-evaluate every step of your handling process, from weighing the solid to storing the final solution. Ensure all containers are fully opaque and that exposure to lab light is minimized to seconds, not minutes.[16][17] |
Section 3: Protocols & Methodologies
These detailed protocols provide a validated framework for working with this compound.
Protocol 1: Handling and Storage of Solid Compound
-
Receipt and Inspection: Upon receipt, ensure the container is sealed and stored in an opaque bag with desiccant.
-
Storage Environment: Store the solid compound in its original amber vial inside a desiccator at -20°C.
-
Weighing: To weigh the compound, bring the vial to room temperature inside a desiccator (approx. 30-60 minutes) to prevent water condensation. Perform weighing in a room with only amber or red safety lights, or with overhead lights turned off. Minimize the time the vial is open.
-
Inert Atmosphere: For maximum long-term stability, after weighing, flush the vial headspace with an inert gas like argon or nitrogen before re-sealing and returning to -20°C storage.
Protocol 2: Preparation and Storage of a 10 mM Stock Solution in DMSO
-
Materials: this compound solid, anhydrous DMSO, amber glass vials, aluminum foil, precision balance, calibrated pipettes.
-
Procedure (Under Subdued Light): a. Calculate the mass of the compound required to make your desired volume of a 10 mM solution. b. Weigh the solid compound as per Protocol 1 and place it in an appropriately sized amber glass vial. c. Add the calculated volume of anhydrous DMSO. d. Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but keep the vial wrapped in foil. e. Once dissolved, immediately divide the stock solution into single-use aliquots in smaller amber vials. f. Wrap each aliquot vial in aluminum foil for extra protection. g. Label clearly with compound name, concentration, date, and solvent. h. Store aliquots at -80°C for long-term storage (up to 6 months, stability should be verified).
Protocol 3: Analytical Verification of Purity by HPLC
This protocol provides a general method. The column, mobile phase, and gradient may need optimization.
-
System: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to the absorbance maximum of the psoralen chromophore (typically around 254 nm or 300 nm).
-
Procedure: Dilute a small sample of your stock solution to an appropriate concentration (e.g., 50 µM) using the mobile phase. Inject and analyze the chromatogram for the appearance of new peaks or a reduction in the area of the parent peak over time.
Section 4: Visual Guides and Data
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Container | Temperature | Light Condition | Duration |
| Solid | Amber vial with desiccant | -20°C | In the dark | > 1 year |
| Stock Solution (DMSO) | Amber vial, foil-wrapped | -80°C (aliquoted) | In the dark | Up to 6 months |
| Working Solution (Aqueous Buffer) | Amber tubes, foil-wrapped | 2-8°C | In the dark | < 24 hours (prepare fresh) |
Diagrams
Below are diagrams illustrating key processes and pathways relevant to the stability of this compound.
Caption: Recommended workflow to minimize degradation.
Caption: General mechanism of psoralen photodegradation.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action spectra of topical psoralens: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralen - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of psoralen photo-oxidation products induced by ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lfatabletpresses.com [lfatabletpresses.com]
- 12. researchgate.net [researchgate.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. benchchem.com [benchchem.com]
- 16. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 17. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 18. camlab.co.uk [camlab.co.uk]
Technical Support Center: Impact of Oxygen on 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (EHMBP) Photoreaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (EHMBP). This document provides in-depth technical guidance, troubleshooting, and FAQs to address the critical impact of molecular oxygen on EHMBP photoreactions. As a psoralen derivative, EHMBP's photochemical behavior is governed by fundamental principles that dictate its interaction with light and its surrounding environment. Understanding and controlling these pathways is paramount for achieving reproducible and targeted experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of EHMBP photochemistry.
Q1: What is the fundamental mechanism of an EHMBP photoreaction?
Answer: The photoreactivity of EHMBP, like other psoralens, is initiated by the absorption of Ultraviolet A (UVA) light (typically in the 320-400 nm range).[1][2] Upon absorbing a photon, the EHMBP molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This state is very short-lived and quickly undergoes a process called intersystem crossing (ISC) to form a more stable, long-lived excited triplet state (T₁).[3][4] This triplet state is the primary photoreactive species responsible for the subsequent chemical reactions.[1][5][6][7]
Q2: What are the primary photoreaction pathways for EHMBP, and how does oxygen influence them?
Answer: The excited triplet state of EHMBP can proceed down two distinct and competing reaction pathways, the prevalence of which is almost entirely dictated by the presence or absence of molecular oxygen.[1][7][8]
-
Type I Pathway (Anoxic/Oxygen-Independent): In an environment with little to no oxygen, the EHMBP triplet state directly reacts with other molecules.[1][8] Its most well-known target is the DNA of cells, where it intercalates between base pairs and, upon photoactivation, forms covalent bonds with pyrimidine bases (primarily thymine).[9][10] This is a [2+2] photocycloaddition reaction that can form monoadducts and, with a second photon absorption, DNA interstrand cross-links.[3][11]
-
Type II Pathway (Oxygen-Dependent): In the presence of molecular oxygen (³O₂), the EHMBP triplet state can transfer its energy to oxygen, converting it into the highly reactive singlet oxygen (¹O₂).[1][7][11][12] This process, known as photosensitization, returns the EHMBP to its ground state, ready to be excited again, while the generated singlet oxygen goes on to oxidize nearby biomolecules like lipids, proteins, and DNA (e.g., oxidizing guanine bases).[11][12]
These two pathways are in direct competition. High oxygen concentration favors the Type II pathway, while oxygen-depleted (anoxic) conditions are required to favor the Type I pathway.[1]
Q3: What are the main products of the Type I vs. Type II reactions?
Answer: The end products of your experiment will depend entirely on which pathway you promote.
| Reaction Pathway | Oxygen Requirement | Primary Reactants | Major Products |
| Type I | Anoxic / Hypoxic | EHMBP (Triplet State) + Pyrimidine Bases (e.g., Thymine in DNA) | Covalent furan-side and pyrone-side monoadducts.[10][13] Upon further irradiation, interstrand cross-links can form.[14] |
| Type II | Aerobic | EHMBP (Triplet State) + Molecular Oxygen (³O₂) | Singlet Oxygen (¹O₂), Superoxide Anions (O₂⁻•).[1][15] These ROS then create secondary oxidation products on various substrates (e.g., 8-oxoguanine in DNA, lipid peroxides). |
Q4: How can I analyze the products of the EHMBP photoreaction?
Answer: A combination of spectroscopic and chromatographic techniques is required.
-
Monitoring EHMBP Consumption: The progress of the photoreaction can be monitored by the decrease in the characteristic UV absorption of the psoralen molecule.[10] High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the remaining EHMBP from its photoproducts.[16]
-
Identifying Type I Adducts: Characterizing DNA adducts typically involves enzymatic hydrolysis of the DNA followed by HPLC separation and mass spectrometry (MS) analysis of the modified nucleosides.[13] Changes in UV/Vis and IR spectroscopy can also provide evidence of adduct formation.[6][9]
-
Detecting Type II Products: Singlet oxygen is too short-lived to be detected directly in most settings. Its presence is confirmed by using chemical traps or fluorescent probes (e.g., Singlet Oxygen Sensor Green, 1,3-diphenylisobenzofuran (DPBF)) that react with ¹O₂ to produce a measurable signal.
Part 2: Troubleshooting Guide for EHMBP Experiments
This guide is designed in a question-and-answer format to address specific issues you may encounter.
Issue 1: My goal is to form DNA adducts (Type I reaction), but the yield is very low and irreproducible.
-
Potential Cause 1: Oxygen Contamination. This is the most common reason for poor Type I reaction efficiency. The Type II reaction with oxygen is often much faster than the Type I reaction with DNA, meaning even small amounts of dissolved oxygen can significantly quench the EHMBP triplet state, preventing it from reacting with thymine.[1][17]
-
Solution: Implement a rigorous deoxygenation protocol. For a 3 mL sample volume in a cuvette, this involves bubbling a high-purity inert gas (argon or nitrogen) through the solution for at least 15-20 minutes prior to and during irradiation.[4] Ensure all tubing and connections are gas-tight. For larger volumes or cell cultures, working in an anaerobic chamber is recommended.
-
-
Potential Cause 2: Incorrect Wavelength or Insufficient Photon Dose. EHMBP must absorb light to react. If your lamp's output does not sufficiently overlap with EHMBP's absorption spectrum (approx. 320-380 nm), the reaction will be inefficient.[18] Similarly, an insufficient duration or intensity of irradiation will lead to low product conversion.
-
Solution: Verify your light source's spectrum and intensity (dosimetry). Use a UVA-specific lamp and filters to cut out UVB or visible light. Ensure the path length and sample concentration are appropriate to achieve sufficient light absorption based on the Beer-Lambert law. Run a time-course experiment to determine the optimal irradiation time for your specific setup.
-
-
Potential Cause 3: Poor Intercalation. Psoralens must first intercalate into the DNA helix to form adducts efficiently.[9][10] Factors like ionic strength of the buffer or the structure of the EHMBP sidechain could affect binding affinity.
Workflow: Troubleshooting Low DNA Adduct Yield
Caption: A logical workflow for diagnosing the cause of low DNA adduct yield in Type I photoreactions.
Issue 2: My goal is to generate singlet oxygen (Type II reaction), but my probe shows a weak signal.
-
Potential Cause 1: Insufficient Oxygen. The Type II pathway is entirely dependent on the availability of oxygen.[12] If your solution is not saturated with oxygen, the rate of singlet oxygen production will be limited.
-
Solution: Gently bubble pure oxygen through the solution prior to and during the experiment, or ensure the reaction is performed in a vessel with a large surface area exposed to air with vigorous stirring.[4] Be aware that some organic solvents have higher oxygen solubility than water.
-
-
Potential Cause 2: Quenching of Singlet Oxygen. Singlet oxygen is highly reactive and has a short lifetime, especially in protic solvents like water. Your target substrate or the solvent itself might be quenching the ¹O₂ before it can react with your detection probe.
-
Solution: Consider running the reaction in a solvent where singlet oxygen has a longer lifetime, such as deuterated water (D₂O) or aprotic organic solvents like acetonitrile, if your experimental system allows.[19] Ensure the concentration of your detection probe is sufficient to compete with other quenching pathways.
-
-
-
Solution: Use a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Methylene Blue) under identical conditions to validate your experimental setup and detection method. This will help determine if the issue is with the setup or with the intrinsic properties of EHMBP.
-
Part 3: Experimental Protocols
Protocol 1: Maximizing Type I DNA Adduct Formation (Anoxic Conditions)
-
Sample Preparation: Prepare your solution containing EHMBP, DNA (e.g., calf thymus DNA or a specific oligonucleotide), and a suitable buffer (e.g., Tris-EDTA) in a quartz cuvette with a septum-sealed screw cap.
-
Deoxygenation: Submerge the outlet needle into a beaker of water to monitor gas flow. Carefully insert two long needles through the septum: one for inert gas (high-purity argon) inflow that reaches the bottom of the solution, and one shorter needle for outflow.
-
Purging: Bubble argon through the solution at a slow, steady rate (e.g., 20-30 bubbles per minute) for 20-30 minutes. The solution should be gently stirred during this process.
-
Irradiation: While maintaining a positive pressure of argon, place the sealed cuvette in a temperature-controlled holder and irradiate with a UVA light source (e.g., 365 nm LED or filtered lamp).
-
Analysis: After irradiation, immediately analyze the sample via HPLC to quantify EHMBP degradation and product formation, or proceed with DNA hydrolysis protocols to analyze for adducts.
Protocol 2: Promoting Type II Singlet Oxygen Generation (Aerobic Conditions)
-
Sample Preparation: Prepare your solution containing EHMBP and a singlet oxygen chemical probe (e.g., 1,3-diphenylisobenzofuran, DPBF) in an appropriate solvent (e.g., acetonitrile) in a standard quartz cuvette. Include a small magnetic stir bar.
-
Oxygen Saturation: Place the cuvette on a stir plate and leave it open to the air, stirring gently for 10-15 minutes to ensure saturation with atmospheric oxygen. For maximum generation, you can gently bubble pure oxygen through the solution.
-
Baseline Measurement: Measure the initial absorbance or fluorescence of your probe. For DPBF, you will monitor the decrease in its absorbance around 410 nm.
-
Irradiation: Irradiate the sample with a UVA source while continuously stirring. Periodically stop the irradiation and record the probe's signal at set time intervals.
-
Data Analysis: Plot the change in the probe's signal against time. The rate of change is proportional to the rate of singlet oxygen production.
Visualizing the Competing Photochemical Pathways
Caption: Competing Type I (anoxic) and Type II (aerobic) photoreaction pathways for EHMBP.
References
- 1. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical and Photophysical Processes in Photochemotherapy, Search for New Drugs - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nature and molecular basis of cutaneous photosensitivity reactions to psoralens and coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 10. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Psoralen-deoxyribonucleic acid photoreaction. Characterization of the monoaddition products from 8-methoxypsoralen and 4,5'8-trimethylpsoralen. | Semantic Scholar [semanticscholar.org]
- 14. Phototherapy and photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production of active oxygen species (1O2 and O2-.) by psoralens and ultraviolet radiation (320-400 nm) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bbrc.in [bbrc.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [Is stimulated singlet oxygen involved in the PUVA therapy effect? The effect of heavy water on membrane damage and formation of free radicals after the effect of 8-MOP and UVA on human lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Singlet oxygen quantum yield of sulfur and selenium analogs of psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen DNA labeling
Welcome to the technical support center for psoralen-based DNA labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the refinement of DNA labeling protocols using psoralen derivatives like 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (EHMP). While much of the foundational research has been conducted on compounds like 8-methoxypsoralen (8-MOP), the principles of DNA intercalation, photoactivation, and troubleshooting are broadly applicable to the entire class of psoralens.
This resource provides a logical framework for understanding the mechanism, optimizing the protocol, and troubleshooting common issues to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts of the psoralen-DNA labeling reaction.
Q1: What is the fundamental mechanism of psoralen DNA labeling?
A1: Psoralen DNA labeling is a two-step process. First, the planar, tricyclic psoralen molecule non-covalently inserts itself between the base pairs of a DNA duplex, a process known as intercalation.[1][2][3] This "dark reaction" is a prerequisite for the second step. Upon exposure to long-wave ultraviolet light (UVA, typically 320-400 nm), the intercalated psoralen becomes photoactivated and forms covalent cyclobutane adducts with adjacent pyrimidine bases, primarily thymine.[2][4][5][6]
Q2: What are the differences between monoadducts and interstrand cross-links (ICLs)?
A2: A monoadduct is formed when a single photoactivated psoralen molecule covalently binds to a pyrimidine on one strand of the DNA.[4][7] If this initial furan-side monoadduct absorbs a second photon, it can react with a pyrimidine on the opposite strand, forming an interstrand cross-link (ICL) .[6][7][8] ICLs are highly stable covalent links between the two strands of the DNA duplex. The ratio of monoadducts to ICLs can be controlled by manipulating the UVA dose and exposure strategy.[9][10]
Q3: Which factors are most critical for successful psoralen DNA labeling?
A3: Three primary factors govern the efficiency of the reaction:
-
Psoralen Concentration: Sufficient concentration is required to drive the initial intercalation equilibrium.
-
DNA Accessibility: The target DNA must be double-stranded and accessible for intercalation. Psoralens show a preference for 5'-TpA sites.[4]
-
UVA Irradiation: The wavelength, total energy dose (J/cm²), and intensity of the UVA light are critical for efficient photoactivation.[9][11] Incorrect wavelength or insufficient energy will result in low labeling efficiency.
Q4: How does EHMP differ from other psoralens like 8-MOP?
A4: While both are furocoumarins that function via the same photo-crosslinking mechanism, the side chains at the 5- or 8- position of the psoralen ring system influence properties such as solubility, DNA binding affinity, and the efficiency of photobinding.[12] The 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy) side chain on EHMP is designed to modify these properties, potentially enhancing its utility in specific applications, though detailed comparative studies are less common in the literature than for 8-MOP.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the labeling protocol.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No DNA Labeling | 1. Inefficient Intercalation: Incorrect buffer conditions (e.g., ionic strength) can hinder the initial non-covalent binding of psoralen to DNA. | Ensure the reaction is performed in a low-salt buffer (e.g., TE buffer). High salt concentrations can shield the DNA's phosphate backbone and reduce intercalation efficiency. |
| 2. Insufficient UVA Dose: The total energy delivered may be too low to efficiently photoactivate the intercalated psoralen. | Calibrate your UVA light source. Increase the irradiation time or decrease the distance between the source and the sample (≤2 cm is recommended).[13] Perform a dose-response experiment to determine the optimal energy level for your system.[9] | |
| 3. Incorrect UVA Wavelength: The psoralen's absorption spectrum requires a specific wavelength range for activation (typically 350-365 nm). | Verify that your UV source emits in the correct long-wave UVA range. Short-wave UV (e.g., 254 nm) will damage the DNA and will not efficiently activate the psoralen. | |
| 4. Degraded Psoralen Compound: Psoralen derivatives can be light-sensitive and may degrade over time if not stored properly. | Always store psoralen stock solutions protected from light at -20°C.[13] Use a fresh dilution for each experiment. | |
| High Background / Non-Specific Signal | 1. Excess Unbound Psoralen: After the reaction, unbound psoralen can interfere with downstream applications, especially those involving fluorescence or biotin detection. | Implement a robust purification step. Standard ethanol precipitation is effective, as are silica-based spin columns.[14] For biotinylated psoralens, streptavidin bead purification can be used to specifically isolate labeled DNA fragments.[14] |
| DNA Degradation or Smearing on Gel | 1. Excessive UVA Exposure: High-intensity or prolonged UVA irradiation can cause photodamage to the DNA backbone, leading to single-strand breaks. | Titrate the UVA dose to the minimum level required for efficient labeling. Run a control sample of DNA with UVA light but without psoralen to assess the level of direct photodamage. |
| 2. Nuclease Contamination: Contamination in reagents or on lab equipment can lead to enzymatic degradation of the DNA. | Use nuclease-free water, tubes, and pipette tips throughout the procedure. Ensure all buffers are sterile-filtered. | |
| Inconsistent Results Between Experiments | 1. Variable UVA Lamp Output: The intensity of UV lamps can decrease with age, leading to inconsistent photoactivation between experiments. | Regularly check the output of your UV source with a radiometer. If a radiometer is unavailable, perform a control labeling reaction with a known standard DNA to ensure consistent performance. |
| 2. Temperature Fluctuations: The intercalation step can be sensitive to temperature. | Standardize the incubation temperature and time for the intercalation step before UVA irradiation. Performing this step on ice is common to stabilize the DNA duplex. |
Diagram: Psoralen-DNA Photo-Crosslinking Mechanism
The diagram below illustrates the two-stage process of psoralen covalent attachment to DNA.
Caption: Psoralen first intercalates into the DNA duplex and then forms covalent adducts upon UVA irradiation.
Refined Protocol for EHMP DNA Labeling
This protocol provides a robust framework for labeling DNA. Optimal concentrations and times should be determined empirically for specific applications.
Reagent Preparation
-
DNA Sample: Resuspend purified DNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a concentration of 50-100 ng/µL.
-
EHMP Stock Solution: Prepare a 1 mg/mL stock solution of EHMP in DMSO. Store in small aliquots, protected from light, at -20°C.
-
Causality Note: DMSO is used to solubilize the hydrophobic psoralen molecule. Storing in aliquots prevents multiple freeze-thaw cycles which can degrade the compound.
-
DNA Intercalation
-
In a nuclease-free microcentrifuge tube on ice, combine the DNA and EHMP. A final concentration of one EHMP molecule per 20-50 base pairs of DNA is a good starting point.
-
Example: For 1 µg of a 3 kb plasmid in a 50 µL reaction, add 1-2 µL of a 20 µg/mL working dilution of EHMP.
-
-
Mix gently by pipetting. Do not vortex.
-
Incubate the mixture in the dark (e.g., wrap the tube in aluminum foil) for 15-30 minutes on ice.
-
Causality Note: This incubation period allows the EHMP to reach equilibrium as it intercalates into the DNA duplex prior to photo-crosslinking.[1]
-
UVA Irradiation
-
Place the open tube on a cold block directly under a long-wave UVA light source (365 nm is optimal).
-
Irradiate for 15-45 minutes. The optimal time will depend on the intensity and distance of the light source.
-
Self-Validation: It is critical to perform a time-course experiment (e.g., 5, 15, 30, 45 min) during initial protocol optimization to find the point of maximum labeling without significant DNA degradation.
-
Safety Note: UVA light is harmful. Always wear appropriate protective eyewear and skin protection during this step.[13]
-
Purification of Labeled DNA
-
To remove unbound EHMP, purify the DNA using a standard silica-based spin column kit for DNA purification or by ethanol precipitation.
-
Ethanol Precipitation: a. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction. b. Add 2.5 volumes of ice-cold 100% ethanol. c. Incubate at -20°C for at least 60 minutes. d. Centrifuge at >12,000 x g for 20 minutes at 4°C. e. Carefully discard the supernatant. f. Wash the pellet with 500 µL of cold 70% ethanol. g. Centrifuge for 5 minutes at 4°C. h. Air dry the pellet and resuspend in the desired volume of TE buffer.
-
Quantification and Quality Control
-
Quantification: Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop). The presence of the psoralen adduct will have a negligible effect on A260 readings.
-
Quality Control: Run an aliquot of the labeled DNA on an agarose gel alongside an unlabeled control. The mobility of cross-linked DNA, particularly supercoiled plasmids, may be altered. There should be no significant smearing, which would indicate DNA degradation.
Workflow and Optimization Parameters
The following diagram outlines the complete experimental workflow, and the table provides key parameters for optimization.
Caption: The experimental workflow for psoralen-DNA labeling from preparation to final product.
| Parameter | Starting Recommendation | Optimization Range | Rationale |
| EHMP:DNA Ratio (molecules:bp) | 1 : 30 | 1:10 to 1:100 | Balances labeling efficiency with the risk of altering DNA structure. Higher ratios may be needed for AT-poor DNA. |
| UVA Wavelength (nm) | 365 | 320 - 380 | This range is required for the specific photoactivation of the psoralen molecule.[15] |
| UVA Dose (J/cm²) | 1.0 - 2.0 | 0.5 - 5.0 | Dose-dependent formation of monoadducts and ICLs. Must be optimized to maximize labeling while minimizing DNA damage.[9][16] |
| Irradiation Time (min) | 30 | 5 - 60 | Dependent on lamp intensity. Longer times increase adduct formation but also risk photodamage. |
| Incubation Time (Dark, min) | 15 | 10 - 45 | Allows the intercalation reaction to reach equilibrium before crosslinking is initiated. |
References
- 1. mdpi.com [mdpi.com]
- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geometry of intercalation of psoralens in DNA approached by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of site-specific psoralen photoadducts formation in triplex DNA directed by psoralen-conjugated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the comet assay for the sensitive detection of PUVA-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: 8-Methoxypsoralen (8-MOP) in Photochemotherapy and the Frontier of Psoralen Derivatives
For drug development professionals and researchers in dermatology and oncology, psoralen photochemotherapy, or PUVA (Psoralen + UVA), represents a cornerstone therapeutic modality. This guide provides an in-depth analysis of the most widely utilized psoralen, 8-methoxypsoralen (8-MOP), and explores the principles of psoralen derivatization, with a hypothetical consideration of a compound like 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. While extensive data exists for 8-MOP, the scientific literature lacks specific information on this compound, preventing a direct empirical comparison. This guide will, therefore, establish a comprehensive baseline with 8-MOP and then delve into the structure-activity relationships that govern the efficacy and safety of novel psoralen analogs.
Understanding the Benchmark: 8-Methoxypsoralen (8-MOP)
8-Methoxypsoralen, a naturally occurring furocoumarin, is a potent photosensitizing agent.[1] Its therapeutic efficacy is realized upon activation by ultraviolet A (UVA) radiation, a synergy that has been effectively harnessed for treating hyperproliferative and inflammatory skin disorders such as psoriasis and vitiligo.[1][2]
Mechanism of Action
The primary mechanism of 8-MOP in PUVA therapy involves its interaction with cellular DNA. Upon UVA irradiation, 8-MOP intercalates into the DNA helix and forms covalent bonds with pyrimidine bases, particularly thymine. This process can result in the formation of both monofunctional adducts (attachment to a single DNA strand) and bifunctional adducts, which create interstrand cross-links (ICLs). These ICLs are critical to the therapeutic effect as they inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, thereby controlling the hyperproliferation of keratinocytes in psoriasis.
Beyond its direct effects on DNA, emerging evidence suggests that photoactivated 8-MOP may also exert its therapeutic effects through other pathways. These include the modulation of cell signaling cascades and immunogenic responses. For instance, studies have shown that PUVA therapy can influence cytokine profiles and induce apoptosis in lymphocytes, which are key players in the pathogenesis of psoriasis.
Diagram: Mechanism of Action of 8-MOP in PUVA Therapy
Caption: The photoactivation pathway of 8-MOP leading to DNA damage and cellular apoptosis.
Physicochemical and Pharmacokinetic Properties of 8-MOP
A thorough understanding of the physicochemical and pharmacokinetic properties of 8-MOP is crucial for optimizing therapeutic protocols and ensuring patient safety.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₄ | PubChem CID 4114 |
| Molecular Weight | 216.19 g/mol | PubChem CID 4114 |
| Administration | Oral, Topical (cream, bath) | [1][3][4] |
| Peak Plasma Concentration (Oral) | 1-4 hours post-administration | [5] |
| Elimination | Primarily through metabolism and urinary excretion | [6] |
The variability in oral bioavailability and the time to peak photosensitivity necessitates individualized dosing and UVA exposure timing.[5] Topical administration, such as in bath PUVA, can circumvent systemic side effects and deliver the photosensitizer more directly to the target tissue.[4][7]
The Rationale for Psoralen Derivatization
While 8-MOP is an effective therapeutic agent, its use is associated with certain limitations, including phototoxicity, nausea with oral administration, and a long-term risk of non-melanoma skin cancer.[4][8] These drawbacks have spurred research into the development of new psoralen derivatives with improved therapeutic indices. The goal of derivatization is to modulate the molecule's properties to:
-
Enhance Photoreactivity: To achieve a therapeutic effect at lower UVA doses.
-
Improve Selectivity: To target specific tissues or cellular components, thereby reducing side effects.
-
Modify Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Reduce Mutagenicity: To minimize the long-term risk of carcinogenesis.
Hypothetical Analysis of this compound
In the absence of direct experimental data for this compound, we can extrapolate potential properties based on the principles of medicinal chemistry and the known structure-activity relationships of other psoralen derivatives. The addition of a bulky, hydrophilic side chain at the 8-position of the psoralen core would likely introduce significant changes compared to the simple methoxy group of 8-MOP.
Potential Impacts of the 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy) Side Chain:
-
Increased Hydrophilicity: The presence of hydroxyl and ether functionalities would increase the water solubility of the molecule. This could alter its membrane permeability and distribution in the skin.
-
Altered DNA Intercalation: The bulky nature of the side chain might sterically hinder the intercalation of the psoralen moiety between DNA base pairs. This could potentially reduce the efficiency of ICL formation.
-
Modified Photoreactivity: The electronic properties of the side chain could influence the photochemistry of the psoralen core, potentially altering the quantum yield of adduct formation.
-
Changes in Pharmacokinetics: Increased hydrophilicity would likely lead to more rapid renal clearance and a different metabolic profile compared to the more lipophilic 8-MOP.
These hypothetical modifications could lead to a psoralen derivative with a different efficacy and safety profile. For instance, a reduction in DNA cross-linking efficiency might lead to lower phototoxicity and mutagenicity, but it could also diminish the therapeutic effect. Conversely, altered distribution within the skin could potentially target different cell populations more effectively.
Experimental Protocols for Evaluating Psoralen Derivatives
To empirically assess a novel psoralen derivative like this compound and compare it to 8-MOP, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Photoreactivity and DNA Binding Assay
Objective: To quantify the DNA binding affinity and photoreactivity of the psoralen derivative upon UVA irradiation.
Methodology:
-
DNA Intercalation Assay:
-
Prepare solutions of calf thymus DNA and the test psoralen at various concentrations.
-
Measure the change in the UV-Vis absorption spectrum of the psoralen upon binding to DNA.
-
Alternatively, use fluorescence spectroscopy to monitor changes in the psoralen's fluorescence upon intercalation.
-
Calculate the binding constant (K) to determine the affinity for DNA.
-
-
Photo-cross-linking Assay:
-
Incubate the psoralen with a defined DNA substrate (e.g., a plasmid or a specific oligonucleotide).
-
Expose the samples to a controlled dose of UVA light.
-
Analyze the formation of ICLs using techniques such as gel electrophoresis (denaturing and native gels), or HPLC.
-
Quantify the percentage of cross-linked DNA as a function of psoralen concentration and UVA dose.
-
Diagram: Experimental Workflow for In Vitro Psoralen Evaluation
Caption: A streamlined workflow for the in vitro assessment of novel psoralen derivatives.
In Vivo Phototoxicity and Efficacy Studies
Objective: To determine the in vivo phototoxic potential and therapeutic efficacy of the psoralen derivative in a relevant animal model.
Methodology:
-
Minimal Phototoxic Dose (MPD) Determination:
-
Administer the test psoralen (topically or systemically) to hairless mice.
-
After a defined period, expose small areas of the skin to increasing doses of UVA radiation.
-
Observe the skin for erythema at 48 and 72 hours post-irradiation.
-
The MPD is the lowest UVA dose that produces a defined erythema.
-
-
Psoriasis Plaque Model:
-
Induce psoriasis-like skin inflammation in mice (e.g., using imiquimod).
-
Treat the animals with the test psoralen and a therapeutic dose of UVA.
-
Monitor the reduction in psoriasis severity (e.g., using the Psoriasis Area and Severity Index - PASI).
-
Collect skin biopsies for histological analysis and to measure inflammatory markers.
-
Conclusion and Future Directions
8-methoxypsoralen remains a vital tool in the dermatological armamentarium. Its well-characterized mechanism of action and extensive clinical history provide a solid foundation for its continued use and for the development of next-generation psoralens. While a direct comparison with this compound is not currently possible due to a lack of available data, the principles of medicinal chemistry allow us to predict how such structural modifications might influence its biological activity.
The future of photochemotherapy lies in the rational design of novel psoralen derivatives with improved safety and efficacy profiles. A systematic approach, combining computational modeling, in vitro screening, and in vivo testing, will be essential to identify and validate new candidates that can overcome the limitations of current therapies. Researchers are encouraged to pursue the synthesis and evaluation of novel psoralens, like the one hypothetically discussed, to expand the therapeutic potential of this important class of compounds.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Photochemotherapy (PUVA) and psoriasis: comparison of 8-MOP and 8-MOP/5-MOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 8-MOP aqueous bath and 8-MOP ethanolic lotion (Meladinine) in local PUVA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Double-blind Comparative Study of 8-Methoxypsoralen Bath Plus UV-A Treatment Regimens | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PUVA therapy for psoriasis: comparison of oral and bath-water delivery of 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen-Ultraviolet Light A Therapy | Plastic Surgery Key [plasticsurgerykey.com]
A Comparative Guide to Validating DNA Crosslinking by 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen with Gel Electrophoresis
For researchers, scientists, and drug development professionals, the precise validation of DNA interstrand crosslinks (ICLs) is paramount. Psoralen compounds, when activated by UVA light, are potent inducers of these lesions, which form the basis of therapeutic strategies for hyperproliferative skin disorders like psoriasis.[1][2][3] This guide provides an in-depth comparison and a validated protocol for assessing DNA crosslinking induced by 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (EHMP), a derivative designed for specific applications, using denaturing gel electrophoresis.
The Rationale for Psoralen-Mediated DNA Crosslinking
Psoralens are tricyclic furocoumarins that intercalate into the DNA double helix.[3][4] Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), they form covalent monoadducts with pyrimidine bases, primarily thymine.[1][4][5] A subsequent UVA photon absorption can lead to the formation of a diadduct, creating an interstrand crosslink that covalently links the two strands of the DNA.[1][3][4] This action effectively blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against rapidly proliferating cells.[1][5][6]
While classic psoralens like 8-methoxypsoralen (8-MOP) are widely used, derivatives such as EHMP are developed to potentially offer altered solubility, cell permeability, or DNA binding affinity, necessitating a robust and reliable method for validating their crosslinking efficiency.
Principle of Validation by Denaturing Gel Electrophoresis
Denaturing gel electrophoresis is a straightforward yet powerful technique to visualize and quantify DNA interstrand crosslinks.[7][8] The core principle lies in the differential migration of single-stranded (ssDNA) and double-stranded (dsDNA) molecules through a gel matrix under denaturing conditions.
-
Crosslinking Induction: DNA is first incubated with EHMP and exposed to UVA light to induce ICLs.
-
Denaturation: The DNA sample is then subjected to heat or chemical denaturation (e.g., high pH or formamide).
-
Electrophoresis: The denatured sample is run on an agarose or polyacrylamide gel containing a denaturant.
-
Analysis:
-
Uncrosslinked DNA: The two strands separate during denaturation and migrate as faster-moving ssDNA.
-
Crosslinked DNA: The ICL prevents complete strand separation. The molecule retains a largely double-stranded character, causing it to migrate significantly slower than ssDNA.[8]
-
The relative intensity of the ssDNA and dsDNA bands allows for the quantification of the crosslinking efficiency.[7][9][10]
Comparative Analysis: EHMP vs. Other Psoralens
The choice of a psoralen derivative can influence experimental outcomes. While specific comparative data for EHMP is proprietary to its development, we can infer its performance characteristics based on the properties of similar compounds.
| Feature | 8-Methoxypsoralen (8-MOP) | 4,5',8-Trimethylpsoralen (TMP) | This compound (EHMP) (Expected) |
| Solubility | Moderate in organic solvents, low in water. | Higher lipophilicity than 8-MOP. | The butyloxy side chain is expected to increase aqueous solubility, potentially simplifying buffer preparations. |
| Crosslinking Efficiency | Well-characterized, serves as a benchmark. | Generally considered a more potent crosslinker than 8-MOP. | Efficiency needs to be empirically determined; the bulky side chain may influence intercalation and crosslinking kinetics. |
| UVA Dose Requirement | Standard protocols are well-established. | May require lower UVA doses for equivalent crosslinking. | The required UVA dose must be optimized to achieve desired crosslinking levels while minimizing photodamage. |
Experimental Workflow and Protocol
The following section details a comprehensive protocol for validating EHMP-induced DNA crosslinking. This protocol is designed to be self-validating by including appropriate controls at each stage.
Diagram of the Experimental Workflow
Caption: Workflow for validating EHMP-induced DNA crosslinking.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Linearized plasmid DNA (e.g., pUC19, ~2.7 kb) at a concentration of 100 ng/µL in TE buffer.
-
This compound (EHMP)
-
Dimethyl sulfoxide (DMSO)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Denaturing Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Agarose (molecular biology grade)
-
10X TBE Buffer (Tris-borate-EDTA)[11]
-
Ethidium bromide or a safer alternative (e.g., SYBR™ Safe)
-
UVA light source (365 nm) with a calibrated radiometer.
Protocol:
-
Preparation of EHMP Stock Solution:
-
Dissolve EHMP in DMSO to create a 1 mg/mL stock solution. Causality: DMSO is an effective solvent for many organic compounds, including psoralens, ensuring the compound is fully solubilized before addition to the aqueous reaction mixture.
-
Store the stock solution protected from light at -20°C.
-
-
DNA Crosslinking Reaction:
-
In microcentrifuge tubes, prepare the following reaction mixtures (total volume of 20 µL):
-
Test Sample: 2 µL of linearized plasmid DNA (200 ng), 1 µL of EHMP stock solution (final concentration 50 µg/mL), 17 µL of TE buffer.
-
Control 1 (DNA + UVA): 2 µL of DNA, 1 µL of DMSO, 17 µL of TE buffer.
-
Control 2 (DNA + EHMP, no UVA): 2 µL of DNA, 1 µL of EHMP, 17 µL of TE buffer.
-
Control 3 (DNA only): 2 µL of DNA, 1 µL of DMSO, 17 µL of TE buffer.
-
-
Incubate all tubes in the dark for 15 minutes at room temperature to allow for EHMP intercalation. Causality: This "dark binding" step is crucial for the psoralen to position itself within the DNA helix before photoactivation.[3]
-
Place the "Test Sample" and "Control 1" tubes on a cold block and expose them to 365 nm UVA light for a predetermined time (e.g., 15 minutes). The optimal exposure time should be determined empirically. Keep "Control 2" and "Control 3" in the dark.
-
-
Sample Denaturation and Preparation for Electrophoresis:
-
To each 20 µL reaction, add 20 µL of Denaturing Loading Buffer.
-
Heat all samples at 95°C for 5 minutes. Causality: This step denatures the DNA, separating the strands of uncrosslinked molecules.
-
Immediately place the tubes on ice for 2 minutes to prevent re-annealing. Causality: Rapid cooling traps the DNA in its single-stranded state.
-
-
Denaturing Agarose Gel Electrophoresis:
-
After the gel has solidified, place it in the electrophoresis chamber and cover it with 1X TBE buffer.
-
Load the entire 40 µL of each denatured sample into separate wells.
-
Run the gel at a constant voltage (e.g., 5 V/cm) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
Visualization and Quantification:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, followed by a 30-minute destain in distilled water.[11]
-
Visualize the DNA bands using a UV transilluminator.
-
Quantify the band intensities using gel documentation software. The fraction of crosslinked DNA can be calculated as: % Crosslinked = (Intensity of dsDNA band) / (Intensity of dsDNA band + Intensity of ssDNA band) * 100
-
Interpreting the Results
-
Test Sample: Should show a prominent slower-migrating band (dsDNA) and a fainter faster-migrating band (ssDNA), indicating successful crosslinking.
-
Control 1 (DNA + UVA): Should primarily show the ssDNA band, demonstrating that UVA alone does not cause strand crosslinking.
-
Control 2 (DNA + EHMP, no UVA): Should only show the ssDNA band, confirming that crosslinking is UVA-dependent.
-
Control 3 (DNA only): Serves as a baseline for the migration of ssDNA.
Mechanism of Psoralen-Induced Crosslinking
Caption: Mechanism of EHMP-induced DNA interstrand crosslinking.
Conclusion
Validating the efficacy of novel DNA crosslinking agents like EHMP is a critical step in preclinical research and drug development. Denaturing gel electrophoresis offers a reliable, accessible, and quantitative method for this purpose. By following the detailed protocol and understanding the underlying principles, researchers can confidently assess the DNA crosslinking potential of EHMP and compare its performance to other psoralen derivatives. The inclusion of rigorous controls ensures the integrity of the data, providing a solid foundation for further investigation into the biological effects of these compounds.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. 核酸电泳方法 & 简介 [sigmaaldrich.com]
- 12. bento.bio [bento.bio]
Comparative analysis of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen and AMT (aminomethyl-trimethylpsoralen)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid research and photochemotherapy, psoralen derivatives are indispensable tools for inducing DNA interstrand crosslinks (ICLs). These covalent linkages have profound biological consequences, from inhibiting DNA replication and transcription to inducing apoptosis, making them valuable for both basic research and clinical applications. This guide provides a detailed comparative analysis of two such derivatives: the well-characterized and potent 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) and the novel, theoretically considered 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen.
Introduction to Psoralen Photochemistry
Psoralens are a class of naturally occurring or synthetic tricyclic aromatic compounds. Their planar structure allows them to intercalate into the DNA double helix, primarily at 5'-TA sites. Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), psoralens become photoactivated and can form covalent adducts with pyrimidine bases, particularly thymine. This process can occur in two steps: the formation of a monoadduct followed by a second photoreaction to create an interstrand crosslink, or the formation of two monoadducts on the same strand. The efficiency and nature of these photoadducts are highly dependent on the specific chemical structure of the psoralen derivative.
Aminomethyl-trimethylpsoralen (AMT): A Potent and Well-Studied Crosslinker
4'-aminomethyl-4,5',8-trimethylpsoralen, commonly known as AMT, is a synthetic psoralen derivative renowned for its high efficiency in forming DNA interstrand crosslinks. Its performance has been extensively documented, making it a benchmark compound in the field.
Mechanism of Action and Photochemical Properties
AMT's efficacy stems from several key structural features. The aminomethyl group at the 4' position is protonated at physiological pH, leading to a positive charge that enhances its affinity for the negatively charged phosphate backbone of DNA. This electrostatic interaction, combined with the intercalating ability of the psoralen core, results in a high local concentration of AMT within the DNA helix, thereby increasing the probability of a photoreaction upon UVA irradiation.
Studies have shown that AMT exhibits a high quantum yield for photoaddition to DNA. The initial photoreaction forms a furan-side monoadduct, which can then absorb a second photon to form an interstrand crosslink.
Performance and Experimental Data
AMT consistently demonstrates superior DNA crosslinking efficiency compared to many other psoralen derivatives, including the clinically used 8-methoxypsoralen (8-MOP). This high efficiency allows for the use of lower concentrations of the compound and reduced UVA doses to achieve a desired level of crosslinking, which is advantageous in both research and therapeutic settings.
| Property | Value/Observation | Reference(s) |
| DNA Binding Affinity | High, due to electrostatic interactions and intercalation. | |
| Crosslinking Efficiency | Significantly higher than 8-MOP. | |
| Cell Permeability | Readily enters cells. | |
| Primary Application | Research tool for studying DNA repair, replication, and transcription; pathogen inactivation. |
This compound: A Theoretical Analysis
Predicted Mechanism of Action and Photochemical Properties
The defining feature of this compound is the bulky, hydrophilic substituent at the 8-position. The presence of an alkoxy group at this position is a common modification in psoralen chemistry.
DNA Intercalation: The large and flexible side chain at the 8-position may influence the compound's ability to intercalate into the DNA helix. While the planar psoralen core is essential for intercalation, a bulky substituent could introduce steric hindrance, potentially lowering the binding affinity compared to smaller, more compact derivatives like AMT. However, some studies on 8-alkoxyquinolones have shown that such substitutions can be well-tolerated.
Photoreactivity: The electronic properties of the psoralen ring are the primary determinants of its photoreactivity. The 8-alkoxy group is not expected to dramatically alter the fundamental photochemical mechanism of [2+2] cycloaddition with pyrimidines. The quantum yield of the photoreaction, however, could be influenced by the substituent.
Solubility: The ethoxy, hydroxy, and methyl groups in the side chain are likely to increase the water solubility of the compound compared to the parent psoralen. This could be advantageous for certain biological applications.
Predicted Performance: A Comparative Outlook
Based on SAR principles, we can predict the performance of this compound relative to AMT.
| Property | Predicted Performance Relative to AMT | Rationale (Based on SAR) |
| DNA Binding Affinity | Likely lower | The bulky, flexible 8-alkoxy group may sterically hinder efficient intercalation compared to the more compact structure of AMT with its strategically placed aminomethyl group that enhances DNA association. |
| Crosslinking Efficiency | Potentially lower | Reduced DNA binding affinity would likely lead to a lower overall crosslinking efficiency for a given concentration and UVA dose. |
| Phototoxicity | Uncertain, potentially lower | Phototoxicity is often correlated with the efficiency of DNA adduct formation. If crosslinking is less efficient, the phototoxicity might be reduced. However, the specific metabolism and cellular uptake of this derivative are unknown. |
| Potential Advantages | Possibly improved solubility and altered pharmacokinetic profile. | The hydrophilic side chain could enhance aqueous solubility and might be designed to modulate tissue distribution or cellular uptake. |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted properties of this compound and directly compare it to AMT, a series of standardized experiments are required.
Analysis of DNA Interstrand Crosslinking Efficiency
A common and effective method to quantify ICL formation is through denaturing gel electrophoresis.
Methodology:
-
Sample Preparation: Incubate plasmid DNA or a specific DNA fragment with varying concentrations of the psoralen derivative in a suitable buffer.
-
UVA Irradiation: Expose the samples to a controlled dose of UVA light (e.g., 365 nm). Include dark controls (no UVA) for each concentration.
-
Denaturation: After irradiation, denature the DNA using heat or alkaline treatment.
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing agarose or polyacrylamide gel.
-
Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Gold). Single-stranded DNA will migrate faster than crosslinked, double-stranded DNA. The intensity of the bands corresponding to crosslinked DNA can be quantified using densitometry.
Assessment of Cellular Phototoxicity
The cytotoxic effect of the photoactivated psoralens can be determined using a cell viability assay.
Methodology:
-
Cell Culture: Plate cells (e.g., a human keratinocyte or fibroblast cell line) in a multi-well plate and allow them to adhere.
-
Psoralen Incubation: Treat the cells with a range of concentrations of the psoralen derivative for a defined period.
-
UVA Irradiation: Expose the cells to a specific dose of UVA light. Include dark controls and UVA-only controls.
-
Incubation: Return the cells to the incubator for a period of 24-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay, which measure metabolic activity.
Quantification of DNA Adducts by HPLC
For a more detailed analysis, high-performance liquid chromatography (HPLC) can be used to separate and quantify different psoralen-DNA adducts.
Methodology:
-
DNA Treatment and Isolation: Treat cellular or purified DNA with the psoralen and UVA as described above. Isolate and purify the DNA.
-
Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Separation: Separate the digested nucleosides and psoralen-adducts using reverse-phase HPLC.
-
Detection and Quantification: Use a UV detector to monitor the elution profile. The peaks corresponding to the psoralen-monoadducts and diadducts can be identified and quantified by comparison to synthesized standards.
Visualization of Concepts
Molecular Structures
A Senior Application Scientist's Guide to the Quantification of DNA Monoadducts vs. Interstrand Crosslinks Induced by 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For researchers, scientists, and drug development professionals navigating the complexities of DNA-damaging agents, the precise quantification of specific DNA lesions is paramount. This guide provides an in-depth comparison of methodologies for quantifying DNA monoadducts (MAs) and interstrand crosslinks (ICLs) induced by the psoralen derivative 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. While this specific derivative is less characterized in publicly available literature than its counterpart, 8-methoxypsoralen (8-MOP), the principles and techniques detailed herein are directly applicable and serve as a robust framework for its investigation.
Psoralens, upon photoactivation by UVA light, are potent DNA-modifying agents. Their planar structure allows them to intercalate into the DNA double helix[1]. Subsequent UVA irradiation leads to the formation of covalent adducts with pyrimidine bases, primarily thymine[2][3]. The initial photoreaction typically forms a monoadduct. A second photoreaction at a proximal pyrimidine on the complementary strand can then generate a highly cytotoxic interstrand crosslink[4]. The differential biological consequences of MAs and ICLs necessitate distinct and accurate quantification methods. While MAs can be mutagenic, ICLs are potent blockers of DNA replication and transcription, often leading to cell cycle arrest and apoptosis[5][6][7].
This guide will dissect and compare the leading analytical techniques for this purpose, grounded in scientific integrity and practical, field-proven insights.
Comparative Analysis of Quantification Methodologies
The choice of quantification method is a critical experimental decision, dictated by the specific research question, required sensitivity, available instrumentation, and the nature of the biological sample. Here, we compare the most robust and widely adopted techniques.
| Methodology | Principle | Adducts Quantified | Advantages | Limitations | Typical Sensitivity |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of enzymatically digested DNA adducts. | Both Monoadducts and Interstrand Crosslinks | High specificity and sensitivity; simultaneous quantification of multiple adducts; provides structural information. | Requires specialized equipment and expertise; sample preparation can be complex. | fmol to amol range[5][8] |
| Single-Cell Gel Electrophoresis (Comet Assay) | Measures DNA fragmentation in single cells. Adapted for ICLs by inducing random strand breaks and measuring the retardation of DNA migration. | Primarily Interstrand Crosslinks | High sensitivity for ICLs; analysis at the single-cell level reveals population heterogeneity. | Does not directly quantify monoadducts; indirect measurement of ICLs. | Detects ICLs at pharmacologically relevant doses[9][10] |
| Immunoassays (ELISA & Immunofluorescence) | Utilizes monoclonal antibodies specific for psoralen-DNA adducts for detection and quantification. | Monoadducts and Interstrand Crosslinks (depending on antibody specificity) | High throughput (ELISA); allows for in situ visualization of adducts (Immunofluorescence). | Antibody availability and specificity can be limiting; may not distinguish between different adduct types. | ng/mL range (ELISA)[11][12] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of enzymatically digested DNA adducts with UV or fluorescence detection. | Both Monoadducts and Interstrand Crosslinks | Good for separating different adduct isomers. | Lower sensitivity and specificity compared to LC-MS/MS. | pmol to nmol range[2] |
Deep Dive into Key Methodologies: Protocols and Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
Expertise & Experience: LC-MS/MS offers unparalleled specificity and sensitivity for the absolute quantification of DNA adducts. The rationale behind its power lies in the combination of physical separation (LC) with mass-based detection (MS/MS), allowing for the unambiguous identification and quantification of adducts, even in complex biological matrices. The use of stable isotope-labeled internal standards is crucial for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the trustworthiness of the results[8].
Experimental Workflow Diagram:
Caption: LC-MS/MS workflow for psoralen-DNA adduct quantification.
Detailed Protocol (Adapted from[5][8]):
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound at the desired concentration, followed by UVA irradiation (e.g., 365 nm).
-
DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction. Rationale: High-quality, pure DNA is essential for efficient enzymatic digestion and to minimize interference in the MS analysis.
-
Isotope-Labeled Internal Standard Spiking: Add a known amount of a stable isotope-labeled analogue of the psoralen-adducted deoxynucleoside to the DNA sample. Rationale: This is the cornerstone of accurate quantification, as it accounts for variability in sample processing and instrument response.
-
Enzymatic Digestion: Digest the DNA to individual deoxynucleosides. A common method involves sequential digestion with nuclease P1, followed by alkaline phosphatase. Nuclease P1 digestion can liberate MAs as dinucleotides and ICLs as tetranucleotides[5][8]. Rationale: Complete digestion is critical for accurate quantification. The choice of enzymes can be optimized to yield specific adduct-containing fragments.
-
Solid-Phase Extraction (SPE): Purify the digested sample using a C18 SPE cartridge to remove salts and other polar impurities. Rationale: This cleanup step reduces matrix effects and improves the sensitivity and longevity of the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Inject the purified sample onto a reverse-phase UPLC column (e.g., C18).
-
Separate the adducts using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the adducts using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the native and isotope-labeled adducts. Rationale: SRM/MRM provides exceptional selectivity and sensitivity by filtering for specific mass transitions unique to the target analyte.
-
-
Quantification: Construct a calibration curve by analyzing known amounts of the adduct standards with a fixed amount of the internal standard. Calculate the concentration of the adduct in the unknown sample by comparing the peak area ratio of the native adduct to the internal standard against the calibration curve.
Modified Single-Cell Gel Electrophoresis (Comet Assay) for ICLs
Expertise & Experience: The comet assay is a visually intuitive and sensitive method for detecting DNA damage at the single-cell level[13]. For ICL detection, the standard alkaline comet assay is modified. The principle relies on the fact that ICLs will retard the migration of DNA fragments induced by a fixed dose of ionizing radiation. The reduction in the comet tail moment is proportional to the number of ICLs[10][14].
Experimental Workflow Diagram:
Caption: Modified comet assay workflow for ICL detection.
Detailed Protocol (Adapted from[10][14]):
-
Cell Preparation: Treat cells with this compound and UVA light. Prepare a single-cell suspension.
-
Induction of Strand Breaks: Irradiate the cell suspension with a fixed dose of X-rays or gamma rays (e.g., 5-10 Gy) on ice. Rationale: This introduces a known amount of random DNA strand breaks. The presence of ICLs will reduce the extent of DNA migration caused by these breaks.
-
Embedding in Agarose: Mix the irradiated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) at 4°C. Rationale: This removes cell membranes and cytoplasm, leaving behind the nucleoid containing the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for unwinding the DNA, followed by electrophoresis. Rationale: The alkaline conditions denature the DNA, and the electric field causes the broken DNA fragments to migrate out of the nucleoid, forming the "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Image Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The tail moment (product of the tail length and the fraction of DNA in the tail) is a common metric. ICLs are quantified as the decrease in the tail moment compared to irradiated control cells[10][14].
Immunoassays: A High-Throughput and Visual Approach
Expertise & Experience: Immunoassays, such as ELISA and immunofluorescence, rely on the high specificity of antibodies to detect psoralen-DNA adducts[11][15]. The development of monoclonal antibodies specific to 8-MOP-DNA adducts has enabled these techniques[12]. For this compound, new antibodies would likely need to be developed, or existing anti-psoralen antibodies tested for cross-reactivity.
ELISA for Quantification:
Experimental Workflow Diagram:
References
- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Isolation and characterization of psoralen photoadducts to DNA and related model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 8-Methoxypsoralen-DNA adducts in patients treated with 8-methoxypsoralen and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Detection of DNA-psoralen photoadducts in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Psoralen Derivatives and Their DNA Binding Affinity
For researchers, scientists, and professionals in drug development, understanding the intricate dance between small molecules and DNA is paramount. Psoralens, a class of naturally occurring and synthetic furocoumarins, have long captured scientific interest due to their potent biological activities, primarily mediated through their interaction with DNA.[1][2] This guide provides an in-depth, side-by-side comparison of the DNA binding affinity of several synthetic psoralen derivatives, offering insights into their structure-activity relationships and the experimental methodologies used to quantify these interactions.
The Psoralen-DNA Interaction: A Tale of Intercalation and Covalent Bonding
Psoralens exert their biological effects, including their therapeutic applications in treating skin disorders like psoriasis and vitiligo, by targeting cellular DNA.[3][4][5] The process is a two-step mechanism initiated by the physical insertion of the planar psoralen molecule between the base pairs of the DNA double helix, a process known as intercalation.[3][6] This non-covalent interaction is a prerequisite for the subsequent photochemical reaction.[6]
Upon exposure to long-wave ultraviolet light (UVA), the intercalated psoralen becomes photoactivated, leading to the formation of covalent bonds with adjacent pyrimidine bases, preferentially thymine.[3][5][6] This can result in two types of photoadducts:
-
Monoadducts: Formed by the cycloaddition of either the 3,4-pyrone or the 4',5'-furan ring of the psoralen with a single thymine base.[3][7]
-
Interstrand Cross-Links (ICLs): If a furan-side monoadduct absorbs a second photon, the pyrone ring can react with a thymine on the complementary DNA strand, creating a covalent link between the two strands.[3][7][8] These ICLs are highly cytotoxic as they block essential cellular processes like DNA replication and transcription.[3][4][8]
The affinity of a psoralen derivative for DNA in the initial "dark" intercalation step is a critical determinant of its overall photoreactivity and, consequently, its biological efficacy. A higher binding affinity generally correlates with increased cytotoxicity upon UVA irradiation.[9]
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Cross-validation of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen experimental results with computational models
A Guide to Cross-Validating Experimental and Computational Analyses of Psoralen Derivatives
This guide provides a comprehensive framework for the cross-validation of experimental results and computational models, using the novel psoralen derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, as a case study. We will compare its performance against the well-characterized and clinically used 8-methoxypsoralen (8-MOP). This document is intended for researchers, scientists, and drug development professionals seeking to integrate computational and experimental data to build a robust, validated understanding of a compound's mechanism of action.
Introduction: The Imperative of Integrated Drug Discovery
Psoralens are a class of naturally occurring photoactive compounds that have been used for centuries in combination with sunlight to treat skin disorders.[1][2] The modern therapeutic application, known as PUVA (Psoralen + UVA) therapy, leverages the ability of these molecules to intercalate into DNA and, upon activation by UVA light, form covalent bonds with pyrimidine bases, particularly thymine.[3][4][5] This process can lead to the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and can trigger programmed cell death (apoptosis) in hyperproliferative cells.[6][7] This mechanism is the basis for treating conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][3][4]
The efficacy and safety of a given psoralen derivative are intrinsically linked to its ability to bind to DNA and its photoreactivity. While experimental assays provide essential, real-world data on these properties, they can be resource-intensive and may not fully elucidate the underlying molecular interactions. Conversely, computational models, such as molecular docking, offer a powerful, high-throughput means to predict binding affinity and interaction modes. However, these in silico models are theoretical and require experimental validation.
This guide details a dual approach, demonstrating how the photoreactivity of This compound can be assessed experimentally and rationalized through computational modeling. By cross-validating these two methodologies, we establish a scientifically rigorous foundation for evaluating its potential as a therapeutic agent compared to a known standard, 8-methoxypsoralen (8-MOP) .[8][9]
Section 1: Experimental Assessment of DNA Interstrand Cross-Linking
The hallmark of a therapeutically effective psoralen is its ability to form ICLs in DNA upon UVA irradiation. This can be quantified using a denaturing agarose gel electrophoresis assay.
Causality in Experimental Design
The choice of this assay is deliberate. When a DNA duplex containing ICLs is subjected to denaturing conditions (e.g., heat or chemical denaturants), the two strands remain covalently linked. This prevents them from fully separating into single strands. As a result, the cross-linked DNA migrates slower through an agarose gel compared to its non-cross-linked, single-stranded counterparts. This difference in migration allows for the direct visualization and quantification of ICL formation.
Detailed Experimental Protocol: DNA Cross-Linking Assay
-
Preparation of Reagents:
-
DNA Substrate: A linearized plasmid DNA (e.g., pEGFP, ~3.4 kb) at a concentration of 100 ng/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Linearization simplifies the interpretation of gel bands.
-
Psoralen Stock Solutions: Prepare 2 mM stock solutions of this compound and 8-MOP in DMSO.
-
Reaction Buffer: 35 mM HEPES, pH 7.4.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine 1 µL of linearized plasmid DNA (100 ng) with varying concentrations of each psoralen derivative (final concentrations ranging from 1 µM to 50 µM).
-
Include a "DNA only" control and a "DNA + UVA only" control.
-
Bring the final volume of each reaction to 20 µL with reaction buffer.
-
Incubate the mixtures in the dark for 15 minutes at room temperature to allow for psoralen intercalation into the DNA.[10]
-
-
UVA Irradiation:
-
Place the open tubes on a cold block directly under a UVA lamp (365 nm).
-
Irradiate the samples for 30 minutes. Ensure consistent distance and intensity of the light source for all samples. A control set of tubes should be kept in the dark.
-
-
Denaturation and Gel Electrophoresis:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Add a denaturing loading dye to each sample.
-
Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place on ice.
-
Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., SYBR Green).
-
Perform electrophoresis until adequate separation of bands is achieved.
-
-
Data Analysis:
-
Visualize the gel under UV light. The upper, slower-migrating band represents the cross-linked double-stranded DNA, while the lower, faster-migrating band represents the denatured single-stranded DNA.
-
Quantify the intensity of each band using gel analysis software (e.g., ImageJ).
-
Calculate the percentage of cross-linked DNA for each sample.
-
Visualization of Experimental Workflow
Caption: Workflow for the experimental DNA cross-linking assay.
Anticipated Results
The results are expected to show a dose-dependent increase in the percentage of cross-linked DNA for both compounds. A comparative table will be constructed to summarize these findings.
| Compound | Concentration (µM) | % DNA Cross-Linked (Mean ± SD) |
| This compound | 10 | Experimental Value |
| 25 | Experimental Value | |
| 50 | Experimental Value | |
| 8-Methoxypsoralen (8-MOP) | 10 | Experimental Value |
| 25 | Experimental Value | |
| 50 | Experimental Value | |
| Control (DNA + UVA only) | N/A | < 1% |
Section 2: Computational Modeling of Psoralen-DNA Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This method is invaluable for understanding the non-covalent interactions that precede the covalent cross-linking event.
Rationale for Computational Approach
The initial, non-covalent intercalation of the psoralen molecule into the DNA helix is a critical prerequisite for the subsequent photoreaction.[5][10] A stronger binding affinity, represented by a more negative binding energy, suggests a more stable psoralen-DNA complex, which in turn can lead to a higher probability of successful cross-link formation upon UVA irradiation. We use molecular docking to predict these binding energies and identify key intermolecular interactions.
Detailed Computational Workflow: Molecular Docking
-
Software and Hardware:
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL or Discovery Studio Visualizer
-
Hardware: High-performance computing cluster or a multi-core workstation.
-
-
Preparation of Receptor (DNA):
-
Obtain a B-DNA structure from the Protein Data Bank (PDB). A sequence rich in AT base pairs, particularly 5'-TA sites, is ideal as these are preferential binding sites for psoralens.[12]
-
Prepare the DNA structure for docking by removing water molecules and any co-crystallized ligands, and adding polar hydrogens.
-
-
Preparation of Ligands (Psoralens):
-
Generate 3D structures of this compound and 8-MOP.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define a grid box (search space) that encompasses the entire DNA molecule to allow for the exploration of both intercalation and minor groove binding modes.[11][12]
-
Run the docking simulation using AutoDock Vina. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Identify the top-ranked binding poses for each psoralen derivative.
-
Analyze the poses to confirm successful intercalation between DNA base pairs.
-
Visualize the interactions (e.g., van der Waals contacts, hydrogen bonds) between the psoralen and the surrounding DNA bases.
-
Visualization of Computational Workflow
Caption: Workflow for the molecular docking of psoralen derivatives to DNA.
Anticipated Results
The docking results will provide a quantitative prediction of the binding affinity for each compound.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound | Computational Value | e.g., van der Waals with T7, A8 |
| 8-Methoxypsoralen (8-MOP) | Computational Value | e.g., van der Waals with T7, A8 |
Section 3: Cross-Validation and Synthesis of Results
The true power of this dual approach lies in the synthesis of the experimental and computational data. By comparing the results side-by-side, we can build a validated, mechanistically-grounded understanding of our target compound's behavior.
Visualization of Psoralen's Mechanism of Action
Caption: Mechanism of psoralen-induced DNA interstrand cross-link formation.
Integrated Data Analysis
| Compound | Experimental % Cross-Linking (at 50 µM) | Predicted Binding Affinity (kcal/mol) | Correlation Analysis |
| This compound | Experimental Value | Computational Value | A stronger predicted binding affinity is expected to correlate with a higher percentage of experimentally observed DNA cross-linking. The bulky ethoxy-hydroxy-methylbutyloxy side chain may enhance van der Waals interactions within the DNA groove, leading to a more stable intercalated complex and consequently, more efficient photoreaction compared to the smaller methoxy group of 8-MOP. |
| 8-Methoxypsoralen (8-MOP) | Experimental Value | Computational Value |
Trustworthiness Through Cross-Validation
This integrated approach embodies a self-validating system. The experimental data provides the "ground truth" of the compound's biological activity. The computational model, if it successfully predicts the trend observed experimentally (e.g., Compound A > 8-MOP), gains predictive validity. This validated model can then be used with higher confidence for future in silico screening of other novel derivatives, saving significant time and resources. Discrepancies between the two datasets are equally valuable, as they can highlight limitations in the computational model or suggest alternative biological mechanisms (e.g., differences in cell permeability, metabolism) that are not captured by the simplified in vitro and in silico systems.
Conclusion
The dual strategy of combining empirical testing with computational modeling provides a robust and comprehensive framework for evaluating novel drug candidates. By cross-validating the experimentally determined DNA cross-linking efficiency of this compound with its computationally predicted DNA binding affinity, we can make a more informed assessment of its potential as a photochemotherapeutic agent. This guide provides the necessary protocols and logical framework for researchers to apply this powerful, integrated approach in their own drug discovery and development pipelines.
References
- 1. lightandlaser.com [lightandlaser.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. eurekalert.org [eurekalert.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. The mechanisms of action of phototherapy in the treatment of the most common dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-MOP: Package Insert / Prescribing Information [drugs.com]
- 10. Psoralen - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking DNA Crosslinking Agents: A Focus on 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Introduction: The Critical Role of Interstrand Crosslinks in Modern Therapeutics
DNA interstrand crosslinks (ICLs) represent one of the most severe forms of DNA damage, creating a covalent roadblock that physically prevents the separation of the two strands of the double helix.[1][2] This potent mechanism effectively halts essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2][3] This profound cytotoxicity has made ICL-inducing agents a cornerstone of cancer chemotherapy for over half a century.[2][4]
However, the clinical utility of these powerful agents is often a tightrope walk between therapeutic efficacy and dose-limiting toxicity. The challenge for researchers and drug development professionals lies in identifying or designing agents with an improved therapeutic window—maximizing target cytotoxicity while minimizing systemic side effects. This guide provides an in-depth framework for benchmarking a novel synthetic psoralen derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, against established DNA crosslinking agents: Cisplatin and Mitomycin C.
We will move beyond a simple catalog of features, instead focusing on the causality behind experimental design and providing the practical, self-validating protocols necessary for a rigorous comparative analysis. The objective is to equip you, the researcher, with the foundational knowledge and methodological tools to objectively evaluate the performance of any novel crosslinking agent.
Section 1: A Mechanistic Overview of DNA Crosslinking Agents
Understanding the fundamental mechanism of action is paramount to designing relevant experiments and interpreting results. The agents under comparison, while all inducing ICLs, operate through distinct chemical pathways and target different DNA sequences.
Psoralens: Photoactivated DNA Intercalators
Psoralens are a class of naturally occurring or synthetic furocoumarins that are biologically inert until activated by long-wave ultraviolet light (UVA, 320-400 nm).[3][5] Their planar, tricyclic structure allows them to intercalate into the DNA double helix, showing a preference for 5'-TA sequences.[3][6]
Upon UVA irradiation, psoralen undergoes two sequential [2+2] photocycloaddition reactions with the 5,6-double bonds of adjacent pyrimidine bases (primarily thymine) on opposite strands, forming a cyclobutane ring that constitutes the ICL.[3][7] The formation of the ICL is a two-step process: the first photon absorption leads to a monoadduct with one DNA strand, and a second photon absorption by the monoadduct results in the diadduct, or ICL.[8]
This compound, as a psoralen derivative, is expected to follow this photoactivation mechanism.[6] The novel side-chain at the 8-position may influence its solubility, cell permeability, and DNA binding affinity, which are critical parameters to evaluate experimentally.
Caption: Mechanism of psoralen-induced DNA interstrand crosslinking.
Cisplatin: A Platinum-Based Alkylating Agent
Cisplatin (cis-diamminedichloroplatinum(II)) is one of the most widely used and effective anticancer drugs.[1] It functions as an alkylating-like agent. After entering the cell, where the chloride concentration is low, the chloride ligands are displaced by water molecules in a process called aquation.[9] This aquated form is highly reactive and binds covalently to the N7 position of purine bases, primarily guanine.[3][10]
While cisplatin can form various adducts, its cytotoxicity is largely attributed to 1,2-intrastrand crosslinks between adjacent guanines (~90% of adducts).[11][12] However, it also forms the highly cytotoxic interstrand crosslinks (~1-5% of adducts), typically between two guanines on opposite strands.[3][11] These adducts cause a significant distortion of the DNA helix, which is recognized by cellular machinery, leading to apoptosis.[1][2]
Caption: Mechanism of cisplatin-induced DNA crosslinking.
Mitomycin C: A Bioreductive Antibiotic
Mitomycin C (MMC) is a potent antitumor antibiotic that requires intracellular enzymatic reduction (bioreduction) of its quinone moiety to become an active alkylating agent.[1][13] This activation is often more efficient in the hypoxic environment characteristic of solid tumors. Once activated, MMC becomes a bifunctional alkylating agent that predominantly forms ICLs between guanine residues, with a preference for 5'-CpG sequences.[2][14] Unlike cisplatin, MMC-induced ICLs cause minimal distortion to the DNA helix.[2]
Section 2: Performance Benchmarking - A Comparative Analysis
A direct quantitative comparison is challenging without specific experimental data for this compound. However, we can establish the framework for comparison and summarize the known characteristics of the benchmark agents.
| Feature | This compound | Cisplatin | Mitomycin C (MMC) |
| Activation Method | UVA Light (320-400 nm) | Aquation (low intracellular [Cl⁻]) | Enzymatic Bioreduction |
| Primary Lesion | Interstrand Crosslinks (ICLs) | 1,2-Intrastrand Crosslinks (~90%) | Interstrand Crosslinks (ICLs) |
| Highly Cytotoxic Lesion | Interstrand Crosslinks (ICLs) | Interstrand Crosslinks (~1-5%)[11] | Interstrand Crosslinks (up to 15%)[2] |
| Sequence Specificity | 5'-TA sites (presumed)[6] | 5'-GG (intrastrand), 5'-GC (interstrand)[3] | 5'-CpG sites[2][14] |
| DNA Helix Distortion | Moderate Unwinding[2] | Severe Bending and Unwinding[2] | Minimal Distortion[2] |
| Clinical Use Limitation | Investigational | High Toxicity (nephrotoxicity, neurotoxicity)[10] | High Toxicity[2] |
Section 3: Experimental Protocols for Comparative Assessment
To generate the data needed for the table above, a series of standardized, self-validating assays must be performed. The causality for selecting these specific assays is based on their ability to quantitatively assess distinct aspects of crosslinker performance: ICL formation, overall DNA binding, and cellular cytotoxicity.
Protocol 3.1: Quantification of Interstrand Crosslinks using the Modified Alkaline Comet Assay
Expertise & Causality: The standard alkaline comet assay (or single-cell gel electrophoresis) measures DNA strand breaks, as fragmented DNA migrates further in an electric field, forming a "comet tail".[15][16] To measure ICLs, we invert this logic. ICLs prevent DNA strand separation and migration. Therefore, we first introduce a fixed amount of DNA damage (strand breaks) using ionizing radiation. A potent crosslinking agent will then reduce the comet tail moment compared to the radiation-only control, as the ICLs hold the DNA together. This modification makes the assay a powerful tool for quantifying ICLs.[11][15][17]
Caption: Workflow for the modified alkaline comet assay for ICL detection.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) at an appropriate density and allow them to attach overnight.
-
Treat cells with a dose range of each crosslinking agent (e.g., 0-100 µM Cisplatin, 0-50 µM MMC, 0-20 µM for psoralens). For psoralens, add the compound and immediately irradiate with a calibrated UVA source.
-
Include a vehicle-only control. Incubate for a defined period (e.g., 2-4 hours).
-
-
Cell Harvesting and Irradiation:
-
Trypsinize, collect, and wash the cells. Resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Keep cells on ice and irradiate with a fixed dose of X-rays (e.g., 10 Gy) to induce strand breaks. Leave a non-irradiated control for each treatment condition.
-
-
Slide Preparation and Lysis:
-
Mix 25 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Solidify on ice.
-
Immerse slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain with an appropriate DNA dye (e.g., SYBR Green or ethidium bromide).
-
-
Imaging and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Use automated image analysis software to measure the tail moment (% DNA in tail × tail length) for at least 50 cells per slide.
-
Trustworthiness Check: A successful assay will show long comet tails in the irradiated control and progressively shorter tails with increasing concentrations of the crosslinking agent.
-
Protocol 3.2: Assessment of DNA Crosslinking via Ethidium Bromide Fluorescence Renaturation Assay
Expertise & Causality: This assay leverages the fluorescent properties of ethidium bromide (EtBr), which fluoresces brightly when intercalated in double-stranded DNA (dsDNA) but poorly in the presence of single-stranded DNA (ssDNA).[18][19][20] By heating and then rapidly cooling a DNA sample, the strands are denatured. In a sample without crosslinks, the strands remain separated (ssDNA), resulting in low fluorescence. However, if ICLs are present, they act as a nucleation point, allowing the strands to rapidly re-anneal into dsDNA upon cooling, restoring high EtBr fluorescence. The degree of fluorescence recovery is directly proportional to the extent of crosslinking.[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Treat cells with crosslinking agents as described in Protocol 3.1.
-
-
Cell Lysis and DNA Isolation:
-
Lyse the cells using a buffer containing proteinase K to remove proteins (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% SDS, and 100 µg/mL Proteinase K).
-
Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
-
Fluorescence Measurement:
-
Dilute the purified DNA to a standard concentration (e.g., 10 µg/mL) in a suitable buffer (e.g., phosphate buffer, pH 12).
-
Add ethidium bromide to a final concentration of ~1 µg/mL.
-
Measure the initial fluorescence (F_initial) using a spectrofluorometer (e.g., excitation at 525 nm, emission at 580 nm).[18]
-
-
Denaturation and Renaturation:
-
Heat the DNA samples to 95-100°C for 5 minutes to denature the DNA.
-
Immediately place the samples on ice for 10 minutes to facilitate rapid cooling and re-annealing.
-
-
Final Fluorescence Measurement:
-
Allow samples to return to room temperature and measure the final fluorescence (F_final).
-
-
Data Analysis:
-
Calculate the percentage of fluorescence recovery: (F_final / F_initial) * 100.
-
Plot the percentage of recovery against the drug concentration.
-
Trustworthiness Check: The untreated control DNA should show very low fluorescence recovery, while DNA treated with effective crosslinkers will show a dose-dependent increase in fluorescence recovery.
-
Protocol 3.3: Comparative Cytotoxicity Assessment using MTT Assay
Expertise & Causality: To determine the therapeutic potential of a compound, its ability to kill target cells must be quantified. The MTT assay is a robust, colorimetric method for assessing cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of each crosslinking agent.
-
Treat the cells and incubate for a period that allows for at least two cell doublings (e.g., 48-72 hours). For psoralens, irradiate with UVA immediately after adding the compound. Include untreated and vehicle-only controls.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability percentage against the log of the drug concentration and use a non-linear regression to determine the IC₅₀ value.
-
Trustworthiness Check: The assay should yield a classic sigmoidal dose-response curve, from which a reliable IC₅₀ can be calculated.
-
Conclusion: A Framework for Rational Drug Evaluation
This guide provides the mechanistic context and experimental framework necessary to rigorously benchmark this compound against established DNA crosslinking agents. While existing data on established agents like cisplatin and mitomycin C provide a solid foundation for comparison, the true performance profile of this novel psoralen derivative can only be revealed through direct experimental testing.
The key questions to be answered are:
-
Efficiency: How does its ICL-forming efficiency, as measured by the comet assay, compare to other agents at equitoxic doses (IC₅₀ values)?
-
Kinetics: Does the novel side-chain alter the kinetics of monoadduct vs. ICL formation? This can be investigated using time-course fluorescence assays.
-
Therapeutic Index: Does the compound exhibit greater cytotoxicity in cancer cells compared to normal cells, suggesting a favorable therapeutic window?
By systematically applying the protocols outlined herein, researchers and drug development professionals can generate the high-quality, reproducible data needed to make informed decisions about the therapeutic potential of this compound and other emerging DNA crosslinking agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 5. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 12. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Sequence preferences of DNA interstrand crosslinking agents: quantitation of interstrand crosslink locations in DNA duplex fragments containing multiple crosslinkable sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Detection of DNA cross-links in tumor cells with the ethidium bromide fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethidium Bromide [sigmaaldrich.com]
- 20. nathan.instras.com [nathan.instras.com]
A Comparative Guide to the Cellular Repair of DNA Damage Induced by Psoralen Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate dance between DNA damage and repair is fundamental. Psoralens, a class of naturally occurring photoactive compounds, serve as powerful tools to probe these mechanisms. When activated by UVA light (a treatment regimen known as PUVA), these planar molecules intercalate into DNA and form covalent adducts, providing a controllable model for inducing highly cytotoxic DNA lesions.[1][2]
However, not all psoralens are created equal. Their subtle structural differences lead to a varied landscape of DNA damage, which in turn elicits distinct and complex cellular repair responses. This guide provides an in-depth analysis of the repair pathways engaged by different psoralen-induced DNA lesions, supported by experimental data and detailed protocols to empower your own research. We will move beyond simple descriptions to explain the causality behind these cellular decisions, offering insights into why the choice of psoralen is a critical experimental parameter.
Part 1: The Nature of Psoralen-Induced DNA Damage
Psoralens exert their biological effects by forming two primary types of photoadducts with pyrimidine bases, preferentially thymine: monoadducts (MAs) and interstrand crosslinks (ICLs).[2][3]
-
Monoadducts (MAs): A single psoralen molecule covalently binds to a pyrimidine on one strand of the DNA duplex. This can occur via the furan side (forming a 4′,5′-monoadduct) or the pyrone side (forming a 3,4-monoadduct) of the psoralen molecule.[2][4]
-
Interstrand Crosslinks (ICLs): This more complex lesion is formed when a single psoralen molecule, having already formed a 4′,5′-monoadduct, absorbs a second photon and reacts with a thymine on the opposite DNA strand.[4] This creates a covalent bridge, physically tethering the two strands of the DNA helix.
ICLs are among the most toxic forms of DNA damage because they create an absolute block to DNA replication and transcription, processes that require strand separation.[1][5] While MAs are also helix-distorting and genotoxic, the cell possesses more straightforward mechanisms for their removal. The ratio of MAs to ICLs is a critical variable that differs significantly between psoralen derivatives.
Comparative Lesion Profiles of Common Psoralens
The yield and type of DNA adducts are highly dependent on the specific psoralen derivative used. This is a crucial consideration for experimental design, as it dictates the primary repair pathways that will be activated.
| Psoralen Derivative | Primary Lesion Type(s) | Typical ICL Yield | Key Characteristics & Applications |
| 8-Methoxypsoralen (8-MOP) | Monoadducts and Interstrand Crosslinks | Forms a significant proportion of ICLs (up to 40% of total adducts)[1][4] | Widely used in PUVA therapy for skin disorders like psoriasis[6][7]; a classic agent for studying ICL repair. |
| Angelicin | Exclusively Monoadducts | None | An angular furocoumarin that cannot form ICLs due to its geometry.[5] Serves as an essential experimental control to study MA repair in isolation. |
| Aminomethyltrimethylpsoralen (AMT) / Amotosalen (S-59) | Primarily Interstrand Crosslinks | Very high; can be ~100-fold more efficient at ICL formation than 8-MOP under certain conditions.[8] | A synthetic, highly potent crosslinker. Amotosalen is used for pathogen inactivation in blood products.[8] Ideal for studies requiring a high density of ICLs. |
Part 2: The Cellular Toolkit for Repairing Psoralen Adducts
Cells have evolved a sophisticated network of interlocking pathways to deal with psoralen-induced DNA damage. The choice of pathway is dictated by the nature of the lesion (MA vs. ICL) and the context of the cell cycle.
Repair of Psoralen Monoadducts: A Two-Pronged Approach
Bulky psoralen monoadducts are primarily recognized as helix-distorting lesions and are targeted by two main excision repair pathways.
-
Nucleotide Excision Repair (NER): This is the canonical pathway for removing bulky adducts. NER operates via a "cut and patch" mechanism, excising a short oligonucleotide containing the lesion, followed by DNA synthesis to fill the gap. Cells deficient in NER components (e.g., from patients with Xeroderma Pigmentosum) are hypersensitive to MA-forming agents.[9][10]
-
Base Excision Repair (BER): In a surprising discovery, it was found that the human DNA glycosylase NEIL1 can directly recognize and excise psoralen monoadducts.[3][11][12] This initiates the BER pathway, providing an alternative route for MA removal. This finding challenges the dogma that BER is restricted to non-bulky, non-helix-distorting lesions. The involvement of NEIL1, which is expressed primarily during S-phase, suggests a role for this BER sub-pathway in handling adducts encountered during DNA replication.[3]
The Multi-Pathway Choreography of ICL Repair
Repairing an ICL is a far more complex task, as the cell cannot simply excise the lesion without causing a catastrophic double-strand break (DSB). The process requires the coordinated action of multiple pathways, primarily during the S-phase of the cell cycle when the ICL is encountered by the DNA replication machinery.
Caption: The coordinated pathway for repairing psoralen-induced interstrand crosslinks (ICLs).
The key stages are:
-
Recognition and Stalling: As the DNA replication fork advances, it collides with the ICL and stalls. This stalled structure is the critical signal that initiates the repair cascade.[13]
-
ICL Unhooking: The Fanconi Anemia (FA) pathway is activated. This multi-protein complex coordinates the recruitment of structure-specific endonucleases, such as XPF-ERCC1, which make incisions on one parental strand on either side of the ICL.[14] This releases, or "unhooks," the crosslink from one strand, leaving behind the psoralen still adducted to the other. This process converts the ICL into a replication-blocking single-strand lesion and, crucially, a DNA double-strand break (DSB) at the site of the collapsed replication fork.[13]
-
Lesion Bypass: The remaining unhooked adduct on the template strand is bypassed by specialized, low-fidelity translesion synthesis (TLS) DNA polymerases. This step is often error-prone and is a source of psoralen-induced mutations.
-
DSB Repair by Homologous Recombination (HR): The DSB is the substrate for the high-fidelity Homologous Recombination (HR) pathway.[13][15] Using the newly synthesized, undamaged sister chromatid as a template, HR accurately restores the original DNA sequence, completing the repair process. The formation of DSB intermediates can be visualized by the phosphorylation of histone H2AX (γ-H2AX).[5]
-
Final Adduct Removal: The bypassed psoralen adduct is eventually removed by NER.
This complex process highlights why cells deficient in either the FA or HR pathways are exquisitely sensitive to ICL-inducing agents like 8-MOP and AMT.
Part 3: Experimental Workflows for Analyzing Psoralen DNA Repair
To dissect these intricate pathways, a suite of robust experimental techniques is required. Here, we provide validated, step-by-step protocols for three key assays.
Modified Alkaline Comet Assay: Quantifying ICLs
The comet assay (single-cell gel electrophoresis) measures DNA strand breaks. A modified protocol can be used to specifically quantify ICLs, which act to reduce the migration of DNA out of the nucleus.
Causality: The core principle is that ICLs hold the DNA together, preventing its migration in the electric field. To measure this, we must first introduce a fixed number of single-strand breaks (SSBs) using a low dose of ionizing radiation. In undamaged cells, this radiation dose produces a large comet tail. In cells with ICLs, the crosslinks retard the migration of the broken DNA, resulting in a smaller tail. The degree of tail reduction is proportional to the frequency of ICLs.
Caption: Workflow for the modified alkaline comet assay to detect DNA interstrand crosslinks.
Step-by-Step Protocol:
-
Cell Treatment: Plate and treat cells with the desired psoralen derivative and UVA dose. Include a no-psoralen control.
-
Induce Strand Breaks: After treatment, place cell plates on ice and irradiate with a fixed, low dose of X-rays (e.g., 5 Gy) to induce a consistent level of SSBs in all samples. This step is critical for visualizing the effect of the crosslinks.
-
Cell Embedding: Harvest cells and resuspend at ~1x10^5 cells/mL in ice-cold PBS. Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Immediately pipette onto a pre-coated microscope slide and cover with a coverslip.
-
Lysis: Gently remove the coverslip and immerse the slide in cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This removes cellular membranes, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25 V (~0.7 V/cm) for 20-30 minutes at 4°C.
-
Neutralization & Staining: Gently wash the slides 3 times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5). Stain with a DNA dye (e.g., SYBR Green I) and visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze at least 50 cells per sample using specialized software to calculate the "tail moment" or "% DNA in tail". A statistically significant decrease in tail moment compared to the irradiated control indicates the presence of ICLs.
γ-H2AX Foci Assay: Visualizing ICL Repair Intermediates
This immunofluorescence assay detects the phosphorylation of histone H2AX, which marks the formation of DSBs—the key intermediates of ICL repair.
Causality: When a DSB is formed, hundreds of H2AX molecules in the surrounding chromatin are rapidly phosphorylated at Serine 139, creating γ-H2AX. An antibody specific to this modification allows us to visualize these sites as distinct nuclear foci. The number of foci per cell provides a quantitative measure of DSBs and, by extension, active ICL repair.
Caption: Immunofluorescence workflow for the detection of γ-H2AX foci.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat with psoralen and UVA as required. Allow cells to recover for various time points (e.g., 4, 8, 24 hours) to monitor the kinetics of DSB formation and resolution.
-
Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. The fixative crosslinks proteins, preserving cellular architecture.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes. This detergent creates pores in the nuclear membrane, allowing antibodies to enter.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX, Ser139) diluted in blocking buffer, typically overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Briefly rinse in distilled water. Mount the coverslip onto a microscope slide using a mounting medium containing a nuclear counterstain like DAPI.
-
Analysis: Image the cells using a high-resolution fluorescence microscope. Count the number of distinct γ-H2AX foci per nucleus. An increase in foci indicates the processing of ICLs into DSBs. A subsequent decrease over time indicates successful DSB repair.[17][18]
Host-Cell Reactivation (HCR) Assay: Measuring Overall Repair Capacity
HCR is a functional assay that measures a cell's ability to repair damage on a transfected plasmid, thereby "reactivating" the expression of a reporter gene.[19][20][21]
Causality: A reporter plasmid (e.g., expressing Luciferase or GFP) is damaged in vitro with a specific psoralen and UVA. This damage creates transcription-blocking lesions. The damaged plasmid is then transfected into the cells of interest. The cell's ability to repair these lesions on the plasmid will determine the level of reporter gene expression, which can be quantified. This provides a direct readout of the cell's functional repair capacity for that specific type of damage.[22][23]
Step-by-Step Protocol:
-
Plasmid Damage: Prepare a solution of a reporter plasmid (e.g., pGL3 encoding luciferase). Treat the plasmid DNA in vitro with the chosen psoralen and varying doses of UVA to generate a dose-response of damage. Purify the DNA to remove unbound psoralen.
-
Transfection: Transfect the host cells with a fixed amount of the damaged reporter plasmid. It is crucial to co-transfect with a second, undamaged plasmid expressing a different reporter (e.g., pRL-TK encoding Renilla luciferase) to normalize for transfection efficiency.
-
Incubation: Allow the cells to incubate for 24-48 hours. During this time, the cell's repair machinery will attempt to repair the damaged plasmid.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of both reporters (e.g., using a Dual-Luciferase Reporter Assay System).
-
Analysis: Calculate the relative reporter activity by normalizing the signal from the damaged plasmid to the signal from the undamaged control plasmid. A higher relative activity indicates greater DNA repair capacity. By comparing the reactivation of plasmids treated with 8-MOP (MAs + ICLs) versus Angelicin (MAs only), one can infer the cell's relative capacity for NER/BER versus the more complex ICL repair pathways.
Conclusion: A Strategic Choice for Targeted Research
The cellular response to psoralen-induced DNA damage is a nuanced and highly regulated process. The specific psoralen derivative employed is not merely a tool but a critical variable that determines the initial landscape of DNA lesions and, consequently, the primary repair pathways that are mobilized.
-
To study Nucleotide Excision Repair or the newly discovered role of Base Excision Repair in handling bulky adducts, an angular psoralen like Angelicin is the agent of choice, as it isolates monoadduct repair from the complexities of ICL processing.[5]
-
To investigate the intricate, S-phase-specific choreography of the Fanconi Anemia and Homologous Recombination pathways, a potent crosslinker like 8-MOP or AMT/Amotosalen is required.[8] The higher ICL yield from these compounds provides a robust signal for assays that measure DSB formation (γ-H2AX) and overall cell survival.
By understanding the distinct properties of these compounds and applying the appropriate analytical techniques, researchers can precisely dissect the DNA damage response, paving the way for new insights into genome stability, carcinogenesis, and the development of more effective chemotherapeutic strategies.
References
- 1. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoriasis - Wikipedia [en.wikipedia.org]
- 7. 8-Methoxypsoralen-DNA adducts in patients treated with 8-methoxypsoralen and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mismatch repair participates in error‐free processing of DNA interstrand crosslinks in human cells | EMBO Reports [link.springer.com]
- 11. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Psoralen interstrand cross-link repair is specifically altered by an adjacent triple-stranded structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homologous recombination assay for interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 19. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Host-cell reactivation - Wikipedia [en.wikipedia.org]
- 21. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
A Comprehensive Guide to Evaluating the In Vivo and In Vitro Efficacy of Novel 8-Alkoxypsoralen Derivatives: A Hypothetical Case Study of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For decades, psoralen photochemotherapy (PUVA) has been a cornerstone in the management of hyperproliferative skin disorders such as psoriasis and vitiligo.[1][2][3] This therapeutic modality leverages the photosensitizing properties of psoralens, a class of naturally occurring or synthetic furocoumarins, which, upon activation by ultraviolet A (UVA) radiation, exert potent cytostatic and immunomodulatory effects.[4][5] The archetypal psoralen, 8-methoxypsoralen (8-MOP), has been extensively studied and serves as the benchmark against which new derivatives are measured.[6]
The chemical structure of psoralen offers several positions for modification, with the 8-position being a critical determinant of its pharmacological activity.[2] Strategic substitutions at this position can modulate the compound's lipophilicity, DNA binding affinity, and photoreactivity, potentially leading to improved efficacy and a more favorable safety profile. This guide provides a comprehensive framework for the preclinical evaluation of novel 8-alkoxypsoralen derivatives, using the hypothetical compound, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, as a case study. We will delineate the essential in vitro and in vivo assays required to build a robust efficacy profile and enable meaningful comparisons with established therapies.
The Mechanistic Landscape of Psoralen Action
The therapeutic effects of psoralens are primarily attributed to their ability to intercalate into DNA.[5] Upon exposure to UVA radiation, these planar tricyclic compounds form covalent bonds with pyrimidine bases, leading to the formation of monoadducts and interstrand cross-links (ICLs).[5] This DNA damage inhibits cell proliferation and induces apoptosis, which is particularly effective against the hyperproliferating keratinocytes in psoriatic plaques.[5]
Beyond direct DNA damage, photoactivated psoralens can modulate cellular signaling pathways. Evidence suggests that psoralens can influence cell surface receptors and downstream signaling cascades, including the inhibition of tyrosine kinase signaling.[5] Furthermore, the apoptotic cells generated by PUVA therapy can be phagocytosed by dendritic cells, initiating a cascade of immune responses that may contribute to the long-term therapeutic effects.[5]
Figure 1: Simplified signaling pathway of psoralen mechanism of action.
Part 1: In Vitro Efficacy Assessment
The initial phase of evaluating a novel psoralen derivative involves a battery of in vitro assays to determine its intrinsic photosensitizing and cytotoxic potential.
Photochemical Characterization
A foundational step is to confirm the photoreactivity of the novel compound. This involves spectroscopic analysis to determine its absorption spectrum and ensure it aligns with the UVA range used in therapy. Quantum yield measurements for the formation of singlet oxygen and other reactive oxygen species can provide insights into its photosensitizing efficiency, although DNA cross-linking is the primary mechanism for many psoralens.
DNA Intercalation and Photobinding Assays
The ability to interact with DNA is paramount. DNA thermal denaturation studies can be employed to assess the intercalating ability of the compound. An increase in the melting temperature (Tm) of DNA in the presence of the psoralen derivative is indicative of intercalation.
To quantify the DNA photobinding, radiolabeled compounds can be used. Cells are incubated with the radiolabeled psoralen derivative, irradiated with UVA, and the amount of radioactivity covalently bound to the DNA is measured. This provides a direct measure of the compound's ability to form photoadducts.
Cell-Based Assays for Cytotoxicity and Antiproliferative Effects
Human keratinocyte cell lines (e.g., HaCaT) are the most relevant models for assessing the antiproliferative effects of new psoralen derivatives in the context of psoriasis.
Experimental Protocol: In Vitro Photocytotoxicity Assay
-
Cell Seeding: Seed HaCaT keratinocytes in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a serial dilution of this compound and a reference compound (e.g., 8-MOP) for 2-4 hours. Include vehicle-only controls.
-
UVA Irradiation: Expose the plates to a controlled dose of UVA radiation (e.g., 1-5 J/cm²). A parallel set of plates should be kept in the dark to assess non-photoactivated cytotoxicity.
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the cells for 48-72 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for both the novel compound and the reference compound under UVA irradiation.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | UVA Dose (J/cm²) | IC50 (µM) |
| 8-MOP (Reference) | HaCaT | 2 | 1.5 |
| This compound | HaCaT | 2 | Experimental Value |
| Isopsoralen | HaCaT | 2 | 2.0[3] |
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can be performed. An increase in the Annexin V positive cell population following treatment and UVA irradiation would indicate apoptosis.
Figure 2: Experimental workflow for in vitro efficacy assessment.
Part 2: In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and safety in a more complex biological system.
Animal Models of Psoriasis
The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and well-characterized model that recapitulates many of the histological and inflammatory features of human psoriasis.
Experimental Protocol: Imiquimod-Induced Psoriasis Model
-
Acclimatization: Acclimatize BALB/c or C57BL/6 mice for at least one week before the experiment.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment: On day 3, begin topical or systemic administration of the test compound (this compound), a vehicle control, and a positive control (e.g., 8-MOP).
-
PUVA Therapy: One to two hours after compound administration, expose the mice to a controlled dose of UVA radiation.
-
Clinical Scoring: Monitor the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness. Ear thickness should also be measured with a caliper.
-
Histological Analysis: At the end of the study, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Immunohistochemistry and Gene Expression: Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and inflammation (e.g., CD3+ T-cells). Analyze the expression of pro-inflammatory cytokines (e.g., IL-6, IL-17, IL-23) in skin homogenates by qPCR or ELISA.
Table 2: Comparative In Vivo Efficacy Data in a Psoriasis Model
| Treatment Group | Epidermal Thickness (µm) | Reduction in Ear Thickness (%) | IL-6 Expression (fold change vs. vehicle) |
| Vehicle + UVA | 120 ± 15 | 0 | 10 ± 2 |
| 8-MOP + UVA | 62 ± 8[3] | 50 ± 7 | 4 ± 1 |
| Isopsoralen + UVA | 26 ± 5[3] | 75 ± 10 | 2 ± 0.5[3] |
| This compound + UVA | Experimental Value | Experimental Value | Experimental Value |
Pharmacokinetic and Toxicological Evaluation
Preliminary pharmacokinetic studies should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the novel compound. Acute and sub-chronic toxicity studies are also essential to establish a preliminary safety profile. Skin phototoxicity (erythema and edema formation) should be carefully evaluated. Some studies have shown that for certain 8-substituted psoralens, there is no direct correlation between in vitro DNA cross-linking capacity and in vivo skin phototoxicity, highlighting the importance of these in vivo assessments.[2]
Figure 3: Experimental workflow for in vivo efficacy assessment.
Conclusion
The development of new psoralen derivatives with improved therapeutic indices is an ongoing endeavor in dermatological research. The hypothetical compound, this compound, represents a rational design strategy to modulate the physicochemical properties of the psoralen scaffold. A systematic and rigorous evaluation, progressing from in vitro mechanistic and cytotoxic studies to in vivo disease models, is crucial for determining its potential as a next-generation photochemotherapeutic agent. The experimental frameworks and comparative data presented in this guide provide a robust roadmap for researchers and drug development professionals to assess the efficacy of such novel compounds and to make data-driven decisions on their advancement toward clinical application.
References
- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The active compounds derived from Psoralea corylifolia for photochemotherapy against psoriasis-like lesions: The relationship between structure and percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
This guide provides an in-depth, procedural framework for the safe handling and disposal of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. As a member of the furocoumarin class of compounds, this psoralen derivative requires meticulous management due to its inherent chemical properties and potential biological activity. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations, reflecting the principles of responsible chemical stewardship.
Hazard Assessment: Understanding the "Why"
This compound, like other psoralens, is a photoactive compound. The core principle driving its utility and its hazard is its ability to intercalate into the DNA of living cells. Upon activation by ultraviolet (UV) light, it can form covalent bonds with pyrimidine bases, leading to DNA cross-linking.[1] This mechanism is cytotoxic and is harnessed for therapeutic applications, but it also classifies the compound as a potential mutagen and carcinogen, necessitating stringent handling and disposal protocols.[1][2]
Key Hazards:
-
Photosensitivity and Phototoxicity: Direct skin contact followed by UV exposure can lead to severe skin inflammation, a condition known as phytophotodermatitis.[3]
-
Irritation: Psoralen compounds are generally classified as skin and eye irritants.
-
Toxicity: While specific data for this derivative is limited, related psoralens have been associated with hepatotoxicity (liver damage) and reproductive toxicity.[4]
Given these hazards, the primary goal of our disposal procedure is to prevent environmental release and human exposure. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste under the Resource Conservation and Recovery Act (RCRA), meaning generators are responsible for the waste from its creation to its final, safe disposal.[5]
Core Disposal Principle: High-Temperature Incineration
For toxic, non-volatile organic compounds like this compound, the recommended and most definitive disposal method is high-temperature incineration by a licensed hazardous waste management facility.[6] This process effectively destroys the organic structure of the molecule, converting it to ash, flue gas, and heat, thereby neutralizing its hazardous properties.[6]
While academic studies have explored the photodegradation of furocoumarins, these methods are not suitable for routine laboratory waste disposal as they may be incomplete and generate other hazardous byproducts.[7][8] Therefore, in-lab chemical neutralization is not recommended. All waste streams contaminated with this compound must be collected, properly segregated, and labeled for professional disposal.
Waste Segregation and Collection: A Procedural Guide
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams can create unforeseen hazards and significantly increase disposal costs. The following table and diagram outline the correct segregation procedures.
| Waste Stream | Container Type | Labeling Requirements | Key Operational Notes |
| Unused/Expired Neat Compound | Original, tightly sealed manufacturer's container. | "Hazardous Waste," "Toxic," full chemical name: "this compound" | Place the sealed original container inside a larger, compatible, sealable container (overpack) for secondary containment. |
| Contaminated Solid Waste (Gloves, bench paper, pipette tips, weighing paper) | Lined, rigid, puncture-resistant container with a lid. | "Hazardous Waste," "Toxic," "Psoralen Contaminated Debris" | Do not dispose of in regular or biohazard trash. Keep the container closed when not in use. Avoid generating dust. |
| Contaminated Liquid Waste (Non-halogenated Solvents) (e.g., Ethanol, Methanol, Acetonitrile) | Sealable, chemically-resistant (e.g., HDPE or glass) solvent waste container. | "Hazardous Waste," "Flammable," "Toxic," list all solvent components and approximate percentages. | Crucially, do not mix with halogenated solvents. Keep a running log of contents.[9] |
| Contaminated Liquid Waste (Halogenated Solvents) (e.g., Dichloromethane, Chloroform) | Dedicated, sealable, chemically-resistant (e.g., glass) solvent waste container. | "Hazardous Waste," "Toxic," list all solvent components and approximate percentages. | Disposal costs for halogenated solvents are significantly higher; proper segregation is essential.[9] |
| Contaminated Aqueous Waste | Sealable, chemically-resistant (e.g., HDPE) container. | "Hazardous Waste," "Toxic," list all components and approximate percentages. | Do not dispose of down the drain.[10] Check pH; it should be between 5.5 and 10.5 before being added to the container.[10] |
| Contaminated Sharps (Needles, scalpels, broken glass) | Approved, rigid, puncture-proof sharps container. | "Hazardous Waste," "Sharps," "Toxic" | Never recap needles. Do not overfill the container. |
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-effects of psoralen photochemotherapy (PUVA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 4. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. a-otc.com [a-otc.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of some Furocoumarins in Ethanol under UV Irradiation | Scientific.Net [scientific.net]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
This guide provides an essential framework for the safe handling of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. As a derivative of psoralen, this compound must be handled with an understanding of the significant risks associated with its parent class, primarily severe phototoxicity. This document moves beyond a simple checklist, offering a risk-based operational plan grounded in the fundamental mechanism of psoralen-induced hazards to ensure your safety and the integrity of your research.
The Core Hazard: Understanding Psoralen-Induced Phototoxicity
Psoralens are a class of naturally occurring photoactive compounds.[1] While biologically inert on their own, they become potent cellular toxins when activated by ultraviolet A (UVA) radiation (320-400 nm).[1][2] This principle is the foundation of all safety protocols for their handling.
The mechanism proceeds as follows:
-
Intercalation: Due to their planar structure, psoralen molecules insert themselves (intercalate) between the base pairs of DNA.[1][3][4]
-
Photoactivation: Upon exposure to UVA light, the intercalated psoralen forms covalent bonds with pyrimidine bases (thymine and cytosine) in the DNA strand, creating monoadducts.[4]
-
Cross-linking: With continued UVA exposure, some of these monoadducts can react with a pyrimidine on the opposite DNA strand, forming highly cytotoxic interstrand cross-links (ICLs).[4]
These ICLs physically block DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[1][4] This is the basis for their therapeutic use in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis but also underscores the severe risk in a laboratory setting.[2] Accidental skin exposure, followed by exposure to ambient or direct UVA light (including sunlight), can lead to severe burns, blistering, and erythema (redness).[5][6] Therefore, all handling procedures are designed to prevent any contact with the skin and eyes.
A Hierarchy of Controls: Beyond Just PPE
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize the potential for exposure.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust and aerosol exposure.
-
UV Light Control: Designate work areas away from windows or sources of direct sunlight. Use UV-blocking shields or films on windows in the laboratory. Ensure no UVA-emitting equipment is active in the vicinity during handling.
-
-
Administrative Controls:
-
Designated Areas: Clearly mark areas where the psoralen derivative is stored and handled.
-
Restricted Access: Limit access to these areas to trained personnel only.
-
Time of Day: If possible, handle the compound in the late afternoon or evening to minimize the risk of accidental sun exposure after leaving the lab.
-
Core PPE Recommendations: A Task-Based Approach
The selection of PPE is dictated by the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Primary Hazards | Minimum Required PPE |
| Weighing Solid Compound | Inhalation of fine powder, skin/eye contact with potent solid. | Gloves: Double-gloving with nitrile gloves. Body: Long-sleeved, cuffed lab coat (fully buttoned). Eye/Face: Chemical splash goggles and a full-face shield.[7][8] Respiratory: A NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particulates.[7] |
| Preparing Stock Solutions | Splash hazard with concentrated solution, skin/eye contact. | Gloves: Double-gloving with nitrile gloves. Body: Chemical-resistant lab coat or apron over a standard lab coat. Eye/Face: Chemical splash goggles and a full-face shield.[7] Respiratory: Not required if performed within a certified chemical fume hood. |
| Cell Culture/In Vitro Assays | Splash hazard with dilute solutions, potential for aerosol generation during pipetting. | Gloves: Nitrile gloves (single pair sufficient for dilute solutions). Body: Long-sleeved lab coat. Eye/Face: Safety glasses with side shields or chemical splash goggles. Respiratory: Not required. |
| Handling Contaminated Waste | Contact with residual compound on surfaces (pipette tips, tubes, plates). | Gloves: Nitrile gloves. Body: Long-sleeved lab coat. Eye/Face: Safety glasses with side shields. Respiratory: Not required. |
Operational Protocol: PPE Workflow
The following diagram and step-by-step procedures detail the mandatory workflow for using PPE when handling this psoralen derivative. This system is designed to prevent cross-contamination and ensure user safety from the start of the experiment through waste disposal.
Caption: PPE workflow for handling psoralen derivatives.
Step-by-Step Donning (Putting On) PPE
The rationale for this sequence is to have the most contaminated items (outer gloves) be the last thing put on before handling the chemical.
-
Verify Controls: Ensure you are in the designated area, the fume hood is functioning, and ambient UV sources are minimized.
-
Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles. If handling the solid or there is a significant splash risk, put on a full-face shield over the goggles.[7]
-
Respirator (if needed): If weighing the solid compound, perform a seal check and don your N95 respirator.
-
Outer Gloves: Don the second pair of nitrile gloves. This pair will be considered "highly contaminated" and will be removed immediately after handling.
Step-by-Step Doffing (Taking Off) PPE
This sequence is critical for preventing contamination of your skin and clothing. It proceeds from most contaminated to least contaminated.
-
In the Fume Hood:
-
Outer Gloves: Remove the outer, highly contaminated gloves first. Peel them off without touching the outside with your bare skin, and dispose of them immediately in the designated psoralen waste container.
-
Face Shield/Respirator: If used, remove the face shield and/or respirator and place it in a designated area for decontamination.
-
-
Exiting the Work Area:
-
Lab Coat: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Hang it in the designated area or place it in a laundry bag if contaminated.
-
Goggles: Remove your goggles.
-
Inner Gloves: Remove your inner gloves last, again, without touching the outside with your bare hands.
-
-
Final Step: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
All materials that come into contact with this compound must be considered hazardous waste.
-
Solid and Liquid Chemical Waste: Collect all psoralen-containing solutions and solid waste in a clearly labeled, sealed, and non-reactive waste container. Follow your institution's guidelines for hazardous chemical waste disposal. Do not pour psoralen waste down the drain.[6]
-
Contaminated PPE and Consumables:
-
All disposable items (gloves, pipette tips, tubes, paper towels) must be collected in a dedicated, sealed biohazard bag or container within the fume hood.[9]
-
Label the container clearly: "HAZARDOUS WASTE: Psoralen Contaminated Material".
-
This waste should be disposed of via incineration through your institution's hazardous waste management program.[10] Do not autoclave psoralen waste, as this will not destroy the chemical.[9]
-
-
Spill Cleanup:
-
Alert others in the area and restrict access.
-
While wearing the full PPE described for handling solids, cover the spill with an absorbent material (for liquids) or gently cover with damp paper towels (for solids, to prevent dust).
-
Carefully collect all contaminated materials using forceps or a scoop and place them in the hazardous psoralen waste container.
-
Decontaminate the area with a 10% bleach solution, followed by 70% ethanol.
-
Dispose of all cleanup materials as hazardous psoralen waste.
-
Emergency Procedures: In Case of Exposure
Immediate action is critical to mitigate the effects of phototoxicity.
-
Skin Contact:
-
Immediately and thoroughly wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8][11]
-
Remove any contaminated clothing while washing.[8]
-
Crucially, protect the affected area from ALL sources of light (sunlight, fluorescent lights) for at least 48 hours. Use opaque clothing, bandages, or zinc oxide ointment.
-
Seek immediate medical attention and show them the Safety Data Sheet (SDS) for a related psoralen compound, such as 8-methoxypsoralen.[5]
-
-
Eye Contact:
By adhering to this comprehensive safety guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their valuable work.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. trimaco.com [trimaco.com]
- 8. trihydro.com [trihydro.com]
- 9. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 10. research.hawaii.edu [research.hawaii.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
